2,4-Difluoro-L-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLPVKMPDEMFW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426489 | |
| Record name | 2,4-Difluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-93-8 | |
| Record name | 2,4-Difluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2,4-Difluorophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Difluoro-L-phenylalanine in Modern Drug Discovery
This compound is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine dramatically alters its physicochemical properties. The high electronegativity and small size of fluorine can modulate the acidity, lipophilicity, metabolic stability, and conformational preferences of peptides and small molecule drugs into which it is incorporated.[1] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining enantiomerically pure this compound, offering insights into the rationale behind different synthetic strategies and detailed protocols for key transformations.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies: asymmetric synthesis from prochiral precursors, chiral resolution of a racemic mixture, and chemoenzymatic methods. The choice of strategy often depends on factors such as scale, desired enantiomeric purity, cost, and available expertise.
Key Synthetic Pathways Overview
Caption: Overview of major synthetic routes to L-2,4-Difluorophenylalanine.
Part 1: Asymmetric Synthesis from Prochiral Precursors
Asymmetric synthesis offers the most elegant and atom-economical approach to enantiomerically pure compounds by introducing chirality during the reaction sequence.
Asymmetric Hydrogenation of Prochiral Enamides
This is one of the most powerful and widely used methods for the synthesis of α-amino acids. The key step involves the enantioselective hydrogenation of a prochiral α-enamide precursor, typically derived from 2,4-difluorobenzaldehyde.
Causality Behind Experimental Choices: The success of this method hinges on the selection of a suitable chiral phosphine ligand that coordinates to a rhodium or ruthenium catalyst. The chiral environment created by the ligand dictates the facial selectivity of hydrogen addition to the double bond, leading to one enantiomer in excess. Ligands with binaphthyl (e.g., BINAP) or ferrocenyl (e.g., Josiphos) backbones are commonly employed due to their conformational rigidity and steric bulk, which effectively control the stereochemical outcome.[2]
Reaction Workflow
Caption: Workflow for Asymmetric Hydrogenation approach.
Detailed Experimental Protocol: Asymmetric Hydrogenation
-
Synthesis of (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid:
-
To a solution of 2,4-difluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.0 eq) in acetic anhydride (3.0 eq), add anhydrous sodium acetate (1.0 eq).
-
Heat the mixture at 100 °C for 2 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the azlactone intermediate.
-
Hydrolyze the azlactone by refluxing in a mixture of acetone and water to afford (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid.[3]
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid (1.0 eq) in degassed methanol.
-
Add a rhodium catalyst precursor, such as [Rh(COD)2]BF4 (0.01 eq), and a chiral bisphosphine ligand, for example, (R,R)-Me-BPE (0.011 eq).
-
Stir the solution at room temperature under an argon atmosphere for 30 minutes to form the active catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 10 bar) and stir at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or HPLC).
-
Vent the reactor and concentrate the reaction mixture under reduced pressure.
-
-
Deprotection:
-
Hydrolyze the resulting N-acetyl-L-2,4-difluorophenylalanine by refluxing in aqueous HCl (e.g., 6 M).
-
After completion, cool the solution and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
| Method | Catalyst/Ligand | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (R,R)-Me-BPE | >95% | >99% | [2] |
Schöllkopf Bis-Lactim Ether Method
This classic method relies on the diastereoselective alkylation of a chiral glycine equivalent.[4] The chiral auxiliary, typically derived from L-valine, effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face.
Causality Behind Experimental Choices: The use of the bis-lactim ether of a cyclo(Gly-Val) dipeptide provides a conformationally rigid system. The bulky isopropyl group of the valine residue sterically hinders one face of the lithiated glycine, leading to high diastereoselectivity in the subsequent alkylation step with 2,4-difluorobenzyl bromide.[4][5]
Reaction Workflow
Caption: Workflow for the Schöllkopf method.
Detailed Experimental Protocol: Schöllkopf Synthesis
-
Alkylation:
-
Dissolve the Schöllkopf chiral auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to generate the anion.
-
Add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis and Isolation:
-
Hydrolyze the crude alkylated product by stirring with dilute aqueous HCl (e.g., 0.1 M) at room temperature. This cleaves the bis-lactim ether to yield the methyl esters of L-2,4-difluorophenylalanine and the L-valine auxiliary.
-
Separate the desired amino acid methyl ester from the valine methyl ester by column chromatography.
-
Perform a final ester hydrolysis using aqueous lithium hydroxide followed by neutralization to obtain the free L-2,4-difluorophenylalanine.
-
| Method | Chiral Auxiliary | Typical Yield | Diastereomeric Excess (de) | Reference |
| Schöllkopf Synthesis | L-Valine derived bis-lactim ether | 70-85% | >95% | [1][4] |
Part 2: Chemoenzymatic Synthesis
Chemoenzymatic methods leverage the high selectivity and mild reaction conditions of enzymes to achieve challenging chemical transformations, particularly the stereoselective introduction of the amino group.
Reductive Amination of a Prochiral Keto Acid
This approach involves the enzymatic conversion of 2,4-difluorophenylpyruvic acid to L-2,4-difluorophenylalanine using an amino acid dehydrogenase.
Causality Behind Experimental Choices: Amino acid dehydrogenases catalyze the stereospecific reductive amination of α-keto acids. The enzyme's active site is exquisitely shaped to bind the substrate and a cofactor (typically NADH or NADPH) in a specific orientation, ensuring the formation of the L-enantiomer with very high enantiomeric excess. A cofactor regeneration system, such as the use of formate dehydrogenase and formate, is often employed to make the process economically viable on a larger scale.[6]
Reaction Workflow
Caption: Chemoenzymatic synthesis via reductive amination.
Detailed Experimental Protocol: Enzymatic Reductive Amination
-
Synthesis of 2,4-Difluorophenylpyruvic acid:
-
Prepare 2,4-difluorophenylpyruvic acid from 2,4-difluorobenzaldehyde via methods such as the Erlenmeyer-Plöchl reaction followed by hydrolysis, or condensation with diethyl oxalate and subsequent decarboxylation.
-
-
Enzymatic Reaction:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve 2,4-difluorophenylpyruvic acid, an ammonium source (e.g., ammonium chloride), and a catalytic amount of NADH.
-
Add the amino acid dehydrogenase (e.g., from Bacillus species) and the cofactor regenerating enzyme (e.g., formate dehydrogenase) along with sodium formate.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-37 °C) and monitor the progress by HPLC.
-
Upon completion, acidify the reaction mixture to precipitate the product and denature the enzymes.
-
Isolate the L-2,4-difluorophenylalanine by filtration or ion-exchange chromatography.
-
| Method | Enzyme | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Enzymatic Reductive Amination | Amino Acid Dehydrogenase | >90% | >99% | [6] |
Conclusion
The synthesis of enantiomerically pure this compound is a critical endeavor for advancing drug discovery. This guide has detailed the primary asymmetric and chemoenzymatic strategies for its preparation. Asymmetric hydrogenation stands out for its high efficiency and enantioselectivity, making it suitable for large-scale production. The Schöllkopf method, while classic, remains a reliable route for laboratory-scale synthesis of diverse amino acids. Chemoenzymatic approaches, particularly reductive amination, offer a green and highly selective alternative that is gaining traction in industrial applications. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 2,4-Difluoro-L-phenylalanine
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a transformative approach to modulate their biological function. Among these, fluorinated amino acids, and specifically 2,4-Difluoro-L-phenylalanine, represent a class of building blocks that offer unique physicochemical properties. The introduction of fluorine, the most electronegative element, into the phenyl ring of L-phenylalanine can profoundly influence the resulting molecule's conformation, metabolic stability, and binding affinity for biological targets.[1][2] This guide provides a comprehensive technical overview of the biological activity of this compound, offering insights for researchers, scientists, and drug development professionals.
The carbon-fluorine bond is exceptionally strong and not commonly found in natural biological systems, which can render peptides incorporating this analog more resistant to enzymatic degradation.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are critical for molecular recognition and binding.[3] These modifications make this compound a valuable tool in the design of novel therapeutics, particularly in the fields of oncology and neurology.[4][5]
Core Biological Activities and Therapeutic Potential
The incorporation of this compound into peptides and other molecules can impart a range of biological activities, primarily through its ability to mimic natural amino acids while introducing enhanced properties.
Antimicrobial and Anticancer Potential
While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the broader class of fluorinated phenylalanine analogs has demonstrated significant potential in both antimicrobial and anticancer applications. For instance, peptides incorporating 4-Fluoro-L-phenylalanine have shown cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the disruption of the cell membrane and the induction of apoptosis through interactions with mitochondrial targets.[3]
Table 1: Illustrative Anticancer Activity of 4-Fluoro-L-phenylalanine Containing Peptides
| Compound/Peptide | Cell Line | IC50 (µM) |
| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8[3][6] |
| Temporin-1CEa | A375 (Melanoma) | 18.2[3] |
| HPRP-A1-TAT | Various (Melanoma, Gastric, Liver, Cervical) | <10[3] |
Note: This data is for 4-Fluoro-L-phenylalanine and is presented to illustrate the potential of fluorinated phenylalanine analogs. Similar studies are required to determine the specific IC50 values for peptides containing this compound.
In the realm of antimicrobial peptides (AMPs), the incorporation of fluorinated phenylalanines can enhance their potency and stability. The increased hydrophobicity and altered electronic properties of the fluorinated ring can facilitate the peptide's insertion into the microbial cell membrane, leading to its disruption and subsequent cell death.[3]
Enzyme Inhibition
Fluorinated amino acids have been extensively explored as inhibitors of various enzymes.[1] The strong electron-withdrawing effect of the fluorine atoms can stabilize the transition state of an enzymatic reaction, leading to tight binding and potent inhibition. While specific enzymes inhibited by this compound are not well-documented in publicly available literature, the general principle suggests its potential as a building block for designing targeted enzyme inhibitors.
Protein Engineering and Structural Biology
The incorporation of this compound into proteins provides a powerful tool for structural and functional studies. The fluorine atoms serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This technique allows for the site-specific monitoring of protein conformation, dynamics, and interactions with other molecules in a manner that is minimally perturbative to the overall protein structure.[7]
Experimental Workflows and Methodologies
As a Senior Application Scientist, it is crucial to not only understand the "what" but also the "how." The following section provides detailed protocols for assessing the key biological activities of compounds containing this compound.
Workflow for Peptide Synthesis, Purification, and Characterization
The synthesis of peptides incorporating this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols.
Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.
Step-by-Step Protocol for Solid-Phase Peptide Synthesis:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-2,4-Difluoro-L-phenylalanine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Assessing Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Experimental workflow for determining the cytotoxicity of a this compound containing compound using the MTT assay.
Detailed MTT Assay Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a peptide containing this compound) in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Evaluating Antimicrobial Efficacy: Broth Microdilution Assay
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound containing peptide.
Detailed Broth Microdilution Protocol:
-
Peptide Preparation: Prepare a stock solution of the antimicrobial peptide in a suitable solvent. Perform two-fold serial dilutions of the peptide in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli or S. aureus) to the mid-logarithmic phase of growth. Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Metabolic Fate and Toxicological Considerations
The metabolic fate and potential toxicity of fluorinated compounds are critical aspects of their development as therapeutic agents. While fluorination can enhance metabolic stability, the C-F bond is not entirely inert, and metabolism can lead to the release of fluoride ions or other small fluorinated molecules.[8] For example, the metabolism of some fluorine-containing drugs can lead to the formation of fluoroacetic acid, a potent metabolic toxin.[8]
Currently, specific studies on the in vivo metabolism and detailed toxicological profile of this compound are limited in publicly accessible literature. Therefore, comprehensive pharmacokinetic and toxicology studies are essential for any therapeutic candidate containing this amino acid to assess its safety profile.
Conclusion and Future Directions
This compound is a valuable synthetic amino acid that offers significant potential for the development of novel peptides and proteins with enhanced biological activities. Its unique electronic and steric properties, conferred by the difluorinated phenyl ring, can lead to improved metabolic stability, altered binding affinities, and unique functionalities. While this guide provides a foundational understanding and practical methodologies for exploring the biological activity of compounds containing this analog, it is evident that further research is needed to fully elucidate its specific effects.
Future investigations should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: Systematically incorporating this compound into various peptide scaffolds to determine its precise impact on anticancer and antimicrobial activity.
-
Enzyme Inhibition Profiling: Screening peptides containing this analog against a panel of relevant enzymes to identify specific targets and elucidate mechanisms of inhibition.
-
Signaling Pathway Analysis: Investigating the downstream effects of these peptides on key cellular signaling pathways, such as the MAPK and PI3K-Akt pathways, in relevant disease models.
-
In-depth Metabolic and Toxicological Studies: Conducting comprehensive in vivo studies to understand the metabolic fate and assess the safety profile of this compound and its derivatives.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of next-generation peptide-based drugs.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial 2,4-Difluoro-L-phenylalanine: Sourcing, Specification, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide design, and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties that can enhance the therapeutic potential of parent molecules. This technical guide provides an in-depth analysis of the commercial landscape for this compound, offering a comprehensive resource for researchers and drug developers. The guide covers the strategic importance of this compound, a curated list of commercial suppliers, critical quality control parameters, and in-depth protocols for its application in peptide synthesis.
Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs
The substitution of hydrogen with fluorine in amino acids is a powerful strategy in modern drug design. Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to that of hydrogen, yet it imparts profound changes to the electronic properties of a molecule. In the context of this compound, these modifications offer several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing compounds. This can lead to an extended in-vivo half-life of drug candidates.[1]
-
Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence non-covalent interactions, such as π-π stacking and cation-π interactions, with biological targets. This can lead to improved binding affinity and selectivity for receptors and enzymes.[2]
-
Improved Pharmacokinetic Profile: The increased lipophilicity imparted by the fluorine atoms can enhance membrane permeability and oral bioavailability of peptides and small molecules incorporating this amino acid.
-
Conformational Control: The presence of fluorine can influence the conformational preferences of peptides, potentially stabilizing bioactive conformations.
These unique properties make this compound a valuable building block for the development of novel therapeutics, particularly in the areas of oncology, neurology, and infectious diseases.[2]
The Commercial Landscape: Sourcing this compound
A variety of chemical suppliers offer this compound and its protected derivatives, primarily N-Boc and N-Fmoc protected forms, which are essential for solid-phase peptide synthesis. The choice of supplier is a critical decision that should be based on factors such as purity, batch-to-batch consistency, available documentation, and technical support.
Below is a comparative table of prominent commercial suppliers. Please note that while this table provides a general overview, it is crucial to request lot-specific Certificates of Analysis (CoA) for detailed quality assessment.
| Supplier | Product Name(s) | Typical Purity | Available Forms | Notes |
| Chem-Impex | This compound, Boc-2,4-difluoro-L-phenylalanine, Fmoc-2,4-difluoro-L-phenylalanine | ≥ 98% (Chiral HPLC)[2], ≥ 99% (HPLC) for Fmoc-D-form[3] | Free amino acid, Boc protected, Fmoc protected | Offers both L- and D-enantiomers. Provides detailed product specifications on their website. |
| Sigma-Aldrich (Merck) | This compound | Inquire for details | Free amino acid and derivatives | Extensive quality control and documentation, often with higher price points. |
| ChemicalBook | This compound | >99%[4] | Free amino acid | A platform connecting various Chinese suppliers. Purity and quality can vary between listed suppliers. |
| Aralez Bio | Fmoc-2,4-difluoro-L-phenylalanine | Inquire for details | Fmoc protected | Specializes in amino acids for peptide synthesis.[5] |
| Santa Cruz Biotechnology | p-Fluoro-DL-phenylalanine | Inquire for details | Racemic mixture | Provides safety and handling information. |
Note to Researchers: The availability and specifications from suppliers can change. Always verify the current product information and obtain a recent Certificate of Analysis before purchase.
Quality Control and Specification: A Self-Validating System for Procurement
For researchers in drug development, ensuring the quality and purity of starting materials is paramount. A "self-validating" procurement system involves a thorough evaluation of the supplier's analytical data and, when necessary, independent verification.
Key Analytical Parameters and Expected Results
A comprehensive Certificate of Analysis for this compound should include the following tests:
| Analytical Method | Parameter Measured | Typical Specification | Rationale for Importance |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (e.e.) | ≥ 99% | Ensures the desired stereochemistry for biological activity and prevents potential off-target effects from the incorrect enantiomer. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥ 98% | Quantifies the amount of the desired compound and detects any non-chiral impurities. |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Structural Integrity | Conforms to structure | Confirms the chemical structure and identity of the compound. ¹⁹F NMR is particularly useful for fluorinated compounds. |
| Mass Spectrometry (MS) | Molecular Weight | Conforms to expected mass | Verifies the molecular weight of the compound. |
| Optical Rotation | Stereochemical Identity | Specific rotation value (e.g., [α]²⁰/D) | Provides an additional check on the enantiomeric purity and identity. |
| Elemental Analysis | Elemental Composition | Within ±0.4% of theoretical values | Confirms the elemental composition of the compound. |
Understanding and Interpreting Analytical Data
Here is a logical workflow for a researcher to assess the quality of a commercial batch of this compound:
References
An In-Depth Technical Guide to 2,4-Difluoro-L-phenylalanine for Advanced Research Applications
Abstract
2,4-Difluoro-L-phenylalanine is a non-canonical amino acid that has garnered significant attention in pharmaceutical and biochemical research. Its unique difluorinated aromatic ring provides enhanced metabolic stability, modulates electronic properties, and serves as a powerful probe for ¹⁹F NMR studies. This guide provides a comprehensive overview of its core properties, including its definitive CAS number, detailed safety and handling protocols derived from Safety Data Sheets (SDS), and insights into its synthesis and applications in drug discovery and peptide science. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Compound Identification and Core Physicochemical Properties
Precise identification is paramount in scientific research. This compound is most authoritatively identified by its Chemical Abstracts Service (CAS) number.
CAS Number: 31105-93-8 [1][2][3][4]
This unique identifier distinguishes it from its isomers (e.g., 3,4-difluoro-L-phenylalanine) and racemic mixtures. The core properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | [1][2] |
| Synonyms | L-Phe(2,4-DiF)-OH, H-Phe(2,4-F2)-OH | [1][2] |
| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |
| Molecular Weight | 201.17 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Purity | Typically ≥98% (Chiral HPLC) | [1] |
| Melting Point | 253 - 255 °C (for 4-fluoro-DL-phenylalanine, indicative) | [5] |
Comprehensive Safety & Handling Protocol
While specific Safety Data Sheets for this compound were not available in detail, a composite safety profile can be constructed based on guidelines for similar fluorinated amino acids and general laboratory chemicals. The toxicological properties have not been fully investigated, and as such, the compound should be handled with care, assuming it is potentially hazardous.[6]
Hazard Identification & Precautionary Measures
-
OSHA Hazards: While some sources state no known OSHA hazards, it is prudent to treat it as a potential irritant.[7]
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
-
Health Effects: May cause respiratory tract, skin, and eye irritation.[7] Ingestion of large amounts may be harmful.
-
Precautionary Statements:
Exposure Control & Personal Protection
| Control | Specification | Rationale |
| Engineering Controls | Work in a well-ventilated chemical fume hood. | To keep airborne dust concentrations to a minimum and prevent inhalation. |
| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN166 or 29 CFR 1910.133).[6] | Protects eyes from accidental splashes or airborne dust. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat. | Prevents direct skin contact with the compound.[6] |
| Respiratory Protection | Not typically required if engineering controls are adequate. If dust is generated, use a NIOSH/MSHA-approved respirator. | A precautionary measure for situations with a high potential for aerosolization. |
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]
Handling, Storage, and Stability
-
Handling: Avoid the formation of dust and aerosols.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage is often refrigerated at 0-8°C.[1][8]
-
Stability: Stable under recommended storage conditions.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hazardous hydrogen fluoride (HF) gas.[7]
Synthesis and Mechanistic Rationale
The synthesis of enantiomerically pure fluorinated phenylalanines is a non-trivial task. While specific, detailed synthetic routes for this compound are proprietary or found in specialized literature, a general and logical approach involves the asymmetric synthesis starting from a fluorinated precursor. Phenylalanine ammonia lyases (PALs) have also shown utility in producing phenylalanine analogues.[9]
A common strategy involves the alkylation of a chiral glycine enolate equivalent with 2,4-difluorobenzyl bromide. The choice of a chiral auxiliary (like a Schöllkopf reagent) is critical for establishing the desired L-stereochemistry.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations required.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
The introduction of fluorine into amino acids is a powerful strategy in medicinal chemistry.[10][11] Fluorine's high electronegativity and small size can profoundly alter the physicochemical properties of peptides and proteins without introducing significant steric bulk.[10]
Enhancing Metabolic Stability
The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds on the phenyl ring with C-F bonds blocks sites of oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of peptide-based drugs.[12]
Modulating Receptor Binding and Potency
The electron-withdrawing nature of the two fluorine atoms alters the electronic distribution (quadrupole moment) of the phenyl ring. This can change crucial aryl-aryl or cation-π interactions with biological targets like enzymes or G-protein coupled receptors (GPCRs), leading to improved binding affinity and potency.[1] This makes the compound a valuable building block for developing novel therapeutics, particularly for neurological disorders and cancer.[1][8]
¹⁹F NMR Spectroscopy Probe
Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe. Incorporating this compound into a protein allows for site-specific analysis of protein structure, dynamics, and ligand binding with minimal perturbation.[12] The two distinct fluorine signals can provide rich information about the local chemical environment.
Experimental Protocol: Incorporation into a Peptide via SPPS
This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-2,4-Difluoro-L-phenylalanine (CAS No. 1032337-49-7)[13]
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU/HOBt or HATU (Coupling reagents)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-2,4-Difluoro-L-phenylalanine (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor reaction completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
SPPS Workflow Diagram
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 31105-93-8 | this compound | Tetrahedron [thsci.com]
- 3. This compound | 31105-93-8 [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aralezbio-store.com [aralezbio-store.com]
A Technical Guide to the Solubility of 2,4-Difluoro-L-phenylalanine for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,4-Difluoro-L-phenylalanine, a critical non-canonical amino acid in modern drug development. Recognizing the limited availability of public quantitative solubility data, this document synthesizes foundational physicochemical principles, qualitative solubility information, and comparative data from analogous compounds. More importantly, it equips researchers, scientists, and drug development professionals with the causal understanding of how fluorination impacts solubility and provides a detailed, field-proven experimental protocol for determining thermodynamic solubility in-house. This guide is structured to serve not just as a data repository, but as a practical tool for experimental design and interpretation in formulation, process chemistry, and peptide synthesis.
Introduction: The Significance of this compound in Drug Discovery
This compound is a synthetic amino acid that has gained significant traction in pharmaceutical and biochemical research.[1] The strategic incorporation of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties not present in the native L-phenylalanine. These modifications can profoundly influence the bioactivity, metabolic stability, and pharmacokinetic profiles of peptides and small-molecule therapeutics.[1][2] Fluorine's high electronegativity can alter pKa, modulate hydrophobic interactions, and introduce new dipole moments, all of which are critical factors in drug-receptor binding and overall efficacy.[2][3]
Understanding the solubility of this building block is a cornerstone of successful drug development. Poor solubility can create significant hurdles, leading to unpredictable results in biological assays, challenges in formulation, and poor bioavailability.[4] This guide addresses this critical need by providing a detailed examination of the factors governing the solubility of this compound and the methodologies to accurately measure it.
Core Physicochemical Properties
The introduction of two highly electronegative fluorine atoms to the aromatic ring of L-phenylalanine is not a trivial substitution. It fundamentally alters the electronic distribution and intermolecular forces that dictate the molecule's behavior in solution.
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₉F₂NO₂ | Chem-Impex[1] |
| Molecular Weight | 201.17 g/mol | Chem-Impex[1] |
| Appearance | White to off-white solid/powder | Chem-Impex[1] |
| CAS Number | 31105-93-8 | Chem-Impex[1] |
| pKa (Carboxylic Acid) | ~1.8–2.2 (estimated) | Estimated based on L-phenylalanine and the electron-withdrawing effect of fluorine.[5] |
| pKa (Amine) | ~9.1–9.2 (estimated) | Estimated based on L-phenylalanine.[5] |
| logP (octanol/water) | -1.2 (Computed) | This computed value for the related 3,5-difluoro isomer suggests increased hydrophilicity compared to L-phenylalanine (logP ~ -1.5).[5][6] |
Expert Insight: The two fluorine atoms act as strong electron-withdrawing groups. This effect acidifies the carboxylic acid proton (lowering its pKa) and can influence the basicity of the amine group. This altered ionization behavior is a key determinant of aqueous solubility, particularly its dependence on pH.
Solubility Profile of this compound
Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative information from suppliers and comparative data from structurally similar amino acids provide a strong basis for experimental design.
Qualitative Solubility:
-
This compound is described as being slightly soluble in water, methanol, and DMSO .[5] This general classification suggests that while it is not highly soluble, it can be dissolved in these common laboratory solvents to a useful extent, likely requiring sonication or warming for practical concentrations.
Comparative Quantitative Solubility: To provide a functional benchmark, the table below presents the known aqueous solubility of the parent compound, L-phenylalanine, and the mono-fluorinated analog, 4-Fluoro-L-phenylalanine.
| Compound | Solvent / Medium | Solubility | Source |
| L-Phenylalanine | Water (25 °C) | ~29.6 mg/mL | PubChem[7] |
| L-Phenylalanine | PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[8] |
| 4-Fluoro-L-phenylalanine | PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[4] |
Interpretation and Causality: The fact that both L-phenylalanine and 4-Fluoro-L-phenylalanine exhibit similar solubility in a physiological buffer (PBS, pH 7.2) is noteworthy. At this pH, the amino acid exists predominantly as a zwitterion. The introduction of a single fluorine atom in the para-position does not drastically alter the solubility in this state. It is plausible to hypothesize that this compound will exhibit solubility in a similar range in aqueous buffers. The difluorination pattern may increase hydrophobicity, potentially reducing solubility, but this can be counteracted by changes in crystal lattice energy and solvation properties.[9]
Factors Influencing Solubility
The "Fluorous Effect": More Than Just Hydrophobicity
The term "fluorous effect" describes the unique properties imparted by fluorine substitution. While often simplistically equated with increased hydrophobicity, the reality is more complex. Fluorination can enhance thermodynamic stability in proteins and modulate bioactivity.[2] The impact on solubility arises from a balance between:
-
Increased Hydrophobicity: The C-F bond is nonpolar, and a fluorinated ring is generally more hydrophobic than a standard phenyl ring.[9]
-
Altered Crystal Packing: The size and electronic properties of fluorine can change how molecules pack in a solid-state crystal. This can either increase or decrease the energy required to break the crystal lattice apart (lattice energy), directly impacting solubility.
-
Dipole Moments: The strong C-F bond dipoles can alter the overall molecular dipole, influencing interactions with polar solvents.
Effect of pH and Ionization
Like all free amino acids, the solubility of this compound in aqueous media is critically dependent on pH. The molecule can exist in three primary ionization states: a cation at low pH, a zwitterion at its isoelectric point (pI), and an anion at high pH. Solubility is typically lowest at the pI, where the net charge is zero, and increases significantly as the pH moves away from the pI and the molecule becomes charged.
Caption: Ionization states of this compound and their effect on aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[4] Its trustworthiness lies in ensuring that the system reaches true equilibrium, providing a definitive solubility value under the specified conditions.
Principle
An excess amount of the solid compound is agitated in a specific solvent system for an extended period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium). The supernatant is then separated from the undissolved solid and its concentration is measured analytically.
Materials and Equipment
-
This compound (solid powder, >98% purity)
-
Solvents of interest (e.g., Deionized Water, PBS pH 7.4, Methanol, DMSO)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low analyte binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation:
-
Add an excess of solid this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. The goal is to have visible undissolved solid remaining at the end of the experiment.
-
Precisely add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Prepare at least three replicate vials for each solvent system to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).
-
Causality: Agitation must be sufficient to keep the solid suspended but not so vigorous as to cause particle attrition. The system must be allowed to reach equilibrium. For amino acids, this typically requires 24 to 72 hours .[4][8] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.
-
-
Sample Separation (Self-Validation Step):
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Causality: This step is crucial to avoid clogging the filter. The separation of the saturated supernatant from the solid phase is the most critical source of potential error.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
-
Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully sample the supernatant. Filtration is generally preferred.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, typically reverse-phase HPLC with UV detection (e.g., at 214 nm or 260 nm).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the saturated supernatant by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Conclusion
While quantitative solubility data for this compound remains sparse in public literature, a robust understanding of its physicochemical properties provides a strong framework for its application. The introduction of two fluorine atoms significantly modulates the electronic character of the molecule, which in turn governs its ionization and solvation behavior. For researchers requiring precise solubility values for formulation or process development, the detailed shake-flask methodology provided herein offers a reliable and authoritative path to generating high-quality, in-house data. By combining the theoretical principles with rigorous experimental practice, scientists can effectively navigate the challenges associated with this potent pharmaceutical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. isotope.com [isotope.com]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
The Role of 2,4-Difluoro-L-phenylalanine in Enzyme Inhibition: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the role of 2,4-Difluoro-L-phenylalanine as an enzyme inhibitor, with a particular focus on its mechanism of action against pyridoxal 5'-phosphate (PLP)-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics, inhibitor design, and the development of novel therapeutics.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and drug design.[1] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of peptides and small molecules.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles.[2][3] this compound, a fluorinated analog of the essential amino acid L-phenylalanine, has emerged as a valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of enzyme inhibition.[2][4]
This guide will delve into the core principles of enzyme inhibition by this compound, using a well-characterized mechanism of a similar compound to illustrate the likely mode of action. We will explore the theoretical framework, experimental methodologies, and practical applications of this potent enzyme inhibitor.
Mechanism of Inhibition: A Focus on Suicide Inactivation of PLP-Dependent Enzymes
While direct, detailed mechanistic studies on this compound are not extensively published, its structural similarity to other fluorinated amino acids allows us to propose a plausible and scientifically grounded mechanism of action. The primary targets of many fluorinated amino acid analogs are pyridoxal 5'-phosphate (PLP)-dependent enzymes, a large and diverse family of enzymes crucial for amino acid metabolism.[5]
A well-established paradigm for the inhibition of PLP-dependent enzymes by fluorinated amino acids is suicide inhibition , also known as mechanism-based inactivation. In this process, the enzyme's own catalytic machinery converts the inhibitor into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[6]
To illustrate this, we will examine the extensively studied suicide inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by a similar compound, α-difluoromethyl-DOPA.[1] AADC is a PLP-dependent enzyme responsible for the final step in the biosynthesis of the neurotransmitters dopamine and serotonin.[7]
The Catalytic Cycle of Aromatic L-Amino Acid Decarboxylase (AADC)
Understanding the normal catalytic cycle of AADC is essential to comprehend how a suicide inhibitor hijacks this process. The key steps are as follows:
-
Internal Aldimine Formation: In the resting state of the enzyme, the PLP cofactor is covalently linked to a lysine residue in the active site via a Schiff base, forming an "internal aldimine".
-
Transaldimination: The amino group of the incoming substrate (e.g., L-DOPA) displaces the lysine's amino group, forming a new Schiff base with PLP, known as the "external aldimine".
-
Decarboxylation: The electron-withdrawing properties of the PLP-substrate adduct facilitate the decarboxylation of the amino acid, releasing CO2 and forming a quinonoid intermediate.
-
Protonation and Product Release: The quinonoid intermediate is protonated, and subsequent hydrolysis releases the product (e.g., dopamine) and regenerates the internal aldimine with the active site lysine, ready for another catalytic cycle.
Proposed Suicide Inhibition Mechanism of this compound
Based on the mechanism of α-difluoromethyl-DOPA, we can propose a detailed mechanism for the suicide inhibition of a PLP-dependent decarboxylase by this compound:
-
Formation of the External Aldimine: this compound enters the active site and, like the natural substrate, forms an external aldimine with the PLP cofactor.
-
Enzyme-Catalyzed Decarboxylation: The enzyme's catalytic machinery proceeds with the decarboxylation of the inhibitor.
-
Generation of a Reactive Intermediate: The key step in suicide inhibition occurs after decarboxylation. The presence of the fluorine atoms on the phenyl ring is hypothesized to facilitate the formation of a highly reactive electrophilic species. While the exact nature of this species for this compound is not definitively established, for α-difluoromethyl-DOPA, it is a reactive intermediate that can be attacked by a nucleophile.
-
Covalent Adduct Formation: A nucleophilic residue within the enzyme's active site (e.g., the ε-amino group of the active site lysine or another nearby nucleophile) attacks the reactive intermediate. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.
Diagram: Proposed Suicide Inhibition Pathway
Caption: Proposed suicide inhibition of AADC by this compound.
Experimental Workflows for Studying Enzyme Inhibition
The investigation of enzyme inhibition by compounds like this compound requires a systematic experimental approach. The following protocols provide a framework for characterizing the inhibitory activity and elucidating the mechanism of action.
Enzyme Purification and Characterization
Objective: To obtain a pure and active enzyme preparation for kinetic studies.
Methodology:
-
Expression and Lysis: Overexpress the target enzyme (e.g., Aromatic L-Amino Acid Decarboxylase) in a suitable host system (e.g., E. coli). Lyse the cells to release the enzyme.
-
Purification: Purify the enzyme using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
-
Concentration Determination: Determine the enzyme concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.
-
Activity Assay: Confirm the catalytic activity of the purified enzyme using a standard substrate and a validated assay method.
Enzyme Inhibition Assays
Objective: To determine the potency and type of inhibition.
Methodology:
-
Continuous Spectrophotometric Assay:
-
Monitor the enzymatic reaction in real-time by following the change in absorbance or fluorescence of a substrate or product.
-
For AADC, a common method is to monitor the formation of dopamine from L-DOPA.[8]
-
-
Determination of IC50:
-
Incubate the enzyme with a range of inhibitor concentrations.
-
Initiate the reaction by adding the substrate.
-
Measure the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Kinetic Analysis of Inhibition Type:
-
Perform steady-state kinetic experiments by measuring initial rates at various substrate and inhibitor concentrations.
-
Plot the data using Lineweaver-Burk or other linear plots to distinguish between competitive, non-competitive, and uncompetitive inhibition.
-
For time-dependent, irreversible inhibitors (suicide inhibitors), these plots may not be linear.
-
Characterization of Suicide Inhibition
Objective: To confirm irreversible, mechanism-based inactivation and determine the kinetic parameters of inactivation.
Methodology:
-
Time-Dependent Inactivation Assay:
-
Pre-incubate the enzyme with the inhibitor for various time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate to measure the remaining enzyme activity.
-
Plot the logarithm of the remaining activity against the pre-incubation time. A linear plot indicates pseudo-first-order inactivation.
-
-
Determination of k_inact and K_I:
-
Perform the time-dependent inactivation assay at several different inhibitor concentrations.
-
Determine the apparent inactivation rate constant (k_obs) for each inhibitor concentration from the slope of the semi-logarithmic plots.
-
Plot k_obs against the inhibitor concentration. For a simple suicide inhibition mechanism, this plot should be hyperbolic.
-
Fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Diagram: Experimental Workflow for Characterizing Suicide Inhibition
Caption: Step-by-step workflow for characterizing a suicide inhibitor.
Spectroscopic and Biophysical Analysis
Objective: To obtain direct evidence of covalent adduct formation and to study the conformational changes in the enzyme upon inhibition.
Methodology:
-
Mass Spectrometry:
-
Incubate the enzyme with the inhibitor to allow for inactivation.
-
Analyze the intact protein by mass spectrometry to detect the mass increase corresponding to the covalent attachment of the inhibitor.
-
Perform peptide mapping (e.g., LC-MS/MS) to identify the specific amino acid residue that is covalently modified.[9]
-
-
X-ray Crystallography:
-
If possible, crystallize the enzyme in complex with the inhibitor to obtain a high-resolution structure of the covalent adduct. This provides definitive proof of the binding mode and the specific interactions involved.
-
-
Fluorescence Spectroscopy:
-
Monitor changes in the intrinsic fluorescence of the enzyme (from tryptophan and tyrosine residues) upon binding of the inhibitor. This can provide information about conformational changes in the enzyme.
-
Data Presentation and Interpretation
Clear and concise presentation of experimental data is crucial for the interpretation of inhibition studies.
Table 1: Hypothetical Kinetic Parameters for the Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by Fluorinated Phenylalanine Analogs
| Inhibitor | IC50 (µM) | Inhibition Type | k_inact (min⁻¹) | K_I (µM) |
| This compound | Data to be determined | Presumed Suicide | Data to be determined | Data to be determined |
| α-Difluoromethyl-DOPA | ~50 | Suicide | 0.15 | 25 |
| L-DOPA (Substrate) | N/A | N/A | N/A | N/A |
Note: The values for α-Difluoromethyl-DOPA are representative and may vary depending on the experimental conditions. The data for this compound is hypothetical and would need to be determined experimentally.
Applications in Drug Development
The ability of this compound to act as a mechanism-based inactivator of PLP-dependent enzymes makes it a valuable lead compound in drug development. Aromatic L-amino acid decarboxylase, for example, is a target for the treatment of Parkinson's disease, where inhibitors are used to prevent the peripheral conversion of L-DOPA to dopamine.[10] By designing specific suicide inhibitors, it is possible to achieve high potency and selectivity for the target enzyme, minimizing off-target effects.
The insights gained from studying the inhibition mechanism of this compound can guide the rational design of new drugs with improved efficacy and safety profiles for a range of diseases where PLP-dependent enzymes play a critical role.
Conclusion
This compound represents a promising molecule in the field of enzyme inhibition. While further research is needed to fully elucidate its specific inhibitory mechanisms against various enzymes, the principles of suicide inhibition of PLP-dependent enzymes provide a strong theoretical framework for its mode of action. The experimental protocols and data analysis methods outlined in this guide offer a comprehensive approach for researchers to investigate the potential of this compound and other fluorinated amino acids as potent and selective enzyme inhibitors for therapeutic applications.
References
- 1. Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pyridoxal phosphate deficiency on aromatic L-amino acid decarboxylase activity with L-DOPA and L-5-hydroxytryptophan as substrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-difluoromethyl DOPA, a new enzyme-activated irreversible inhibitor of aromatic L-amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Human aromatic amino acid decarboxylase is an asymmetric and flexible enzyme: Implication in aromatic amino acid decarboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
The Strategic Incorporation of 2,4-Difluoro-L-phenylalanine: A Technical Guide for Novel Therapeutic Development
Introduction: The Fluorine Advantage in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for enhancing therapeutic profiles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties.[1] Among the repertoire of fluorinated building blocks, non-canonical amino acids, particularly fluorinated derivatives of phenylalanine, have garnered significant attention. This guide focuses on 2,4-Difluoro-L-phenylalanine, a valuable building block for researchers and drug development professionals aiming to design next-generation therapeutics, particularly in the realms of oncology and neurology.[2] Its unique substitution pattern offers a distinct electronic and conformational profile compared to other fluorinated phenylalanines, making it an essential tool in rational drug design.[2]
This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in peptide and small molecule therapeutics. We will delve into the causality behind its use, provide field-proven experimental protocols, and present case studies that underscore its potential to overcome challenges in drug development.
Physicochemical Properties: A Quantitative Comparison
The introduction of two fluorine atoms at the 2 and 4 positions of the phenyl ring significantly alters the electronic and hydrophobic character of the amino acid side chain. These changes are fundamental to the advantages conferred upon peptides and small molecules that incorporate this building block.
| Property | Phenylalanine (Phe) | This compound (2,4-diF-Phe) | Rationale for Change |
| Molecular Weight | 165.19 g/mol | 201.17 g/mol | Addition of two fluorine atoms. |
| pKa (Carboxylic Acid) | ~1.8-2.2 | ~1.7-2.1 (estimated) | The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the carboxylic acid. |
| pKa (Amine) | ~9.1-9.3 | ~8.9-9.1 (estimated) | The inductive effect of the fluorine atoms slightly decreases the basicity of the amine group. |
| LogP (Octanol/Water) | -1.38 | -0.8 (Computed) | Increased hydrophobicity due to the introduction of fluorine atoms. |
| Aromatic Ring Electron Density | High | Significantly Reduced | The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering potential π-π and cation-π interactions. |
Data for Phenylalanine and computed/estimated data for this compound are compiled from various chemical databases and scientific literature.
Synthesis of this compound: An Asymmetric Approach
The enantiomerically pure synthesis of this compound is crucial for its application in therapeutics. While several methods exist for the synthesis of fluorinated amino acids, asymmetric phase-transfer catalysis offers a scalable and efficient route. The following protocol is a representative method adapted from established procedures for the synthesis of unnatural phenylalanine derivatives.[3]
Experimental Protocol: Asymmetric Synthesis
Objective: To synthesize enantiomerically pure this compound via asymmetric alkylation of a glycine Schiff base.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
2,4-Difluorobenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)
-
Potassium hydroxide (KOH)
-
Toluene
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the cinchonidinium-based phase-transfer catalyst (0.01 equivalents) in toluene.
-
Addition of Base: Add a 50% aqueous solution of potassium hydroxide.
-
Alkylation: Cool the mixture to 0°C and add 2,4-difluorobenzyl bromide (1.1 equivalents) dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir vigorously at 0°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.
-
Deprotection: Treat the purified intermediate with aqueous hydrochloric acid (e.g., 6M HCl) and heat to reflux for 4-6 hours to remove the diphenylmethylene and tert-butyl protecting groups.
-
Isolation: Cool the reaction mixture and neutralize to pH ~7 with a suitable base (e.g., NaOH). The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound is realized when it is incorporated into peptide sequences. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process. The following protocol provides a detailed workflow for the incorporation of Fmoc-2,4-difluoro-L-phenylalanine into a growing peptide chain.
Experimental Protocol: Fmoc-SPPS
Objective: To incorporate Fmoc-2,4-difluoro-L-phenylalanine into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-2,4-difluoro-L-phenylalanine-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
SPPS reaction vessel
-
HPLC and Mass Spectrometer for analysis
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-2,4-difluoro-L-phenylalanine:
-
In a separate vial, pre-activate Fmoc-2,4-difluoro-L-phenylalanine-OH (3 equivalents relative to resin loading) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Note: Due to the electron-withdrawing nature of the fluorine atoms, coupling of fluorinated phenylalanines may be slower than standard amino acids. It is crucial to monitor the coupling reaction (e.g., with a Kaiser test) and perform a double coupling if necessary.[4]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin thoroughly and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Case Studies and Therapeutic Applications
The incorporation of this compound is a strategic choice to enhance the therapeutic properties of peptides and small molecules. The following examples illustrate the impact of this building block.
Enhancing Metabolic Stability and Binding Affinity
The strong carbon-fluorine bond enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[1][4] Furthermore, the altered electronic properties of the difluorinated phenyl ring can lead to more favorable interactions within a receptor's binding pocket, potentially increasing binding affinity.[2][5]
Case Study: The Difluorobenzyl Moiety in HIV Treatment
A compelling example of the utility of the difluorophenyl motif is found in the development of the first-in-class HIV capsid inhibitor, Lenacapavir . While not a direct incorporation of the amino acid, a key structural component of Lenacapavir is a 3,5-difluorobenzyl group. This moiety plays a crucial role in the drug's mechanism of action by establishing extensive hydrophobic and hydrogen bonding interactions within the binding pocket of the HIV capsid protein, thereby disrupting its function. The synthesis of this key fragment involves the stereocontrolled nucleophilic attack by (3,5-difluorobenzyl)zinc bromide on a chiral imine.
This example underscores the value of the difluorinated phenyl ring in creating potent and specific interactions with biological targets. The principles of enhanced binding and metabolic stability are directly applicable to therapeutics that incorporate the full this compound amino acid.
Potential in Neuroprotective Peptides
There is growing interest in the development of peptides as neuroprotective agents for conditions such as Parkinson's and Alzheimer's disease. The incorporation of this compound into such peptides could offer several advantages. Its increased lipophilicity may enhance the peptide's ability to cross the blood-brain barrier, a significant hurdle in the development of neurotherapeutics. Furthermore, the enhanced metabolic stability would prolong the peptide's action in the central nervous system. Research has shown that certain peptides can modulate neuroinflammatory pathways and promote the expression of neurotrophic factors, and the inclusion of this compound could potentiate these effects.
Visualizing Workflows and Pathways
Asymmetric Synthesis Workflow
References
The Emerging Potential of 2,4-Difluoro-L-phenylalanine in Neurological Disorder Research: A Technical Guide
Introduction: The Strategic Advantage of Fluorination in a Key Amino Acid
In the intricate landscape of neurobiology and drug discovery, the pursuit of molecular tools that offer enhanced stability, unique spectroscopic signatures, and novel biological activities is paramount. 2,4-Difluoro-L-phenylalanine, a synthetic analog of the essential amino acid L-phenylalanine, represents a significant step forward in this pursuit. The introduction of two fluorine atoms onto the phenyl ring is not a trivial substitution; it imparts a range of physicochemical properties that make this molecule a compelling candidate for probing and potentially modulating neurological processes.[1][2]
The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of peptides and proteins into which this compound is incorporated, a crucial attribute for therapeutic development.[3] Furthermore, the fluorine atoms alter the electronic properties of the phenyl ring, influencing non-covalent interactions that govern protein folding and ligand-receptor binding.[2] This guide will provide an in-depth exploration of the synthesis, unique characteristics, and potential applications of this compound in the context of neurological disorder research, offering a technical resource for scientists at the forefront of this field.
Physicochemical Properties and Synthetic Strategies
The strategic placement of two fluorine atoms at the 2 and 4 positions of the phenyl ring of L-phenylalanine results in a molecule with a unique combination of steric and electronic features. These properties can be leveraged to fine-tune the behavior of peptides and proteins.
| Property | Effect of 2,4-Difluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond makes the aromatic ring less susceptible to enzymatic hydroxylation by cytochrome P450 enzymes.[3] |
| Hydrophobicity | Increased | Fluorine is more hydrophobic than hydrogen, which can enhance the ability of peptides containing this analog to cross cell membranes, including the blood-brain barrier.[2] |
| Electronic Properties | Altered π-π and cation-π interactions | The electron-withdrawing nature of fluorine atoms modifies the electron density of the aromatic ring, influencing its interactions with other aromatic residues and charged species. |
| Spectroscopic Signature | Unique 19F NMR signal | The presence of fluorine provides a sensitive and background-free probe for Nuclear Magnetic Resonance (NMR) studies of protein structure and dynamics.[1] |
Synthetic Approaches: A Chemist's Perspective
The synthesis of this compound can be achieved through several established methods for creating fluorinated amino acids. Both chemical and enzymatic routes are viable, each with its own set of advantages.
Chemical Synthesis: A common and versatile method is the Erlenmeyer-Plöchl synthesis, which involves the condensation of 2,4-difluorobenzaldehyde with an N-acylglycine to form an azalactone intermediate. This is followed by hydrolysis to yield the racemic amino acid, which can then be resolved to obtain the desired L-enantiomer.
Enzymatic Synthesis: Biocatalytic methods offer a more stereospecific and environmentally friendly approach. Phenylalanine ammonia lyases (PALs) can be engineered to catalyze the amination of 2,4-difluorocinnamic acid to produce this compound directly.[4] This method avoids the need for chiral resolution and often proceeds under milder reaction conditions.
Proposed Mechanisms of Action in Neurological Disorders
While direct studies on this compound in neurological disorders are still emerging, its potential can be inferred from the known roles of phenylalanine and the unique properties of fluorinated analogs.
Modulation of Neurotransmitter Pathways
L-phenylalanine is a precursor to tyrosine, which is essential for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine.[5] Dysregulation of these neurotransmitter systems is a hallmark of several neurological disorders, including Parkinson's disease. By introducing this compound, it may be possible to modulate these pathways in several ways:
-
Competitive Inhibition: It may act as a competitive inhibitor of enzymes involved in the phenylalanine hydroxylase pathway, thereby altering the levels of downstream neurotransmitters.
-
Altered Precursor Availability: Its transport across the blood-brain barrier, potentially enhanced by its increased lipophilicity, could influence the pool of aromatic amino acids available for neurotransmitter synthesis.[6][7]
Caption: Proposed modulation of the neurotransmitter synthesis pathway.
Probing Protein Misfolding and Aggregation in Neurodegenerative Diseases
A key pathological feature of diseases like Alzheimer's and Parkinson's is the misfolding and aggregation of proteins such as amyloid-beta and alpha-synuclein. The incorporation of this compound into these proteins can serve as a powerful tool for studying these processes.
-
19F NMR Spectroscopy: The fluorine atoms provide a highly sensitive NMR probe to monitor conformational changes in proteins in real-time.[1] This can provide invaluable insights into the early stages of protein aggregation.
-
Altering Aggregation Propensity: The modified electronic and steric properties of the difluorinated phenyl ring could directly influence the aggregation kinetics of these proteins, potentially leading to the design of peptides that inhibit this process.
Caption: Workflow for studying protein aggregation using this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for researchers to begin exploring the potential of this compound in their own work.
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for incorporating Fmoc-2,4-difluoro-L-phenylalanine into a peptide sequence using standard Fmoc-based SPPS.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) and perform the initial deprotection of the Fmoc group using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: Dissolve Fmoc-2,4-difluoro-L-phenylalanine (1.5-3 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activating base (e.g., DIPEA) and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: In Vitro Neurotoxicity Assay in a Neuronal Cell Line
This protocol provides a method for assessing the potential neuroprotective or neurotoxic effects of a peptide containing this compound in a cell-based model of neurodegeneration.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media until they reach 70-80% confluency.
-
Induction of Neurotoxicity: Treat the cells with a known neurotoxin relevant to the disease model of interest (e.g., 6-hydroxydopamine for a Parkinson's model, or oligomeric amyloid-beta for an Alzheimer's model).
-
Peptide Treatment: Co-treat or pre-treat the cells with varying concentrations of the this compound-containing peptide.
-
Cell Viability Assay: After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the peptide to control groups (untreated, toxin only) to determine if the peptide exhibits neuroprotective effects.
Conclusion and Future Directions
This compound is a promising and versatile tool for neurological disorder research. Its unique combination of enhanced metabolic stability, altered electronic properties, and a built-in spectroscopic probe opens up new avenues for both fundamental and translational studies. Future research should focus on the systematic evaluation of this amino acid analog in various in vitro and in vivo models of neurodegenerative diseases. Elucidating its precise effects on neurotransmitter systems, protein aggregation, and blood-brain barrier transport will be critical in realizing its full potential as a research tool and a potential therapeutic lead. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting area of investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Blood-brain barrier transport of amino acids in healthy controls and in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Protein Synthesis and Function with 2,4-Difluoro-L-phenylalanine: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theory and practice of utilizing 2,4-Difluoro-L-phenylalanine as a tool to investigate protein synthesis, structure, and function. We will delve into the core principles of its incorporation into proteins, provide detailed experimental protocols, and explore its diverse applications in cutting-edge research.
Introduction: Beyond the Canonical Twenty
The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized our capacity to probe and engineer biological systems. Among these, fluorinated amino acids have emerged as particularly powerful tools.[1] this compound, a derivative of the essential amino acid L-phenylalanine, offers unique physicochemical properties that make it an invaluable probe for a wide range of biological investigations.[2] The introduction of fluorine atoms onto the phenyl ring alters the electronic and steric properties of the amino acid side chain, providing a minimally perturbative yet highly informative reporter for techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and enabling novel strategies in drug design.[1][3] This guide will serve as a detailed roadmap for the successful application of this compound in your research endeavors.
Core Principles: The Power of Fluorination
The strategic replacement of hydrogen with fluorine in phenylalanine can significantly modulate its properties.[1] Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric perturbation.[1] The strong carbon-fluorine bond enhances the metabolic stability of peptides and proteins.[1] Furthermore, the introduction of fluorine can influence pKa, hydrophobicity, and electrostatic interactions, thereby affecting protein folding, stability, and protein-protein or protein-ligand interactions.[1]
One of the most significant advantages of using fluorinated amino acids is the ability to employ ¹⁹F NMR spectroscopy.[3][4] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[3][4] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of the incorporated fluorinated amino acid.[3][4] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electrostatic environment, making it a powerful tool for detecting subtle conformational changes, ligand binding events, and protein dynamics.[3]
Methodologies for Incorporating this compound
The successful incorporation of this compound into a target protein relies on hijacking the cell's translational machinery. This is typically achieved through residue-specific global incorporation in auxotrophic strains or, for more precise control, site-specific incorporation using engineered aminoacyl-tRNA synthetase/tRNA pairs.[5][6][7]
Global Incorporation in E. coli
This method involves using an E. coli strain that is auxotrophic for phenylalanine, meaning it cannot synthesize its own. By providing this compound in the growth medium, it will be incorporated at all phenylalanine codons in the target protein.
Experimental Protocol: Global Incorporation in E. coli
-
Strain Selection: Utilize a phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769).
-
Culture Media:
-
Starter Culture: Luria-Bertani (LB) medium.
-
Expression Culture: M9 minimal medium supplemented with all essential amino acids except phenylalanine.
-
-
Procedure:
-
Inoculate a 5 mL LB starter culture with a single colony of the expression strain and grow overnight at 37°C with shaking.
-
The next day, pellet the cells from the starter culture by centrifugation and wash twice with M9 salts to remove any residual LB medium.
-
Inoculate 1 L of M9 minimal medium (supplemented with all amino acids except phenylalanine, glucose, and necessary antibiotics) with the washed cells to an initial OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Simultaneously, add this compound to the culture medium at a concentration of 50-100 mg/L. The optimal concentration may need to be determined empirically to balance incorporation efficiency with potential toxicity.[3]
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.
-
Harvest the cells by centrifugation and proceed with protein purification.
-
Site-Specific Incorporation using Engineered Systems
For precise control over the location of the fluorinated probe, site-specific incorporation is the method of choice. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are engineered to recognize the non-canonical amino acid and a unique codon (typically an amber stop codon, UAG) in the mRNA of the target protein.[5][6][7]
Experimental Workflow: Site-Specific Incorporation
Caption: Workflow for site-specific incorporation of this compound.
Protocol for Site-Specific Incorporation in Mammalian (HEK293T) Cells
This protocol is adapted from established methods for non-canonical amino acid incorporation in mammalian cells.[5]
-
Plasmids:
-
Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.
-
A separate plasmid expressing the engineered pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (e.g., pAcBac1-based synthetase plasmid).[5]
-
-
Cell Culture:
-
Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
-
Procedure:
-
Seed HEK293T cells in 60 mm dishes to be 60-80% confluent on the day of transfection.
-
Prepare the transfection mixture. For a 60 mm dish, use approximately 1.75 µg of the synthetase plasmid and 0.75 µg of the plasmid containing your gene of interest. Use a suitable transfection reagent like Polyjet.[5]
-
Prior to transfection, exchange the cell culture medium with fresh medium containing this compound at a final concentration of 1-5 mM.
-
Add the transfection mixture to the cells.
-
Approximately 16 hours post-transfection, replace the medium with fresh medium also containing this compound.
-
Harvest the cells 48-72 hours post-transfection and proceed with protein extraction and purification.
-
Analysis of Proteins Containing this compound
Once the protein of interest containing this compound has been expressed and purified, a variety of analytical techniques can be employed to confirm its incorporation and to probe its structure and function.
Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the successful incorporation of the non-canonical amino acid.[8] The mass of this compound (C₉H₉F₂NO₂) is approximately 201.14 Da, which is 36 Da heavier than phenylalanine (C₉H₁₁NO₂, approximately 165.19 Da). This mass shift can be readily detected by high-resolution mass spectrometry.
Data Presentation: Expected Mass Shifts
| Amino Acid | Molecular Formula | Average Molecular Weight (Da) |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 |
| This compound | C₉H₉F₂NO₂ | 201.14 |
| Mass Difference | +35.95 |
Workflow for Mass Spectrometry Analysis
Caption: General workflow for confirming 2,4-diF-Phe incorporation via mass spectrometry.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of proteins labeled with this compound.[3][9] The chemical shift of the fluorine atoms is highly sensitive to the local environment, providing site-specific information.
Experimental Protocol: 1D ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).
-
Include 5-10% D₂O for the field-frequency lock.
-
Concentrate the protein to 100-500 µM.
-
Transfer the sample to an NMR tube. An internal or external chemical shift reference (e.g., trifluoroacetic acid) can be included.[3]
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum using a simple pulse-acquire sequence.
-
Use a wide spectral width initially (e.g., 100-200 ppm) to locate the signals.
-
A recycle delay of 1.5-2.0 seconds is typically sufficient.[3]
-
-
Data Analysis:
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to infer information about protein conformation, dynamics, and interactions.
-
Applications in Research and Drug Development
The unique properties of this compound open up a wide array of applications in both fundamental research and therapeutic development.
-
Probing Protein Structure and Dynamics: The sensitivity of the ¹⁹F NMR chemical shift to the local environment allows for the detection of subtle conformational changes in proteins upon ligand binding, protein-protein interaction, or changes in solution conditions.
-
Enzyme Mechanism Studies: Incorporating this compound into the active site of an enzyme can provide insights into the catalytic mechanism.
-
Drug Discovery and Design: The incorporation of fluorinated amino acids can enhance the metabolic stability and binding affinity of peptide-based drugs.[1][2] The altered electronic properties of the difluorinated phenyl ring can be exploited to fine-tune interactions with target receptors.[2]
-
Protein Engineering: The introduction of this compound can be used to create proteins with novel properties, such as increased thermal stability.[1]
Troubleshooting and Considerations
-
Toxicity: High concentrations of non-canonical amino acids can be toxic to cells.[10][11] It is important to perform a dose-response analysis to determine the optimal concentration that balances incorporation efficiency with cell viability.
-
Incorporation Efficiency: The efficiency of incorporation can vary depending on the expression system, the specific non-canonical amino acid, and the engineered synthetase used. It is crucial to verify incorporation by mass spectrometry.
-
Protein Misfolding: The introduction of a non-canonical amino acid can sometimes lead to protein misfolding and aggregation. Optimizing expression conditions, such as lowering the temperature and using chaperones, can help mitigate these issues.
-
Fidelity of Incorporation: In site-specific incorporation systems, it is important to assess the fidelity of incorporation at the target codon versus misincorporation at other codons.[6]
Conclusion
This compound is a powerful and versatile tool for investigating protein synthesis, structure, and function. Its unique properties, particularly as a ¹⁹F NMR probe, provide researchers with a powerful means to gain insights into complex biological processes at the molecular level. The methodologies outlined in this guide provide a solid foundation for the successful application of this non-canonical amino acid in a wide range of research and development settings. As our ability to engineer the genetic code continues to expand, the use of fluorinated amino acids like this compound will undoubtedly play an increasingly important role in advancing our understanding of biology and in the development of novel therapeutics.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]
The Strategic Deployment of 2,4-Difluoro-L-phenylalanine in Oncology Research: A Technical Guide
Introduction: The Rationale for Fluorine in Amino Acid Scaffolds
In the landscape of modern oncology research and drug development, the pursuit of molecular tools with enhanced precision, stability, and therapeutic efficacy is paramount. Non-canonical amino acids have emerged as invaluable assets in this endeavor, with fluorinated variants, particularly 2,4-Difluoro-L-phenylalanine, garnering significant attention. The strategic substitution of hydrogen with fluorine on the phenyl ring of L-phenylalanine imparts unique physicochemical properties that can be leveraged to modulate biological activity.[1][2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for molecular recognition and enhancing metabolic stability against enzymatic degradation.[3] This guide provides an in-depth exploration of the multifaceted applications of this compound in cancer research, from its role in peptide-based therapeutics and enzyme inhibition to its utility as a sophisticated probe in advanced imaging and spectroscopic techniques.
Core Applications of this compound in Cancer Research
The unique attributes of this compound have led to its application in several key areas of cancer research:
-
Enhanced Peptide and Protein Therapeutics: Incorporation of this compound into peptide sequences can lead to improved pharmacokinetic profiles and increased potency of anticancer peptides.[4] The enhanced stability can protect the peptide from rapid degradation in biological systems, prolonging its therapeutic window.
-
Enzyme Inhibition: The difluorinated phenyl ring can serve as a critical component in the design of potent and selective enzyme inhibitors.[1] Fluorinated compounds have been successfully developed as "suicide substrates" for enzymes that are overactive in cancer cells.[5]
-
Probing Protein Structure and Function with ¹⁹F NMR: The fluorine-19 nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Its 100% natural abundance, high sensitivity, and the absence of a background signal in biological systems make it a powerful tool for studying protein structure, dynamics, and interactions with drug candidates.[6][7]
-
Metabolic Labeling and Imaging: While not as common as its ¹⁸F-labeled counterparts, the stable isotope of this compound can be used in metabolic labeling studies to trace the fate of amino acids in cancer cell metabolism. More broadly, fluorinated phenylalanine analogs are crucial in the development of radiotracers for Positron Emission Tomography (PET) imaging of tumors.[1][8]
Mechanisms of Action in Oncology
The anticancer effects of molecules incorporating this compound are often multifaceted, targeting fundamental processes that drive tumorigenesis and metastasis.
Disruption of Cancer Cell Membranes
A primary mechanism for many anticancer peptides is the disruption of the cell membrane. Cancer cell membranes often have a higher negative charge compared to healthy cells, providing a degree of selectivity for cationic peptides. The incorporation of hydrophobic residues like this compound can enhance the interaction with the lipid bilayer, leading to pore formation and membrane destabilization.[3]
Modulation of Intracellular Signaling Pathways
Beyond direct membrane disruption, peptides containing this compound can penetrate cancer cells and interact with intracellular targets. This can trigger apoptosis through various signaling cascades, including the release of pro-apoptotic factors from mitochondria and the activation of caspases.[3]
Potential anticancer mechanisms of this compound peptides.
Applications in Advanced Cancer Imaging
Radiolabeled amino acids are valuable tracers for PET imaging, as cancer cells often exhibit increased amino acid metabolism and upregulate specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[8][9] While this compound itself is not typically radiolabeled, its fluorinated analogs, particularly those with ¹⁸F, are at the forefront of developing next-generation PET tracers for improved tumor diagnosis and monitoring.[1][8]
| Tracer | Target Transporter | Application in Cancer Imaging |
| [¹⁸F]FET | LAT1, ASCT2 | O-(2-[¹⁸F]fluoroethyl)tyrosine is an established tracer for brain tumor imaging with low uptake in normal brain tissue.[8] |
| [¹⁸F]FEP | LAT1 | p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine shows promise for imaging brain tumors, with uptake primarily reflecting transport activity.[9][10] |
| 3-L-[¹⁸F]FPhe | LAT1, ASCT2 | A phenylalanine analog evaluated as an alternative to [¹⁸F]FET, showing high uptake in certain tumor cell lines.[8] |
| [¹⁸F]FBPA | LAT1 | 4-Borono-2-[¹⁸F]fluoro-D,L-phenylalanine is a derivative used for PET imaging of melanoma in animal models.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-2,4-Difluoro-L-phenylalanine-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or Fmoc-2,4-Difluoro-L-phenylalanine-OH) (3 equivalents) with coupling reagents in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol is adapted from established methods for incorporating fluorinated aromatic amino acids into proteins expressed in E. coli.[7][11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid for the protein of interest.
-
M9 minimal media components.
-
This compound.
-
Other essential amino acids.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a starter culture of LB medium with a single colony and grow overnight.
-
Main Culture Growth: Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Amino Acid Addition: Add this compound (e.g., 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog.
-
Induction: Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
Expression: Reduce the temperature to 18-25°C and continue to express the protein overnight.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
Cell Viability (MTT) Assay
The cytotoxic effects of this compound-containing compounds on cancer cells are commonly assessed using cell viability assays such as the MTT assay.[3][12]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-containing compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Perspectives
This compound and other fluorinated phenylalanines represent a powerful class of molecular tools for cancer research. Their ability to enhance the therapeutic properties of peptides, act as specific enzyme inhibitors, and serve as sensitive probes for advanced spectroscopic and imaging techniques underscores their versatility.[1][4] As our understanding of cancer biology deepens, the rational design of novel therapeutics and diagnostics incorporating these unique amino acids will undoubtedly play an increasingly crucial role in the development of next-generation cancer treatments. The continued exploration of new fluorinated amino acids and their site-specific incorporation into biomolecules will open new avenues for targeting cancer with greater precision and efficacy.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Bioactivities: An In-Depth Technical Guide to Fluorinated Amino Acids in Drug Discovery
Introduction: The Fluorine Advantage in Biomolecular Design
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into amino acids has emerged as a transformative approach for engineering novel bioactivities.[1][2] While seemingly a subtle modification, the substitution of a hydrogen atom with fluorine—the most electronegative element—imparts a unique constellation of physicochemical properties that can profoundly influence molecular behavior.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and practical applications of fluorinated amino acids (FAAs). We will delve into the causal relationships between fluorination and its biological consequences, offering field-proven insights into leveraging these powerful building blocks to overcome longstanding challenges in therapeutic development.
The unique properties of fluorine, including its small van der Waals radius (1.47 Å, similar to hydrogen's 1.2 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond, are central to its utility.[3] These characteristics can be exploited to modulate a range of properties in peptides and proteins, including:
-
Metabolic Stability: The robustness of the C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the in vivo half-life of peptide-based drugs.[1][3]
-
Conformational Control: The strong stereoelectronic effects of fluorine can be used to bias the conformation of amino acid side chains and, by extension, the secondary and tertiary structures of peptides and proteins.[1]
-
Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to new, favorable interactions with biological targets or, conversely, preventing undesirable off-target binding.[1]
-
Hydrophobicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][]
-
pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, influencing their ionization state at physiological pH.
This guide will explore these effects in detail, providing a framework for the rational design and application of fluorinated amino acids in creating next-generation therapeutics and research tools.
Part 1: The Synthetic Chemist's Toolkit: Accessing Fluorinated Amino Acids
The successful application of fluorinated amino acids hinges on their availability. Significant advances in synthetic organic chemistry have made a diverse array of FAAs accessible.[5][6] The choice of synthetic strategy is dictated by the desired position and number of fluorine atoms.[]
Key Synthetic Strategies
-
From Fluorinated Building Blocks: This approach involves introducing amino and carboxyl functionalities to a pre-fluorinated scaffold.[][7] This is a common method for preparing α-trifluoromethyl amino acids.
-
Late-Stage Fluorination: This strategy introduces fluorine at a later stage of the synthesis of an amino acid derivative.[7] This can be achieved through:
-
Nucleophilic Fluorination: Utilizing reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace a hydroxyl group with fluorine.[8][9]
-
Electrophilic Fluorination: Employing reagents such as Selectfluor or N-fluorobenzensulfonimide (NFSI) to fluorinate electron-rich positions, for example, the aromatic ring of tyrosine.[1][9]
-
Metal-Catalyzed Fluorination: Using transition metals like palladium to achieve site-selective fluorination of C-H bonds.[1]
-
-
Biocatalysis: The use of enzymes, such as fluorinases or engineered tryptophan synthase β-subunits, offers a green and highly selective method for the synthesis of specific fluorinated amino acids.[1][10]
Experimental Protocol: Electrophilic Fluorination of Tyrosine
This protocol provides a general method for the electrophilic fluorination of an electron-rich aromatic amino acid side chain.
-
Protection of the Amino Acid: The amino and carboxyl groups of L-tyrosine are protected to prevent side reactions. The amino group is commonly protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group is esterified (e.g., as a methyl ester).
-
Fluorination Reaction: The protected tyrosine derivative is dissolved in a suitable solvent (e.g., acetonitrile). An electrophilic fluorinating agent, such as N-fluorobenzensulfonimide (NFSI), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the fluorinated tyrosine derivative.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for the Boc group and saponification for the methyl ester) to yield the final 3-fluoro-L-tyrosine.
Part 2: The Bioactivity Blueprint: How Fluorination Shapes Function
The true power of fluorinated amino acids lies in their ability to systematically modulate the biological activity of peptides and proteins. This section explores the key mechanisms through which this is achieved.
Conformational Sculpting: From Side Chains to Superstructures
Fluorine's stereoelectronic properties provide a powerful tool for controlling molecular conformation.[1] The gauche effect, for instance, describes the tendency of vicinal fluorine and electronegative groups to adopt a gauche conformation due to favorable electrostatic interactions. This can be used to pre-organize peptide backbones, stabilize specific secondary structures like β-turns or α-helices, and even drive the formation of protein superstructures.[1]
Fortifying Against Metabolism: The Shield of the C-F Bond
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases and metabolic enzymes.[5] Fluorination offers a robust solution. The high strength of the C-F bond makes it resistant to enzymatic cleavage, effectively shielding the molecule from metabolic attack.[3] For example, fluorinating the side chain of an amino acid at a position susceptible to hydroxylation by cytochrome P450 enzymes can dramatically increase the drug's bioavailability.[1][3]
Enhancing Target Engagement: A New Dimension in Molecular Recognition
Fluorine can participate in a variety of non-covalent interactions that can enhance binding affinity and selectivity. These include dipole-dipole interactions, hydrogen bonds (where the C-F bond acts as a weak hydrogen bond acceptor), and so-called "fluorous" interactions.[1][11] The latter refers to the favorable interactions between highly fluorinated domains. By strategically placing fluorinated amino acids at the binding interface, it is possible to create novel interactions that are not accessible with the canonical amino acids.[1]
Mechanism-Based Enzyme Inhibition: A Trojan Horse Approach
Fluorinated amino acids can be designed as mechanism-based inhibitors, also known as "suicide substrates."[1][12] These molecules are recognized by the target enzyme as a substrate and enter the catalytic cycle. However, the presence of fluorine can divert the reaction pathway, leading to the formation of a stable covalent adduct with the enzyme, thereby irreversibly inactivating it.[12] This strategy has been successfully employed for a range of enzymes, including those involved in bacterial infections and cancer.[1]
Part 3: In the Lab: Experimental Workflows for Assessing Bioactivity
The rational design of bioactive fluorinated molecules must be coupled with robust experimental validation. This section outlines key experimental workflows for characterizing the bioactivity of fluorinated amino acids and the peptides and proteins that contain them.
Incorporation of Fluorinated Amino Acids into Peptides and Proteins
The two primary methods for incorporating FAAs into peptides and proteins are solid-phase peptide synthesis (SPPS) and biosynthetic incorporation.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for the chemical synthesis of peptides containing FAAs.[1][5] Standard SPPS protocols are generally applicable, although the reduced nucleophilicity of the amino group in some FAAs may require modified coupling conditions.[5]
-
Biosynthetic Incorporation: This involves supplying a fluorinated amino acid to a cell-based or cell-free protein synthesis system, where it is incorporated into the growing polypeptide chain in place of its natural counterpart.[1] This method is particularly useful for producing larger fluorinated proteins.
Biophysical Characterization: Unveiling the Impact of Fluorination
A suite of biophysical techniques is employed to understand how fluorination affects the structure, stability, and interactions of peptides and proteins.
| Technique | Information Gained |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure content (α-helix, β-sheet). |
| Differential Scanning Calorimetry (DSC) | Determination of thermal stability (melting temperature, Tm). |
| Isothermal Titration Calorimetry (ITC) | Measurement of binding affinity (Kd), stoichiometry, and thermodynamics of molecular interactions. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (kon, koff) and affinity. |
| X-ray Crystallography and NMR Spectroscopy | High-resolution three-dimensional structure determination. |
In Vitro and In Vivo Evaluation: From the Bench to Biological Systems
Ultimately, the bioactivity of a fluorinated molecule must be assessed in a biologically relevant context.
-
Enzyme Inhibition Assays: To determine the potency of fluorinated inhibitors (IC50, Ki).
-
Cell-Based Assays: To evaluate the effect of the fluorinated molecule on cellular processes (e.g., signaling pathways, cell viability).
-
Pharmacokinetic Studies: In animal models to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the fluorinated compound.
Part 4: The Analytical Edge: ¹⁹F NMR Spectroscopy
A unique advantage of incorporating fluorine is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool.[13][14] ¹⁹F NMR offers several key benefits:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.[15]
-
Large Chemical Shift Dispersion: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local environment, resulting in a wide spectral window that minimizes signal overlap.[14][15]
-
Background-Free Spectra: Since fluorine is essentially absent from biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the unambiguous detection of the fluorinated molecule.[13][16]
These features make ¹⁹F NMR an invaluable tool for studying protein folding, dynamics, and interactions with other molecules, both in vitro and in the complex environment of a living cell (in-cell NMR).[1][13]
Conclusion: The Future is Fluorinated
Fluorinated amino acids represent a mature yet continually evolving platform for the design of novel bioactive molecules. Their ability to fine-tune the properties of peptides and proteins in a predictable manner has cemented their role in modern drug discovery and chemical biology. As our understanding of the subtle interplay between fluorine and biological systems deepens, and as synthetic methods become even more sophisticated, the applications of fluorinated amino acids are set to expand into new and exciting frontiers of therapeutic innovation.
References
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | MDPI [mdpi.com]
- 10. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 2,4-Difluoro-L-phenylalanine into Peptides
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and chemical biology. Fluorinated amino acids, in particular, offer a powerful toolset for modulating the physicochemical and biological properties of peptides. This guide provides a comprehensive overview and detailed protocols for the incorporation of 2,4-Difluoro-L-phenylalanine (2,4-F₂-Phe) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the scientific rationale behind its use, step-by-step synthetic procedures, cleavage and purification strategies, and robust analytical characterization methods. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of 2,4-F₂-Phe to enhance peptide stability, modulate receptor binding, and introduce sensitive probes for structural studies.
Introduction: The Rationale for Fluorination in Peptide Design
The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter the properties of a molecule with minimal steric impact due to its small size, which is comparable to that of a hydrogen atom.[1] Incorporating fluorinated amino acids like this compound into peptides can lead to several advantageous modifications:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond increases resistance to enzymatic degradation by proteases, which can prolong the in vivo half-life of peptide therapeutics.[1][2][3]
-
Modulation of Bioactivity: The electron-withdrawing nature of fluorine atoms alters the electronic properties of the phenyl ring. This can influence crucial non-covalent interactions, such as π-π stacking and cation-π interactions, which are often critical for receptor binding and biological activity.[2][4]
-
Conformational Control: The introduction of fluorine can influence local conformational preferences within the peptide backbone, potentially stabilizing desired secondary structures like α-helices or β-sheets.[5][6]
-
¹⁹F NMR Probe: The unique ¹⁹F nuclear magnetic resonance (NMR) signature provides a highly sensitive and background-free probe for studying peptide conformation, dynamics, and interactions with biological targets.[2][7][8]
This compound is a particularly interesting building block due to the asymmetric substitution on the aromatic ring, which can induce unique electronic and conformational effects compared to mono- or symmetrically di-substituted analogs.
Materials and Reagents
For successful synthesis, high-quality reagents are paramount.
| Reagent/Material | Recommended Grade | Supplier Example |
| Fmoc-2,4-Difluoro-L-phenylalanine | >98% Purity | Chem-Impex, Sigma-Aldrich |
| Resin (e.g., Rink Amide, 2-Chlorotrityl) | 100-200 mesh, ~0.5-1.0 mmol/g | ChemPep, Sigma-Aldrich |
| Coupling Reagents (HBTU, HATU, or COMU) | Peptide Synthesis Grade | Aapptec, ChemPep |
| Base (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Fmoc Deprotection Reagent (Piperidine) | ACS Grade or higher | Fisher Scientific |
| Solvents (DMF, DCM, Diethyl Ether) | Anhydrous, HPLC Grade | VWR, Fisher Scientific |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Reagent Grade | Sigma-Aldrich |
| HPLC Solvents (Acetonitrile, Water) | HPLC Grade, with 0.1% TFA | VWR |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.[2] All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain.
Caption: Standard Fmoc-SPPS Cycle Workflow.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[2] Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-2,4-Difluoro-L-phenylalanine:
-
In a separate vial, pre-activate Fmoc-2,4-Difluoro-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Expert Insight: The electron-withdrawing fluorine atoms can slightly decrease the nucleophilicity of the carboxylate group. While standard coupling times are often sufficient, for sequences where the N-terminus is sterically hindered, extending the coupling time to 4 hours or performing a double coupling is recommended. Using a more potent coupling reagent like HATU can also improve efficiency.[2]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (beads turn blue), a second coupling is necessary.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
This protocol describes the final step to release the crude peptide from the solid support.
Caption: Peptide Cleavage and Isolation Workflow.
Step-by-Step Methodology:
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (Protocol 1, Step 2). Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen or in vacuo.
-
Cleavage:
-
CAUTION: Perform this step in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). Trifluoroacetic acid (TFA) is highly corrosive.
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K : 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[2] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis). A white precipitate of the crude peptide should form.[2]
-
-
Peptide Isolation:
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge to remove residual scavengers and dissolved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Characterization
The crude peptide must be purified and its identity confirmed.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 30-60 minutes, depending on the hydrophobicity of the peptide.
-
Detection: Monitor absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Protocol 4: Analytical Characterization
| Technique | Purpose | Expected Outcome for 2,4-F₂-Phe Peptides |
| Analytical RP-HPLC | Assess purity | A single, sharp peak indicating >95% purity. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm identity and molecular weight | The observed mass should match the calculated theoretical mass of the peptide containing the 2,4-F₂-Phe residue.[9] |
| ¹⁹F NMR Spectroscopy | Confirm incorporation and probe local environment | A distinct signal (or signals, if conformationally heterogeneous) in the ¹⁹F NMR spectrum corresponding to the fluorine atoms on the phenyl ring.[7][8] |
| ¹H NMR Spectroscopy | Confirm structure and conformation | Provides information on the overall peptide structure. Specific aromatic proton signals will be altered by the fluorine substitution pattern.[8] |
Trustworthiness through Self-Validation: The combination of these analytical techniques provides a self-validating system. The correct mass confirms the incorporation of the 2,4-F₂-Phe residue, and the unique signal in the ¹⁹F NMR spectrum provides unambiguous evidence of its presence and electronic environment. HPLC confirms the purity of the final product.
Conclusion
The incorporation of this compound provides a robust strategy for the rational design of peptides with enhanced therapeutic potential. The protocols detailed in this guide, based on well-established Fmoc-SPPS chemistry, offer a reliable pathway for synthesizing these modified peptides. By carefully considering coupling strategies and employing rigorous purification and characterization methods, researchers can confidently generate high-quality 2,4-F₂-Phe-containing peptides for applications ranging from drug development to fundamental biochemical studies.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
Application Notes & Protocols: Site-Directed Incorporation of 2,4-Difluoro-L-phenylalanine in E. coli
Introduction: Expanding the Chemical Versatility of Proteins
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development. By moving beyond the canonical 20 amino acids, we can introduce novel chemical functionalities, biophysical probes, and therapeutic warheads into proteins with surgical precision. This guide focuses on the site-directed incorporation of 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) in Escherichia coli, a powerful tool for modulating protein stability, function, and interactions.
The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly alter its electronic and steric properties.[1] The strong electron-withdrawing nature of fluorine can influence cation-π and other non-covalent interactions, while the robust C-F bond can enhance metabolic stability.[1] 2,4-diF-Phe, with its distinct substitution pattern, offers a unique probe to investigate and engineer protein structure and function.
This document provides a comprehensive overview of the principles, a detailed experimental protocol, and methods for the verification of 2,4-diF-Phe incorporation in E. coli.
Core Principle: The Orthogonal Translation System
The central technology enabling ncAA incorporation is the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2] "Orthogonal" in this context means that the engineered aaRS/tRNA pair functions independently of the host cell's endogenous translational machinery.[2] The engineered aaRS is evolved to specifically recognize and charge the ncAA (in this case, 2,4-diF-Phe) onto its cognate tRNA. This tRNA, in turn, is engineered to recognize a "blank" codon, typically a nonsense or stop codon, that has been introduced into the gene of interest at the desired site of incorporation. The amber stop codon (UAG) is the most commonly used for this purpose due to its relatively low frequency in the E. coli genome.[2]
This system ensures that the ncAA is incorporated only at the specified position, with high fidelity, minimizing off-target effects.
Experimental Workflow: A Visual Guide
The overall process for the site-directed incorporation of 2,4-diF-Phe can be broken down into several key stages, from initial plasmid preparation to final protein analysis.
Figure 1: A high-level overview of the experimental workflow for incorporating 2,4-diF-Phe.
Detailed Protocols
Part 1: Plasmid and Strain Preparation
-
Gene of Interest Plasmid:
-
The gene encoding the target protein should be cloned into a suitable E. coli expression vector, typically one with a T7 promoter for high-level expression (e.g., pET series).
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position for 2,4-diF-Phe incorporation.
-
Ensure the plasmid carries an appropriate antibiotic resistance marker.
-
-
Orthogonal System Plasmid:
-
A separate plasmid is required to express the orthogonal aaRS and its cognate tRNA. A commonly used and robust plasmid series for this purpose is pEVOL.
-
Selection of the Orthogonal Synthetase: While a synthetase specifically evolved for this compound is not prominently documented, a promising starting point is an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) that exhibits polyspecificity for various phenylalanine analogs. For instance, synthetases evolved for p-cyanophenylalanine have shown activity with other analogs like trifluoromethyl-phenylalanine.[3] Alternatively, pyrrolysyl-tRNA synthetase (PylRS) based systems have been successfully engineered to incorporate a range of fluorinated phenylalanines, including difluoro-variants like 2,6- and 2,5-difluorophenylalanine, making them a strong candidate for adaptation to 2,4-diF-Phe.[4] It is recommended to test a few such promiscuous or closely related synthetases to identify the most efficient one for your specific target protein.
-
This plasmid should carry a different antibiotic resistance marker than the target protein plasmid for co-selection.
-
-
E. coli Expression Strain:
-
A common choice is the BL21(DE3) strain, which contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression of the target protein.
-
For enhanced incorporation efficiency, consider using a strain with a modified genome, such as those with a knockout of release factor 1 (RF1), which competes with the suppressor tRNA at the UAG codon.
-
Part 2: Protein Expression
-
Transformation:
-
Co-transform the chemically competent E. coli expression strain with both the target protein plasmid and the orthogonal system plasmid.
-
Plate the transformed cells on LB agar plates containing both appropriate antibiotics.
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony from the transformation plate into 10-50 mL of Luria-Bertani (LB) medium containing both antibiotics.
-
Grow overnight at 37°C with shaking (200-250 rpm).
-
-
Expression Culture:
-
The following day, inoculate 1 L of LB medium (in a 2.5 L baffled flask for optimal aeration) containing both antibiotics with the overnight starter culture (typically a 1:100 dilution).
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction and Expression:
-
Once the desired OD600 is reached, add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. If your orthogonal system plasmid is under the control of an arabinose-inducible promoter (like in some pEVOL vectors), also add L-arabinose to a final concentration of 0.02-0.2% (w/v).
-
Reduce the incubation temperature to 18-25°C and continue to grow the culture for 12-16 hours. The lower temperature aids in proper protein folding and can improve the yield of soluble protein.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Part 3: Protein Purification and Verification
-
Purification:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation.
-
Purify the protein using a method appropriate for your protein's properties and any purification tags (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
-
Verification of Incorporation by Mass Spectrometry:
-
Principle: The most definitive method to confirm the incorporation of 2,4-diF-Phe is to measure the molecular weight of the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The incorporation of 2,4-diF-Phe in place of a canonical amino acid will result in a predictable mass shift.
-
Calculating the Expected Mass Shift:
-
Molecular Formula of Phenylalanine (Phe): C₉H₁₁NO₂
-
Monoisotopic Mass of Phe: 165.07898 Da
-
Molecular Formula of this compound (2,4-diF-Phe): C₉H₉F₂NO₂
-
Monoisotopic Mass of 2,4-diF-Phe: 201.06013 Da
-
Expected Mass Increase per Incorporation: 201.06013 Da - 165.07898 Da = +35.98115 Da
-
-
Procedure:
-
Prepare the purified protein sample in a buffer compatible with ESI-MS (e.g., containing volatile salts like ammonium acetate).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and deconvolute the resulting data to determine the experimental molecular weight.
-
Compare the experimental mass with the theoretical mass calculated for the protein with and without the incorporation of 2,4-diF-Phe. A mass increase corresponding to multiples of ~36 Da will confirm successful incorporation.
-
-
| Parameter | In Vivo Site-Specific Incorporation in E. coli |
| Typical Protein Yield | 5-15 mg per liter of culture (can be highly dependent on the target protein) |
| Incorporation Efficiency | 60-95% (depending on the synthetase efficiency and expression conditions) |
| Fidelity | High (>95%), with potential for low-level misincorporation of canonical amino acids |
Table 1: Typical quantitative data for ncAA incorporation in E. coli. Values are estimates and can vary significantly.
-
Verification by ¹⁹F NMR Spectroscopy:
-
Principle: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Since fluorine is absent in naturally occurring proteins, ¹⁹F NMR provides a background-free method to observe the incorporated 2,4-diF-Phe.
-
Procedure:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the purified protein.
-
The presence of signals in the ¹⁹F spectrum confirms the incorporation of the fluorinated amino acid. The chemical shifts of the two fluorine atoms can provide information about their local environment within the protein structure.
-
-
Troubleshooting and Considerations
-
Low Protein Yield: This is a common issue. Optimization of the induction conditions (IPTG concentration, temperature, induction time) and the concentration of 2,4-diF-Phe in the medium can help. Using a richer growth medium or a fed-batch fermentation approach can also increase yields.
-
No or Low Incorporation: The efficiency of the orthogonal aaRS is critical. If incorporation is low, it may be necessary to screen different synthetase variants. Also, verify the integrity of the TAG codon in your gene of interest.
-
Toxicity of the ncAA: Some non-canonical amino acids can be toxic to E. coli at high concentrations. If you observe poor cell growth after adding 2,4-diF-Phe, try reducing its concentration.
-
Insolubility of the Target Protein: The incorporation of a fluorinated amino acid can sometimes affect protein folding and solubility. Expressing the protein at a lower temperature and using a strain that co-expresses chaperones can mitigate this issue.
Conclusion
The site-directed incorporation of this compound in E. coli is a robust and powerful technique for protein engineering. By leveraging an orthogonal translation system, researchers can introduce this unique chemical moiety into specific sites within a protein, enabling detailed studies of protein structure and function and the development of novel protein therapeutics. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this technology.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2,4-Difluoro-L-phenylalanine for High-Resolution 19F-NMR Spectroscopy of Proteins
Introduction: A New Lens for Viewing Protein Structure and Dynamics
In the pursuit of understanding complex biological systems and accelerating drug discovery, the ability to observe proteins in their native state is paramount.[1] Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy has emerged as a uniquely powerful tool, offering a background-free, highly sensitive window into protein structure, dynamics, and interactions.[2][3][4] The strategic introduction of fluorinated non-canonical amino acids into a protein of interest provides a minimally perturbative yet profoundly informative NMR probe.[4] This guide focuses on the application of a particularly advantageous probe: 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe).
The fluorine-19 nucleus boasts exceptional properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to a sensitivity that is 83% of that of a proton.[2][3][4][5] Critically, the near-total absence of fluorine in biological systems ensures that the resulting NMR spectrum is free from background signals.[2][3][4][6] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to its local electrostatic environment, with a chemical shift range spanning several hundred parts per million (ppm).[2][3][5][7] This sensitivity makes it an ideal reporter for subtle conformational changes, ligand binding events, and alterations in solvent exposure.[1][4]
This compound, a fluorinated derivative of the aromatic amino acid phenylalanine, serves as a valuable building block in pharmaceutical and biochemical research.[8] Its incorporation into peptide sequences can lead to enhanced pharmacokinetic profiles and increased potency.[8] The two fluorine atoms on the phenyl ring of 2,4-diF-Phe provide a robust and distinct NMR signal. Their strategic placement offers a unique opportunity to probe different regions of the local environment simultaneously, providing a richer dataset compared to singly fluorinated analogs. This application note provides a comprehensive overview and detailed protocols for the biosynthetic incorporation of 2,4-diF-Phe into proteins and their subsequent analysis by ¹⁹F-NMR spectroscopy.
The Rationale: Why this compound?
The choice of a fluorinated amino acid is a critical experimental decision. While various fluorinated phenylalanine analogs are available, the 2,4-difluoro substitution pattern offers specific advantages:
-
Enhanced Sensitivity and Resolution: The two fluorine atoms provide a stronger NMR signal compared to singly fluorinated counterparts, improving the signal-to-noise ratio and reducing acquisition times. The distinct chemical environments of the fluorine at the 2- and 4-positions can lead to two resolved signals for a single incorporated residue, offering more detailed structural information.
-
Minimal Perturbation: The fluorine atom is comparable in size to a hydrogen atom, minimizing steric disruption to the protein's native structure and function.[1] While the electronic properties of the aromatic ring are altered, these changes are often well-tolerated within the protein core.[1]
-
Probing Anisotropic Environments: The ortho (2-position) and para (4-position) fluorine atoms are sensitive to different aspects of their local environment. The 2-fluoro substituent is particularly sensitive to through-space interactions and steric crowding, while the 4-fluoro substituent is more influenced by solvent exposure and long-range electrostatic effects. This differential sensitivity allows for a more nuanced interpretation of conformational changes.
Experimental Workflow: From Gene to Spectrum
The successful application of 2,4-diF-Phe in ¹⁹F-NMR studies involves a multi-step process, from the biosynthetic incorporation of the unnatural amino acid into the target protein to the acquisition and interpretation of the NMR data.
Caption: Workflow for protein labeling with 2,4-diF-Phe and subsequent ¹⁹F-NMR analysis.
Detailed Protocols
Protocol 1: Biosynthetic Incorporation of this compound in E. coli
This protocol is adapted from established methods for the incorporation of fluorinated aromatic amino acids into proteins expressed in E. coli.[4][9] The strategy relies on the inhibition of endogenous phenylalanine biosynthesis, forcing the cell to utilize the exogenously supplied 2,4-diF-Phe.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
M9 minimal medium supplemented with antibiotic.
-
Sterile stock solutions:
-
20% (w/v) Glucose
-
1 M MgSO₄
-
0.1 M CaCl₂
-
Thiamine (1 mg/mL)
-
This compound (2,4-diF-Phe)
-
L-Tyrosine and L-Tryptophan
-
Glyphosate
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).[4]
-
Main Culture Growth: The following day, use the starter culture to inoculate 1 L of M9 minimal media (supplemented with antibiotic, glucose, MgSO₄, CaCl₂, and thiamine) in a 2.8 L baffled flask to an initial OD₆₀₀ of ~0.05-0.1. Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.[4]
-
Inhibition and Amino Acid Addition:
-
Reduce the shaker temperature to 18-20°C and allow the culture to equilibrate for 30-60 minutes.[4]
-
Add glyphosate to a final concentration of 0.1-0.2 mg/mL to inhibit the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[3][4]
-
Immediately supplement the culture with the following sterile amino acid solutions:
-
This compound: 50-100 mg/L. Note: The optimal concentration should be determined empirically, as high concentrations can be toxic to the cells.[4]
-
L-Tyrosine: 50 mg/L
-
L-Tryptophan: 50 mg/L
-
-
-
Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]
-
Expression: Continue to incubate the culture at 18-20°C for 16-20 hours.[4]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[4][10] Discard the supernatant. The cell pellet containing the 2,4-diF-Phe labeled protein can be stored at -80°C until purification.[10]
Protocol 2: Protein Purification and NMR Sample Preparation
Procedure:
-
Purification: Purify the 2,4-diF-Phe labeled protein from the cell pellet using the same protocol established for the unlabeled protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
Buffer Exchange: The final purification step should exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0). The buffer should be free of any components that might interfere with the NMR experiment.
-
Concentration: Concentrate the protein sample to a typical concentration range for NMR analysis, which is generally 100-500 µM.[4]
-
Sample Preparation: Transfer the final protein solution to an appropriate NMR tube. For low-volume samples, a Shigemi tube is recommended.[4] If desired, add an internal or external chemical shift reference standard (e.g., trifluoroacetic acid, TFA).[4]
Protocol 3: ¹⁹F-NMR Data Acquisition
Procedure:
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer.
-
1D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum. This is the primary experiment for most applications.[3]
-
Typical Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) should be used initially to ensure all signals are captured.
-
Recycle Delay: A recycle delay of 1.5-2.0 seconds is generally adequate.[4]
-
Number of Scans: The number of scans will depend on the protein concentration and the strength of the spectrometer. For a ~200 µM sample on a 400-600 MHz instrument, several thousand scans may be necessary to achieve a good signal-to-noise ratio.[4]
-
-
-
Ligand Titration (if applicable):
-
Acquire a reference 1D ¹⁹F spectrum of the protein alone.[4]
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.[4]
-
Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.[4]
-
Monitor changes in the chemical shifts and/or line shapes of the ¹⁹F signals to characterize the binding event.[4]
-
Data Analysis and Interpretation
The beauty of ¹⁹F-NMR lies in the wealth of information that can be extracted from relatively simple spectra.
-
Chemical Shift: The position of a ¹⁹F resonance is highly sensitive to its local environment.[2][3][5][7] Changes in chemical shift can indicate:
-
Linewidth: The width of an NMR signal is related to the rate of molecular tumbling and local dynamics. Broader lines can indicate slower tumbling (i.e., a larger effective molecular weight) or conformational exchange on an intermediate timescale.
-
Signal Intensity: The integrated area of a ¹⁹F signal is proportional to the number of fluorine nuclei contributing to it. This can be used to quantify the relative populations of different conformational states.
The following table summarizes typical ¹⁹F chemical shift ranges for fluorinated amino acids in different environments.
| Environment | Typical ¹⁹F Chemical Shift Range (ppm)¹ |
| Buried in the hydrophobic core | More shielded (upfield shift) |
| Exposed to solvent | More deshielded (downfield shift) |
| Near aromatic residues | Significant shifts due to ring current effects |
| Near charged residues | Shifts due to electrostatic effects |
¹ Chemical shifts are highly dependent on the specific local environment and are typically referenced relative to a standard such as TFA.[4]
Applications in Drug Discovery
The use of 2,4-diF-Phe labeled proteins in ¹⁹F-NMR has significant implications for drug discovery and development.
-
Fragment-Based Screening: ¹⁹F-NMR is a powerful technique for fragment-based drug discovery (FBDD).[2][6] By monitoring the ¹⁹F signals of the labeled protein, the binding of small molecule fragments can be readily detected and characterized.[6]
-
Mechanism of Action Studies: ¹⁹F-NMR can provide insights into how a drug or lead compound interacts with its target protein. By observing changes in the ¹⁹F spectrum upon ligand binding, it is possible to map the binding site and understand the allosteric consequences of binding.
-
Assessing Selectivity: By labeling multiple related proteins with 2,4-diF-Phe, the selectivity of a compound can be assessed by comparing its effects on the ¹⁹F-NMR spectra of the different targets.[11]
Caption: Application of ¹⁹F-NMR with labeled proteins in a fragment-based drug discovery workflow.
Conclusion
The incorporation of this compound into proteins for ¹⁹F-NMR studies represents a robust and versatile strategy for gaining high-resolution insights into protein structure, dynamics, and interactions. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the power of this technique. The unique properties of the ¹⁹F nucleus, combined with the strategic placement of two fluorine atoms in 2,4-diF-Phe, offer an unparalleled level of sensitivity and detail, paving the way for new discoveries in fundamental biology and therapeutic development.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
solid-phase peptide synthesis using Fmoc-2,4-difluoro-L-phenylalanine
An Application Note and Detailed Protocol for the Solid-Phase Synthesis of Peptides Incorporating Fmoc-2,4-difluoro-L-phenylalanine
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. Among these, fluorinated amino acids are of particular interest. The strategic placement of fluorine atoms can profoundly alter a peptide's conformational preferences, metabolic stability, and binding affinity. This document provides a detailed protocol and technical guidance for the efficient incorporation of Fmoc-2,4-difluoro-L-phenylalanine (Fmoc-Phe(2,4-F₂)-OH) into peptides using solid-phase peptide synthesis (SPPS). We address the unique chemical considerations arising from the electron-withdrawing nature of the difluorinated phenyl ring and present optimized protocols to ensure high coupling efficiency and peptide purity.
Introduction: The Rationale for Fluorination
The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, imparts unique properties to bioactive molecules. In the context of peptide-based therapeutics, incorporating 2,4-difluoro-L-phenylalanine can offer several distinct advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring resistant to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides.
-
Modulation of pKa: The electron-withdrawing fluorine atoms can influence the acidity of nearby functional groups, potentially altering binding interactions.
-
Conformational Control: Fluorination can introduce novel non-covalent interactions, such as ortho-fluoro aromatic interactions, which can stabilize specific peptide conformations (e.g., β-turns or helical structures) that may be critical for receptor binding.
-
Improved Binding Affinity: The altered electronic and conformational landscape of the peptide can lead to enhanced binding affinity and selectivity for its biological target.
Despite these benefits, the unique electronic properties of Fmoc-Phe(2,4-F₂)-OH necessitate adjustments to standard SPPS protocols to overcome potential challenges in reaction kinetics.
Core Principles and Mechanistic Considerations
The primary challenge in coupling Fmoc-Phe(2,4-F₂)-OH stems from the electron-withdrawing effects of the two fluorine atoms on the aromatic ring. This effect deactivates the carboxyl group, making it less nucleophilic and slowing the rate of acylation compared to its non-fluorinated counterpart, Fmoc-L-phenylalanine.
To counteract this reduced reactivity, a more robust activation strategy is required. This typically involves the use of a more potent coupling reagent or optimizing reaction conditions to drive the formation of the amide bond to completion.
Workflow Overview
The following diagram illustrates the key stages of an SPPS cycle for incorporating a generic Fmoc-protected amino acid, with specific considerations for Fmoc-Phe(2,4-F₂)-OH highlighted in the protocol below.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
Resins and Amino Acids
-
Resin: Rink Amide or Wang resin (select based on desired C-terminus). A typical loading capacity is 0.4-0.8 mmol/g.
-
Fmoc-2,4-difluoro-L-phenylalanine: (Fmoc-Phe(2,4-F₂)-OH).
-
Other required Fmoc-protected amino acids.
Solvents and Reagents
| Reagent/Solvent | Grade | Purpose |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing and resin swelling |
| Piperidine | Reagent Grade | Fmoc deprotection |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Base for coupling reaction |
| Coupling Reagents (Choose one) | ||
| HATU | Protein Grade | Recommended activator for Fmoc-Phe(2,4-F₂)-OH |
| HBTU | Protein Grade | Alternative activator |
| Cleavage Cocktail Reagents | ||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin, side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger |
| Water (H₂O) | HPLC Grade | Scavenger |
| Diethyl Ether (Cold) | ACS Grade | Peptide precipitation |
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Swelling
-
Place the appropriate amount of resin (e.g., 250 mg of 0.4 mmol/g resin) in a reaction vessel.
-
Add DCM (approx. 10 mL/g resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin 3 times with DMF (10 mL/g).
Step 2: Initial Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-2,4-difluoro-L-phenylalanine
Due to the deactivating effect of the difluoro-phenyl ring, using a highly efficient uronium-based coupling reagent like HATU is strongly recommended.
-
Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-Phe(2,4-F₂)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.
-
Activate: Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution. Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Couple to Resin: Add the activated amino acid solution to the deprotected resin.
-
React: Agitate the reaction vessel at room temperature.
-
Reaction Time: Allow the coupling to proceed for at least 2 hours. For difficult couplings, this time can be extended to 4 hours or a double coupling can be performed.
Step 4: Monitoring the Coupling Reaction
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test (or TNBS test) to check for the presence of free primary amines.
-
Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to Step 5.
-
Positive Result (beads turn dark blue): The coupling is incomplete. Drain the reaction solution and repeat Step 3 (this is known as a "double couple").
-
Step 5: Capping (Optional but Recommended)
If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF).
-
Add the capping solution to the resin and react for 30 minutes.
-
Wash the resin thoroughly with DMF.
Step 6: Iteration for Subsequent Amino Acids
-
To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle. Standard coupling conditions (e.g., using HBTU or HATU for 30-60 minutes) can typically be used for standard proteinogenic amino acids.
Step 7: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard and robust choice is Reagent R :
-
TFA: 90%
-
TIS: 5%
-
Water: 5%
-
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate into a fresh conical tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 40-50 mL) of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the final peptide pellet under vacuum.
Step 8: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using LC-MS to verify the correct mass corresponding to the peptide containing the 2,4-difluorophenylalanine residue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling of Phe(2,4-F₂) | Insufficient activation or reaction time due to electron-withdrawing effects. | Use HATU as the coupling reagent. Increase coupling time to 2-4 hours. Perform a double couple. Ensure reagents (especially DMF) are anhydrous. |
| Low Final Yield | Incomplete couplings throughout the synthesis. Premature chain cleavage. | Use capping after difficult couplings. Ensure the resin is handled gently. Verify the stability of your linker to the deprotection conditions. |
| Deletion Sequences in MS | Incomplete coupling at one or more steps. | Implement a capping step after the coupling of difficult residues like Phe(2,4-F₂). Optimize coupling times and reagent stoichiometry. |
| Side Reactions during Cleavage | Inadequate scavenging of reactive cations. | Ensure the correct cleavage cocktail and scavengers are used for the amino acids present in your sequence (e.g., use TIS to protect Trp). |
The Strategic Incorporation of 2,4-Difluoro-L-phenylalanine in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug design, the pursuit of enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel mechanisms of action is relentless. Among the sophisticated tools at the medicinal chemist's disposal, the use of non-canonical amino acids stands out as a powerful strategy for refining the properties of peptide-based therapeutics. This guide delves into the multifaceted applications of a particularly intriguing building block: 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe). We will explore the rationale behind its use, from fundamental physicochemical principles to practical applications in enhancing drug performance, supported by detailed protocols for its incorporation and analysis.
The Rationale for Fluorination: Why this compound?
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic placement of fluorine on the phenyl ring of L-phenylalanine imparts a unique combination of steric and electronic properties that can be leveraged to address common challenges in drug development, such as metabolic instability and suboptimal binding affinity.[2][3]
The 2,4-difluoro substitution pattern is particularly noteworthy. The fluorine at the para-position (C4) primarily exerts a strong electron-withdrawing inductive effect, while the fluorine at the ortho-position (C2) introduces both inductive effects and potential for direct interaction with binding partners. This dual substitution alters the electronic landscape of the aromatic ring, influencing its ability to participate in crucial non-covalent interactions that govern molecular recognition.[4]
Key advantages conferred by the incorporation of 2,4-diF-Phe include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[3] This increased stability against proteolytic degradation can significantly extend the in vivo half-life of peptide-based drugs.[3][5]
-
Modulation of Binding Affinity: The altered electronic properties of the difluorinated phenyl ring can fine-tune interactions with biological targets.[2] The electron-deficient nature of the ring can influence cation-π and π-π stacking interactions, potentially leading to increased binding affinity and receptor selectivity.[6]
-
Improved Pharmacokinetic Properties: The increased lipophilicity imparted by fluorine can enhance a drug candidate's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[2]
-
Conformational Control: The steric bulk and electronic nature of the fluorine atoms can influence the conformational preferences of the peptide backbone, potentially pre-organizing the peptide into a bioactive conformation.[7]
The decision to use 2,4-diF-Phe over other fluorinated analogues is a nuanced one, driven by the specific requirements of the biological target and the desired physicochemical properties of the final drug candidate.
Core Applications and Methodologies
The primary application of 2,4-diF-Phe in drug development is its incorporation into peptide sequences to create analogues with superior therapeutic properties. This is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).
Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the workhorse for assembling peptides containing non-canonical amino acids like 2,4-diF-Phe. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.
Experimental Workflow for SPPS of a 2,4-diF-Phe Containing Peptide:
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle of Fmoc-2,4-Difluoro-L-phenylalanine:
This protocol assumes a standard manual synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides)
-
Fmoc-2,4-Difluoro-L-phenylalanine-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Isopropanol (IPA), DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with fresh 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-2,4-Difluoro-L-phenylalanine:
-
In a separate vial, dissolve Fmoc-2,4-diF-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol for Cleavage and Deprotection:
-
Final Washing: After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% water.
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.[8][9][10][11]
Purification and Analysis of 2,4-diF-Phe Containing Peptides
The crude peptide obtained after cleavage is a mixture of the desired product and various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purification and analysis.
Purification and Analysis Workflow:
Figure 2: Workflow for the purification and analysis of synthetic peptides.
Key Considerations for Purification and Analysis:
-
Mobile Phase: A common mobile phase for RP-HPLC of peptides is a gradient of water and acetonitrile, both containing 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent.[8][]
-
Column Choice: C18 columns are widely used for peptide purification. The choice of pore size (e.g., 100 Å or 300 Å) depends on the size of the peptide.[13]
-
Detection: Peptides are typically detected by UV absorbance at 215 nm, which corresponds to the peptide bond.[14]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight.[14]
Characterization of Peptides Containing this compound
Beyond basic identity and purity, it is often necessary to characterize the structural and functional consequences of incorporating 2,4-diF-Phe.
Table 1: Techniques for Characterizing 2,4-diF-Phe Peptides
| Technique | Information Provided | Rationale for Use with 2,4-diF-Phe Peptides |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution. | To assess if the incorporation of 2,4-diF-Phe induces significant changes in the overall peptide fold. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure, conformational dynamics, and intermolecular interactions in solution. | The 19F nucleus is a highly sensitive NMR probe with no background signal in biological systems, allowing for precise monitoring of the local environment around the 2,4-diF-Phe residue.[15] |
| Proteolytic Stability Assays | Measures the rate of peptide degradation in the presence of proteases or in biological matrices like human plasma. | To quantify the improvement in metabolic stability conferred by the 2,4-diF-Phe substitution.[3][5] |
| Binding Assays (e.g., ITC, SPR, Fluorescence Polarization) | Quantifies the binding affinity (Kd, Ki, IC50) of the peptide to its biological target. | To determine if the 2,4-difluorination enhances or modulates the peptide's binding potency.[16][17] |
Enzymatic Synthesis: A Greener Alternative
While chemical synthesis is the dominant method for producing 2,4-diF-Phe and incorporating it into peptides, enzymatic and chemoenzymatic approaches are gaining traction as more sustainable alternatives. Enzymes like phenylalanine ammonia lyases (PALs) can catalyze the amination of corresponding cinnamic acid precursors to yield fluorinated phenylalanines.[18]
Conceptual Workflow for Enzymatic Synthesis:
Figure 3: Conceptual workflow for the enzymatic synthesis of this compound.
These enzymatic methods offer advantages such as high stereoselectivity and milder reaction conditions, reducing the need for protecting groups and harsh chemicals.[2][19][20]
Concluding Remarks
This compound is a powerful and versatile tool in the arsenal of the modern drug designer. Its unique electronic and steric properties provide a means to rationally modulate the metabolic stability, binding affinity, and pharmacokinetic profile of peptide-based drug candidates. The well-established protocols for its incorporation via SPPS, coupled with a suite of analytical techniques for characterization, make it an accessible and impactful modification for researchers aiming to develop next-generation therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, so too will the applications of this remarkable non-canonical amino acid in the quest for safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 13. agilent.com [agilent.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards optimizing peptide-based inhibitors of protein–protein interactions: predictive saturation variation scanning (PreSaVS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Inner Workings of Proteins: Application Notes for 2,4-Difluoro-L-phenylalanine
Introduction: Beyond the Canonical 20 – A New Lens for Protein Science
In the intricate world of protein science, understanding the dynamic relationship between structure and function is paramount. Proteins are not static entities; they are molecular machines that fold, flex, and interact to orchestrate the processes of life. To decipher these complex choreographies, researchers require tools that can report on specific molecular events without disrupting the performance. The incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy, allowing the introduction of unique chemical functionalities into proteins.
Among the most powerful ncAAs are fluorinated amino acids, which serve as exquisitely sensitive probes for Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[1][2] The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a chemical shift that is exceptionally sensitive to its local electrostatic environment, spanning a range of over 400 ppm.[3] Crucially, fluorine is virtually absent in biological systems, providing a background-free signal for unambiguous observation.[3]
This guide details the application of 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) , a versatile probe for investigating protein structure, dynamics, and interactions. By strategically replacing native phenylalanine residues, researchers can gain unprecedented insights into ligand binding, conformational changes, and protein stability.
The Probe: Why this compound?
The choice of a probe is dictated by its ability to report on its environment with high fidelity while causing minimal perturbation to the native protein structure. Fluorine's small van der Waals radius, comparable to that of a hydrogen atom, ensures that its incorporation is often structurally benign.[4] However, the true power of fluorinated phenylalanines lies in the ability to systematically tune the electronic properties of the aromatic ring.[5]
The substitution pattern of 2,4-diF-Phe offers a unique combination of electronic effects. The two electron-withdrawing fluorine atoms significantly alter the quadrupole moment of the phenyl ring, modulating its capacity for crucial non-covalent interactions, such as cation-π and π-π stacking, which are often central to protein stability and molecular recognition.[4][5] This makes 2,4-diF-Phe a discerning reporter for events that alter the electrostatic landscape of its local environment. Researchers can leverage this property to dissect the energetic contributions of specific aromatic interactions, a task not possible with conventional mutagenesis.[5]
| Property | Value/Description | Reference |
| Probe Name | This compound (2,4-diF-Phe) | N/A |
| Molecular Weight | 201.17 g/mol | [6] |
| Key Feature | Two ¹⁹F nuclei for NMR detection | N/A |
| Primary Application | ¹⁹F NMR Spectroscopy | [1] |
| Secondary Application | X-ray Crystallography | [7] |
| Biophysical Impact | Modulates aromatic ring electronics, minimal steric perturbation | [4][5] |
Experimental Workflows: Incorporating 2,4-diF-Phe into Your Protein
Successful application begins with the efficient and specific incorporation of 2,4-diF-Phe into the protein of interest. Two primary strategies are employed: residue-specific replacement in auxotrophic bacterial strains and site-specific incorporation using engineered orthogonal translation systems.
Protocol 1: Site-Specific Incorporation in Mammalian (HEK 293T) Cells
This protocol leverages an engineered pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pair (tRNA/RS) for the high-fidelity incorporation of 2,4-diF-Phe at a specific, user-defined site in response to an amber (TAG) stop codon. This method is ideal for dissecting the role of a single phenylalanine residue. The protocol is adapted from methodologies demonstrated to successfully incorporate a variety of fluorinated phenylalanines, including 2,4-diF-Phe, in HEK cells.[5]
Rationale: Site-specificity provides the ultimate precision, allowing researchers to probe a single location within a protein, which is invaluable for studying active sites, allosteric sites, or protein-protein interfaces without confounding signals from other residues.
Materials:
-
HEK 293T cells
-
DMEM high glucose medium with 10% FBS, Pen/Strep, L-glutamine
-
Expression plasmid for the protein of interest (POI) with a TAG codon at the desired phenylalanine position (e.g., pCDNA3.1-POI-F(X)TAG)
-
Expression plasmid for the engineered tRNA/RS pair (e.g., pAcBac1-PheX-RS)[5]
-
Transfection reagent (e.g., Polyjet)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Maintain HEK 293T cells in DMEM high glucose medium. Seed cells in 60 mm dishes to be 60-80% confluent on the day of transfection.
-
Amino Acid Preparation: Prepare a sterile stock solution of this compound (e.g., 200 mM in 1 M NaOH) and neutralize with HCl.
-
Transfection:
-
For each dish, prepare a transfection mix according to the manufacturer's protocol. A typical mix includes ~1.5-2.0 µg of the synthetase plasmid and ~0.5-1.0 µg of the POI-TAG plasmid.
-
Before transfection, exchange the cell media with fresh media containing 2,4-diF-Phe at a final concentration of 1-2 mM.
-
Add the transfection complex to the cells.
-
-
Expression:
-
Incubate the cells for 16-24 hours post-transfection.
-
(Optional) Exchange the media again with fresh media containing 2,4-diF-Phe to ensure its availability during peak protein expression.
-
Continue incubation for a total of 48 hours.
-
-
Harvesting:
-
Aspirate the media and wash the cells once with cold PBS.
-
Lyse the cells directly on the plate with an appropriate volume of cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
-
Purification: Purify the soluble, labeled protein from the supernatant using an appropriate chromatography strategy (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Confirm incorporation and purity via SDS-PAGE and Mass Spectrometry.
Protocol 2: Residue-Specific Incorporation in E. coli
This method replaces all instances of a specific amino acid with its analog. It is a robust and high-yield method suitable for proteins with a low number of phenylalanine residues or when a global perspective on phenylalanine environments is desired. The protocol relies on a phenylalanine auxotrophic E. coli strain and inhibition of the endogenous aromatic amino acid biosynthesis pathway.[1][3]
Rationale: This approach provides higher protein yields than many site-specific methods and is technically less complex, making it a good starting point for many studies. The resulting ¹⁹F NMR spectrum will contain a signal for each phenylalanine site, providing a comprehensive fingerprint of all Phe environments in the protein.
Materials:
-
Phenylalanine auxotrophic E. coli strain (e.g., ATCC 33671) transformed with the expression plasmid for the POI.
-
M9 minimal media components.
-
This compound.
-
L-Tyrosine and L-Tryptophan.
-
Glyphosate solution (10 mg/mL stock in sterile water).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium (supplemented with antibiotic) with a single colony. Grow overnight at 37°C.
-
Main Culture:
-
Inoculate 1 L of M9 minimal media (with antibiotic) in a 2.8 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.
-
-
Inhibition and Labeling:
-
Reduce shaker temperature to 20°C and let the culture equilibrate for 30 minutes.
-
Add glyphosate to a final concentration of 0.1 mg/mL to inhibit the shikimate pathway.[3]
-
Immediately supplement the media with the following sterile amino acids:
-
This compound: 75 mg/L
-
L-Tyrosine: 50 mg/L
-
L-Tryptophan: 50 mg/L
-
-
Note: The optimal concentration of 2,4-diF-Phe should be determined empirically, as high concentrations can be toxic. A titration is recommended.
-
-
Induction and Expression:
-
Incubate for 20-30 minutes after amino acid addition.
-
Induce protein expression with IPTG to a final concentration of 0.5 mM.
-
Incubate at 20°C for 16-20 hours.
-
-
Harvesting and Purification: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C. Purify the labeled protein using the established protocol for the unlabeled version.
Application in ¹⁹F NMR Spectroscopy
The true power of 2,4-diF-Phe is realized in its application as an NMR probe. The two fluorine nuclei provide a strong signal, and their chemical shifts are sensitive reporters of the protein's conformational state, dynamics, and interactions.
Protocol 3: 1D ¹⁹F NMR for Probing Protein Interactions
Rationale: The one-dimensional ¹⁹F NMR experiment is the workhorse for most applications. It is fast, sensitive, and provides a direct window into the environment of the labeled site. Changes in the ¹⁹F chemical shift upon addition of a ligand, binding partner, or denaturant provide direct evidence of an interaction or conformational change at that site.
Materials:
-
Purified 2,4-diF-Phe labeled protein (typically 50-200 µM).
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).
-
10% D₂O (for field-frequency lock).
-
NMR tubes (e.g., Shigemi tubes for low-volume samples).
-
Ligand/binding partner of interest.
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Buffer exchange the purified protein into the final NMR buffer.
-
Concentrate the protein to the desired concentration.
-
Add 10% D₂O.
-
Transfer the sample to an NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel on the spectrometer.
-
Lock the field using the D₂O signal.
-
-
Acquisition of Apo Spectrum:
-
Acquire a 1D ¹⁹F spectrum of the protein alone.
-
Use a simple pulse-acquire sequence.
-
Set a spectral width of ~100 ppm, centered on the expected region for fluorophenylalanines (approx. -110 to -125 ppm relative to CFCl₃, but this must be determined).
-
Use a recycle delay of 1.5-2.0 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Ligand Titration:
-
Add small aliquots of a concentrated ligand stock solution directly to the NMR tube.
-
Acquire a 1D ¹⁹F spectrum after each addition.
-
Monitor changes in the chemical shift (δ) and/or line width of the ¹⁹F signal(s).
-
-
Data Analysis:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift upon ligand addition indicates that the ligand binding event alters the local environment of the 2,4-diF-Phe probe.
-
Dissociation Constant (Kd) Determination: By plotting the change in chemical shift (Δδ) against the ligand concentration, a binding isotherm can be generated and fit to a suitable binding model (e.g., one-site binding) to calculate the Kd.
-
Dynamics: The presence of multiple peaks for a single site can indicate slow conformational exchange. Line broadening can report on intermediate exchange dynamics on the NMR timescale.
-
| Data Type | Interpretation |
| Single Resonance | A single, well-defined conformation at the labeled site. |
| Chemical Shift Change | Alteration in the local electrostatic environment due to ligand binding, pH change, or mutation. |
| Multiple Resonances | Presence of distinct, slowly exchanging conformations (e.g., active vs. inactive states). |
| Line Broadening | Conformational exchange on the intermediate NMR timescale (μs to ms). |
Application in X-ray Crystallography
While ¹⁹F NMR excels at studying proteins in solution, X-ray crystallography provides high-resolution static snapshots. Incorporating 2,4-diF-Phe can be advantageous in crystallography.
Rationale and Causality:
-
Phasing: The anomalous scattering from fluorine atoms, although weak, can potentially aid in solving the phase problem, particularly with multi-wavelength anomalous diffraction (MAD) experiments.
-
Structure Validation: The high electron density of fluorine atoms makes them clearly visible in electron density maps, providing unambiguous confirmation of the probe's incorporation and location.[7]
-
Probing Interactions: The crystal structure can reveal the precise interactions the fluorinated ring makes with its environment, helping to rationalize data observed in NMR or functional assays. Studies with other fluorinated phenylalanines have shown that their incorporation is generally well-tolerated with minimal perturbation to the overall protein fold.[7]
Protocol Considerations:
-
Crystallization: The protocol for crystallizing the 2,4-diF-Phe labeled protein is typically identical to that of the wild-type protein. However, screening may be required as the altered surface properties could slightly change crystallization propensity.
-
Data Collection & Refinement: Standard data collection and processing methods are used. During model refinement, the presence of fluorine atoms at the known phenylalanine positions should be clearly visible in the Fo-Fc difference electron density maps. The 2,4-diF-Phe residue can then be built into the model.
Conclusion and Outlook
This compound is a powerful and versatile probe for elucidating the complexities of protein structure and dynamics. Its unique electronic properties, combined with the sensitivity of ¹⁹F NMR, provide a high-resolution window into molecular events such as ligand binding and conformational change. The development of robust methods for both residue-specific and site-specific incorporation makes this tool accessible for a wide range of biological systems, from soluble enzymes to large membrane proteins.[5] By integrating data from ¹⁹F NMR, X-ray crystallography, and functional assays, researchers can build a comprehensive and dynamic picture of their protein of interest, accelerating discovery in basic science and drug development.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rcsb.org [rcsb.org]
Application Notes & Protocols: In Vivo Incorporation of 2,4-Difluoro-L-phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in vivo represents a transformative technology in chemical biology, protein engineering, and drug development. Among the vast array of ncAAs, fluorinated derivatives of L-phenylalanine, such as 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe), offer unique biophysical properties that can be exploited for a multitude of applications. The introduction of fluorine, a small and highly electronegative atom, into the phenyl ring of phenylalanine can modulate hydrophobicity, acidity, and protein stability without causing significant steric hindrance.[1][2] This application note provides a comprehensive guide for the in vivo incorporation of 2,4-diF-Phe into target proteins, detailing established protocols, the rationale behind experimental choices, and methods for verifying successful incorporation.
Introduction: The Power of Fluorine in Protein Engineering
The substitution of hydrogen with fluorine in amino acids can profoundly alter the physicochemical properties of proteins.[1] Fluorinated amino acids, like 2,4-diF-Phe, are particularly valuable due to the unique characteristics of the carbon-fluorine bond. This bond is strong and the fluorine atom is small, leading to enhanced thermal and chemical stability of the modified protein.[1][2] Furthermore, the high electronegativity of fluorine can influence local electrostatic interactions, which play crucial roles in protein folding, protein-protein interactions, and ligand binding.[1][3]
The incorporation of 2,4-diF-Phe serves as a powerful tool for:
-
Drug Development: Enhancing the metabolic stability and pharmacokinetic profiles of peptide-based drugs.[4][5][6]
-
Protein Engineering: Improving protein stability and modulating enzyme activity.[1]
-
Biophysical Studies: Introducing a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions in a background-free manner.[7][8]
This guide will focus on the most prevalent method for site-specific incorporation of ncAAs: the use of evolved orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[9][10]
The Principle of Orthogonal Translation Systems
The central dogma of molecular biology dictates that 20 canonical amino acids are encoded by the genetic code. To incorporate a non-canonical amino acid like 2,4-diF-Phe at a specific site, we must hijack the cell's translational machinery. This is achieved through an "orthogonal" system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually specific and not cross-react with the host cell's endogenous aaRSs and tRNAs.[9][10]
The workflow for this process can be visualized as follows:
Figure 1: Workflow for the in vivo incorporation of 2,4-diF-Phe.
Detailed Protocols
Protocol 1: Incorporation in E. coli
This protocol is adapted from established methods for expressing proteins with non-canonical amino acids in E. coli.[8]
3.1.1. Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG amber stop codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aaRS/tRNA pair specific for 2,4-diF-Phe.
-
This compound
-
M9 minimal media components
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
3.1.2. Step-by-Step Procedure
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal system. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal media (supplemented with antibiotics) with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6 - 0.8.
-
Induction and Supplementation:
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
3.1.3. Rationale for Key Steps
-
M9 Minimal Media: Using minimal media is crucial to prevent the incorporation of endogenous phenylalanine.
-
Co-transformation: Both plasmids are required for the system to function: one to produce the target protein and the other to produce the machinery for incorporating the ncAA.
-
Reduced Temperature: Lowering the temperature after induction often improves protein folding and solubility.
Protocol 2: Incorporation in Mammalian Cells (HEK293T)
Incorporation in mammalian cells allows for the study of proteins in a more native environment and with appropriate post-translational modifications.[3][11]
3.2.1. Materials
-
HEK293T cells
-
Expression vector for the protein of interest with a TAG amber stop codon.
-
Expression vector for the orthogonal aaRS/tRNA pair.
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
3.2.2. Step-by-Step Procedure
-
Cell Seeding: Seed HEK293T cells in a culture dish to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression vectors for the protein of interest and the orthogonal system using a suitable transfection reagent according to the manufacturer's protocol.
-
Supplementation: 24 hours post-transfection, replace the growth medium with fresh DMEM supplemented with 1-2 mM this compound.
-
Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting: Harvest the cells and lyse them to extract the protein of interest.
3.2.3. Rationale for Key Steps
-
HEK293T Cells: These cells are widely used for their high transfection efficiency and robust protein expression.
-
Delayed Supplementation: Adding the ncAA 24 hours post-transfection allows the cells to recover from the transfection process before introducing the non-canonical amino acid.
Verification of Incorporation
Confirming the successful and site-specific incorporation of 2,4-diF-Phe is a critical step.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a definitive method to confirm the incorporation of the ncAA. The mass of the modified protein will be higher than the wild-type protein due to the addition of two fluorine atoms.
| Amino Acid | Molecular Weight (Da) |
| L-Phenylalanine | 165.19 |
| This compound | 201.17 |
| Mass Difference | +35.98 |
¹⁹F NMR Spectroscopy
For proteins incorporating 2,4-diF-Phe, ¹⁹F NMR provides a powerful analytical tool. The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shift of the fluorine atoms is exquisitely sensitive to the local environment, providing valuable information on protein structure and dynamics.[7][8]
Figure 2: Workflow for ¹⁹F NMR analysis of a labeled protein.
Potential Challenges and Considerations
-
Toxicity: While generally well-tolerated at the concentrations used for protein expression, high levels of phenylalanine and its derivatives can be toxic.[12][13] It is essential to optimize the concentration of 2,4-diF-Phe to maximize incorporation while minimizing cytotoxicity.
-
Incorporation Efficiency: The efficiency of ncAA incorporation can vary depending on the orthogonal system, the expression host, and the location of the amber codon in the gene of interest. Optimization of expression conditions may be necessary.
-
Protein Yield: The expression of proteins containing ncAAs can sometimes result in lower yields compared to wild-type proteins.
Conclusion
The in vivo incorporation of this compound provides a robust platform for a wide range of applications in basic research and drug development. By leveraging orthogonal translation systems, researchers can precisely introduce this fluorinated amino acid into proteins, enabling the fine-tuning of protein properties and the application of powerful analytical techniques like ¹⁹F NMR. The protocols and considerations outlined in this guide offer a solid foundation for successfully implementing this technology.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling phenylalanine’s toxic fibril formation: Insights from synchrotron FTIR at SESAME | SESAME | Synchrotron-light for Experimental Science and Applications in the Middle East [sesame.org.jo]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging with p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP)
As a Senior Application Scientist, I am pleased to present this in-depth technical guide on PET imaging with 18F-labeled phenylalanine analogs. While the initial topic specified "2,4-Difluoro-L-phenylalanine analogs," a comprehensive search of the current scientific literature did not yield specific data on the radiosynthesis and evaluation of this particular substitution pattern for PET imaging.
Therefore, to provide a scientifically robust and practical guide, I have focused on a well-characterized and clinically relevant analog: p-(2-[18F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) . This analog serves as an excellent exemplar for the principles and methodologies involved in the development and application of 18F-labeled phenylalanine tracers for oncology.
This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the subject matter for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Amino Acid Metabolism in Cancer
The metabolic reprogramming of cancer cells is a key hallmark of malignancy. Beyond the well-known increase in glucose uptake, many tumors exhibit a heightened demand for amino acids to fuel rapid proliferation and protein synthesis[1]. This has led to the development of radiolabeled amino acids as positron emission tomography (PET) tracers, which can offer distinct advantages over the most commonly used PET tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). Notably, amino acid tracers often show lower uptake in inflammatory tissues and in the normal brain, providing better tumor-to-background contrast in neuro-oncology[1].
The uptake of amino acids into cells is mediated by specific transporter proteins. The L-type amino acid transporter 1 (LAT1), in particular, is overexpressed in a wide range of human cancers and is associated with tumor growth and poor prognosis[2][3]. LAT1 is an attractive target for cancer imaging as it transports large neutral amino acids, including phenylalanine.
p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) is a synthetic amino acid analog developed for PET imaging of tumors. Its structure is designed to be recognized and transported by LAT1, allowing for the visualization of tumors with upregulated amino acid metabolism. This guide provides a comprehensive overview of the radiosynthesis, preclinical evaluation, and potential clinical applications of [¹⁸⁸F]FEP.
Radiosynthesis and Quality Control of [¹⁸F]FEP
The successful application of [¹⁸F]FEP in PET imaging hinges on a reliable and efficient radiosynthesis protocol that yields a product of high purity and specific activity. The most common method for producing [¹⁸F]FEP is a two-step nucleophilic substitution reaction starting from a suitable precursor.
Radiosynthesis Workflow
The synthesis involves the nucleophilic fluorination of a tosylate precursor followed by the removal of protecting groups.
Caption: Radiosynthesis workflow for [¹⁸F]FEP.
Detailed Protocol for [¹⁸F]FEP Synthesis
This protocol is adapted from methodologies described in the literature[2][3][4].
Materials:
-
N-Boc-p-(2-tosyloxyethyl)-L-phenylalanine tert-butyl ester (precursor)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (e.g., 4 M HCl)
-
Sterile water for injection
-
Sterile saline for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with anhydrous acetonitrile until the mixture is anhydrous.
-
-
¹⁸F-Fluorination:
-
Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 10-15 minutes).
-
Monitor the reaction progress by radio-TLC.
-
-
Deprotection:
-
After cooling, add hydrochloric acid to the reaction mixture.
-
Heat the mixture (e.g., 100-120 °C) for a short period (e.g., 5-10 minutes) to remove the Boc and tert-butyl protecting groups.
-
-
Purification and Formulation:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide).
-
Purify the crude [¹⁸F]FEP using semi-preparative HPLC or a series of SPE cartridges.
-
The purified [¹⁸F]FEP fraction is collected, and the solvent is removed.
-
Formulate the final product in sterile saline for injection, followed by sterile filtration.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for preclinical or clinical use.
| Parameter | Specification | Method |
| Radiochemical Purity | >95% | Radio-HPLC |
| Enantiomeric Purity | >95% (L-isomer) | Chiral HPLC |
| Residual Solvents | Within USP limits | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Sterility | Sterile | Sterility testing |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Table 1: Quality Control Specifications for [¹⁸F]FEP.
Mechanism of Cellular Uptake
The efficacy of [¹⁸F]FEP as a tumor imaging agent is predicated on its selective transport into cancer cells. In vitro studies have elucidated the primary mechanism of its uptake.
Role of L-Type Amino Acid Transporter 1 (LAT1)
Cell uptake studies in various cancer cell lines, such as 9L glioma cells, have demonstrated that [¹⁸F]FEP is predominantly transported by the L-type amino acid transporter system[2][3][4]. This is evidenced by competitive inhibition assays where the uptake of [¹⁸F]FEP is significantly blocked by known LAT1 substrates like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)[4]. Further investigations suggest a preference for the LAT1 subtype[2][3].
Caption: Cellular uptake mechanism of [¹⁸F]FEP via the LAT1 transporter.
Preclinical Evaluation
Preclinical studies are crucial to characterize the in vitro and in vivo behavior of [¹⁸F]FEP, providing the foundation for its potential clinical translation.
In Vitro Cell Uptake Assays
Objective: To quantify the uptake of [¹⁸F]FEP in cancer cells and to confirm the mechanism of transport.
Protocol:
-
Cell Culture: Culture the cancer cell line of interest (e.g., 9L glioma cells) to near confluency in appropriate multi-well plates.
-
Incubation:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add [¹⁸F]FEP (a known activity) to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine uptake kinetics.
-
For inhibition studies, pre-incubate the cells with specific amino acid transporter inhibitors (e.g., BCH for LAT1) before adding [¹⁸F]FEP.
-
-
Termination and Lysis:
-
At each time point, remove the radioactive medium and wash the cells rapidly with ice-cold buffer to stop the uptake.
-
Lyse the cells using a suitable lysis buffer (e.g., NaOH solution).
-
-
Measurement and Analysis:
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate (e.g., using a BCA assay).
-
Calculate the uptake as a percentage of the incubated dose per milligram of protein (%ID/mg protein).
-
In Vivo Biodistribution Studies
Objective: To determine the distribution, accumulation, and clearance of [¹⁸F]FEP in various organs and the tumor in an animal model.
Protocol:
-
Animal Model: Use tumor-bearing animals (e.g., rats with implanted 9L glioma xenografts)[2][3].
-
Tracer Administration: Inject a known amount of [¹⁸F]FEP intravenously into each animal.
-
Tissue Harvesting: At selected time points post-injection (e.g., 30, 60, 120 minutes), euthanize the animals.
-
Organ Dissection and Weighing: Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor), blot them dry, and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter, along with standards of the injected dose.
-
Data Analysis: Calculate the tracer uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | 30 min (%ID/g) | 60 min (%ID/g) |
| Blood | 0.55 ± 0.08 | 0.52 ± 0.07 |
| Heart | 0.60 ± 0.10 | 0.54 ± 0.09 |
| Lungs | 0.75 ± 0.12 | 0.61 ± 0.11 |
| Liver | 0.80 ± 0.15 | 0.65 ± 0.13 |
| Spleen | 0.50 ± 0.09 | 0.45 ± 0.08 |
| Kidneys | 1.50 ± 0.25 | 1.20 ± 0.20 |
| Muscle | 0.40 ± 0.07 | 0.35 ± 0.06 |
| Bone | 0.45 ± 0.08 | 0.41 ± 0.07 |
| Brain (Normal) | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Tumor (9L) | 0.85 ± 0.14 | 0.90 ± 0.15 |
| Tumor/Blood Ratio | 1.55 | 1.73 |
| Tumor/Muscle Ratio | 2.13 | 2.57 |
Table 2: Representative Biodistribution Data of [¹⁸F]FEP in 9L Glioma-Bearing Rats (Data are illustrative and based on published findings[4]).
In Vivo Small-Animal PET Imaging
Objective: To visually and quantitatively assess the tumor uptake and biodistribution of [¹⁸F]FEP over time.
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing animal and maintain its body temperature.
-
Tracer Injection: Administer a bolus injection of [¹⁸F]FEP intravenously.
-
PET/CT Imaging:
-
Position the animal in a small-animal PET/CT scanner.
-
Acquire dynamic PET scans for a duration of up to 120 minutes post-injection.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs to generate time-activity curves (TACs).
-
Quantify tracer uptake using the Standardized Uptake Value (SUV).
-
Expected Results: PET images are expected to show clear tumor delineation with high contrast, especially in the brain, where background uptake is low. The tumor-to-background ratios should increase over time, consistent with good tracer retention in the tumor and clearance from normal tissues[2][3].
Clinical Applications and Future Perspectives
While clinical data on [¹⁸F]FEP is still emerging, its preclinical profile suggests significant potential in several areas of oncology:
-
Brain Tumor Imaging: Given its low uptake in the normal brain, [¹⁸F]FEP could be highly valuable for delineating the extent of gliomas, planning radiotherapy, and distinguishing tumor recurrence from post-treatment changes.
-
Peripheral Tumors: The favorable biodistribution of [¹⁸F]FEP suggests its potential for imaging other cancers with high LAT1 expression, such as head and neck, lung, and breast cancers.
-
Theranostics: The L-phenylalanine scaffold can be adapted for theranostic applications by labeling with therapeutic radionuclides.
Future research should focus on the clinical translation of [¹⁸F]FEP, including first-in-human studies to validate its safety and diagnostic efficacy. Comparative studies with other amino acid tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and [¹⁸F]FDG will be crucial to establish its clinical utility.
References
- 1. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
methods for introducing fluorinated amino acids into proteins
Investigating Fluorine Incorporation
I'm now deep into researching the strategies for introducing fluorinated amino acids into proteins. I'm focusing on in vivo residue-specific and site-specific approaches, alongside in vitro methods. The goal is to get a robust understanding of the landscape of these techniques. I'm primarily using Google Scholar to find articles, since the field is relatively recent.
Structuring the Application Note
I've moved on to the application note's structure. I'm focusing on organizing the information gleaned from the literature review. I'll start with an introduction outlining protein fluorination's importance. Then, I'll dedicate sections to each incorporation method, detailing the scientific principles, experimental choices, and step-by-step protocols. I'm planning Graphviz diagrams for visual clarity and tables for key data summaries.
Refining Search Strategies
I'm now adjusting my search strategies to improve information gathering on fluorine incorporation methods. I'm prioritizing residue-specific and site-specific in vivo techniques, and in vitro expression and chemical synthesis, seeking deeper insights into their mechanisms, advantages, and limitations. I'm focusing on protocols, reagents, and literature support. Then, I'll structure the note, starting with an introduction, then detailed sections for each method with principles, protocols, and data summaries using diagrams and tables.
Reviewing Incorporation Methods
My initial search yielded a bounty of information on methods for incorporating fluorinated amino acids into proteins. I've found resources on both in vivo (amber suppression) and in vitro expression techniques. Next, I plan to focus on the key differences between these methods, including yields, costs, and common applications. I am starting to form a more complete understanding of their advantages.
Developing the Outline
I've gathered a wealth of details on incorporating fluorinated amino acids, encompassing in vivo, in vitro, and chemical synthesis approaches, alongside their applications. I'm now structuring the application note, focusing on describing the principles, advantages, and disadvantages of each method. While I have enough for the explanatory sections, detailed protocols are still needed. I'll need to conduct focused searches to find specific procedural information, such as concentrations and incubation times, to create ready-to-use protocols.
Analyzing Existing Protocols
I've made great progress! I've now gathered information on in vivo, in vitro, and chemical synthesis methods for incorporating fluorinated amino acids, detailing their uses in drug discovery and structural biology. I'm actively outlining the application note, with sections on principles, advantages, and disadvantages. Though I have sufficient content for the explanatory sections, I still need more detailed protocols and comparative quantitative data. Focused searches will be my next step, targeting specific concentrations, incubation times, and purification steps to create ready-to-use protocols and strengthen the application note's comparison section.
Organizing Application Note Structure
I've made significant progress by outlining the application note, structuring it with an introduction, sections for each fluorinated amino acid incorporation method (in vivo, in vitro, chemical synthesis), detailed protocols (to be sourced), characterization methods, applications, and visual data. The introduction will cover fluorine's properties and protein applications, while the main methods sections will discuss principles, advantages, and disadvantages. Targeted searches will be pivotal to creating specific concentrations and incubation times for the "Protocols" section and comparison tables.
Planning Detailed Protocols
I've completed structuring the application note, with sections on introduction, methods, detailed protocols (needing further research), characterization, applications, visualizations, and references. The introduction and method sections are drafted, while the detailed protocols section requires more specific information, focusing on concentrations, incubation times, and purification steps. I'm prioritizing the detailed protocols section, focusing on targeted searches for each method (in vivo, in vitro, chemical synthesis). I plan to make good progress quickly.
Collecting Research Details
I've been meticulously cataloging the information I've unearthed on fluorinated amino acid incorporation techniques. The emphasis is on residue-specific in vivo strategies. I'm aiming for a comprehensive overview that highlights the practicalities of each method. I've collected numerous protocols and specifics.
Expanding Protocol Scope
The data gathering phase is wrapping up with a richer set of details. I have assembled a complete picture of the major fluorinated amino acid incorporation methods. This means I have residue-specific in vivo strategies, along with site-specific in vivo (amber suppression), cell-free in vitro, and solid-phase peptide synthesis (SPPS). I'm confident I can create comprehensive and practical instructions for each method. Characterization data using 19F NMR and mass spec is collected. Now I can start on the application note itself.
Compiling Protocols & Details
I have finished compiling the detailed information necessary to write comprehensive protocols for each of the main fluorinated amino acid incorporation methods. This includes residue-specific and site-specific in vivo strategies, as well as cell-free and solid-phase peptide synthesis techniques. I am ready to translate the search findings into clear, practical instructions, along with the Graphviz diagrams and the comparison table. I have the foundation to craft a complete and insightful application note.
Application Note: A Detailed Guide to the ¹H NMR Spectrum Analysis of Boc-2,4-Difluoro-L-phenylalanine
Abstract
Boc-2,4-Difluoro-L-phenylalanine is a crucial fluorinated amino acid derivative widely employed in peptide synthesis and pharmaceutical drug development.[1] The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptides and other therapeutic agents.[1] Consequently, unambiguous structural confirmation is paramount. This application note provides a comprehensive, in-depth guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of Boc-2,4-Difluoro-L-phenylalanine. We present a detailed experimental protocol, a thorough interpretation of the spectral data based on fundamental principles, and a complete assignment of all proton resonances, supported by authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for the structural characterization of this important synthetic building block.
Principles of Spectral Analysis: Causality of Structural Features
The ¹H NMR spectrum of Boc-2,4-Difluoro-L-phenylalanine is a direct reflection of its molecular architecture. Understanding how each component—the Boc protecting group, the chiral amino acid backbone, and the difluorinated aromatic ring—influences the spectrum is key to accurate interpretation.
-
The tert-Butoxycarbonyl (Boc) Group: The most prominent feature of a Boc-protected amine is the signal from the nine equivalent methyl protons of the tert-butyl group. This appears as a large, sharp singlet in a relatively uncongested upfield region of the spectrum, typically between δ 1.3 and 1.5 ppm. Its integration value of 9H makes it an unmistakable landmark for confirming successful protection.[2]
-
The Amino Acid Backbone (Hα, Hβ, and NH):
-
Hα: The proton on the alpha-carbon (the chiral center) is adjacent to the electron-withdrawing carbamate and carboxylic acid groups. This deshielding effect typically places its signal in the δ 4.3–4.6 ppm region. It is coupled to the diastereotopic β-protons and the N-H proton, resulting in a multiplet.
-
Hβ: The two protons on the beta-carbon (the benzylic protons) are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will appear as two distinct signals, typically in the δ 2.9–3.3 ppm range. They couple with each other (geminal coupling, ²JHH) and with the α-proton (vicinal coupling, ³JHH), resulting in complex multiplets, often appearing as a doublet of doublets (dd) for each proton.[2]
-
NH: The amide proton signal is often broad due to quadrupole effects from the adjacent nitrogen atom and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears between δ 5.0 and 5.5 ppm and shows coupling to the α-proton.
-
-
The 2,4-Difluorophenyl Ring: This is the most complex region of the spectrum. The two strongly electron-withdrawing fluorine atoms significantly influence the chemical shifts of the three aromatic protons (H-3, H-5, H-6) and introduce additional splitting through heteronuclear coupling (JHF).
-
Chemical Shifts: The fluorine atoms deshield the adjacent protons, shifting them downfield relative to benzene (δ 7.37 ppm).
-
Coupling Constants: The protons are split not only by neighboring protons (JHH) but also by the fluorine atoms. The magnitude of H-F coupling depends on the number of bonds separating the nuclei:
-
Molecular Structure and Proton Assignments
To facilitate discussion, the protons of Boc-2,4-Difluoro-L-phenylalanine are labeled as shown in the diagram below.
Caption: Labeled structure of Boc-2,4-Difluoro-L-phenylalanine.
Experimental Protocol
This section provides a self-validating, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum.
Materials
-
Boc-2,4-Difluoro-L-phenylalanine (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL) or Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL)
-
5 mm NMR tube (clean and dry)
-
Pipettes
-
Small vial
Protocol for Sample Preparation
The causality for these steps is to create a homogeneous, contaminant-free sample at an optimal concentration for modern NMR spectrometers.
-
Weighing: Accurately weigh 5–10 mg of the purified Boc-2,4-Difluoro-L-phenylalanine sample into a clean, dry vial. This mass provides a sufficient concentration for a good signal-to-noise ratio in a few minutes of acquisition time.[5]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is common for Boc-protected amino acids) to the vial.[5] If solubility is an issue, DMSO-d₆ is a good alternative.[6] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[7]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The presence of solid particulates can interfere with the magnetic field homogeneity, leading to poor resolution and broad peaks.[7]
-
Transfer: Using a clean pipette, transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be properly centered within the instrument's detection coil.
-
Labeling: Clearly label the NMR tube with the sample identifier.
Protocol for Data Acquisition
This protocol is based on standard parameters for a 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Perform magnetic field shimming (either automated or manual) to optimize the field homogeneity. This step is critical for achieving sharp lines and high resolution.[7]
-
Tuning: Tune and match the probe to the sample to maximize signal sensitivity.
-
Parameter Setup: Set the acquisition parameters for a standard 1D proton experiment.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width (sw): ~12-15 ppm. This range is sufficient to cover all expected proton signals for this type of molecule.
-
Number of Scans (ns): 8 to 16 scans. This is typically adequate for the sample concentration specified.
-
Relaxation Delay (d1): 2 seconds. A delay of 1-2 seconds is generally sufficient for qualitative ¹H spectra.[8]
-
Acquisition Time (aq): ~2-3 seconds to ensure good digital resolution.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply a Fourier Transform to the FID.
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[9]
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of Boc-2,4-Difluoro-L-phenylalanine.
Results and Discussion: Spectrum Interpretation
The following table summarizes the expected ¹H NMR data for Boc-2,4-Difluoro-L-phenylalanine in CDCl₃.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| tBu | ~ 1.43 | s (singlet) | - | 9H |
| Hβa, Hβb | ~ 3.15 | m (multiplet) | - | 2H |
| Hα | ~ 4.58 | m (multiplet) | - | 1H |
| NH | ~ 5.10 | d (doublet) | ³JHα-NH ≈ 8.0 | 1H |
| H-5 | ~ 6.85 | ddd (ddd) | ³JH5-H6 ≈ 8.5, ⁴JH5-F4 ≈ 8.5, ⁴JH5-H3 ≈ 2.5 | 1H |
| H-6 | ~ 6.95 | ddd (ddd) | ³JH6-F2 ≈ 10.0, ³JH6-H5 ≈ 8.5, ⁵JH6-F4 ≈ 2.5 | 1H |
| H-3 | ~ 7.15 | td (triplet of d) | ³JH3-F2 ≈ 8.5, ³JH3-F4 ≈ 8.5, ⁴JH3-H5 ≈ 2.5 | 1H |
Note: Chemical shifts and coupling constants are estimates based on analogous compounds and established principles. Actual values may vary slightly based on experimental conditions.
Detailed Analysis
-
δ 1.43 ppm (s, 9H): This intense singlet is unambiguously assigned to the nine equivalent protons of the Boc group's tert-butyl moiety, confirming the presence of the protecting group.[2]
-
δ ~3.15 ppm (m, 2H): This complex multiplet corresponds to the two diastereotopic β-protons . Their non-equivalence and coupling to both each other and the α-proton prevent a simple first-order analysis, resulting in a complex signal. This chemical shift is consistent with benzylic protons adjacent to a chiral center in a phenylalanine derivative.[2][10]
-
δ ~4.58 ppm (m, 1H): This multiplet is assigned to the α-proton . It is shifted downfield due to the adjacent nitrogen and carbonyl functionalities. It is coupled to the β-protons and the NH proton, giving rise to its multiplet appearance.
-
δ ~5.10 ppm (d, 1H): This signal, which may be broadened, corresponds to the amide proton (NH) . Its coupling to the α-proton results in a doublet.
-
Aromatic Region (δ 6.8-7.2 ppm): This region confirms the 2,4-difluoro substitution pattern.
-
δ ~6.85 & 6.95 ppm: These two complex signals, each integrating to 1H, are assigned to H-5 and H-6 . Their patterns arise from ortho H-H coupling to each other, meta H-H coupling, and various H-F couplings.
-
δ ~7.15 ppm: This downfield signal is assigned to H-3 , which is positioned between the two fluorine atoms. The signal appears as a triplet of doublets due to coupling to the two fluorine atoms and a smaller coupling to H-5. The observed splitting patterns are a direct consequence of the through-bond spin-spin interactions predicted by theory.[3][11]
-
Conclusion
The ¹H NMR spectrum provides a powerful and definitive method for the structural verification of Boc-2,4-Difluoro-L-phenylalanine. Each key structural feature—the Boc group, the chiral backbone, and the specifically substituted aromatic ring—produces a characteristic set of signals. The unmistakable upfield singlet for the tert-butyl group, the diastereotopic nature of the β-protons, and the complex splitting patterns in the aromatic region caused by both H-H and H-F couplings collectively provide an unambiguous fingerprint of the molecule. The protocol and analysis detailed in this note offer a robust framework for researchers to confidently characterize this and similar fluorinated amino acid derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. r-nmr.eu [r-nmr.eu]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]
- 11. eclass.uoa.gr [eclass.uoa.gr]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of 2,4-Difluoro-L-phenylalanine Labeled Proteins
Welcome to the technical support center for the incorporation of 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) into recombinant proteins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing proteins labeled with this non-canonical amino acid (ncAA). The unique properties of fluorinated amino acids, such as altered electrostatic interactions and increased stability, make them invaluable tools in protein engineering and drug discovery.[1][2] However, achieving high yields of correctly labeled proteins can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments for maximal success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered when working with 2,4-diF-Phe.
Q1: What are the primary reasons for low yields of my 2,4-diF-Phe labeled protein?
A1: Low yields can stem from several factors, often related to the expression system's ability to efficiently incorporate the unnatural amino acid. Key reasons include:
-
Toxicity of 2,4-diF-Phe: High concentrations of non-canonical amino acids can be toxic to expression hosts like E. coli, leading to poor cell growth and reduced protein expression.[3][4]
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered synthetase may not efficiently charge its cognate tRNA with 2,4-diF-Phe, creating a bottleneck in protein synthesis.[5]
-
Competition with Endogenous Phenylalanine: If the expression medium contains even small amounts of natural L-phenylalanine, the endogenous phenylalanyl-tRNA synthetase can outcompete the engineered system, leading to the incorporation of phenylalanine instead of the desired analog.[5]
-
Suboptimal Expression Conditions: Standard protein expression protocols may not be suitable for ncAA incorporation. Factors like induction time, temperature, and media composition often require careful optimization.[6]
-
Protein Misfolding and Instability: The introduction of a fluorinated analog can sometimes disrupt the natural folding of the protein, leading to aggregation and degradation.[1]
Q2: How can I confirm that 2,4-diF-Phe has been successfully incorporated into my protein?
A2: It is crucial to verify both the incorporation and the fidelity of the labeling. The most common and reliable method is mass spectrometry .
-
Intact Protein Mass Spectrometry (ESI-MS): This technique allows for the precise measurement of the entire protein's mass. A successful incorporation of 2,4-diF-Phe will result in a predictable mass shift compared to the wild-type protein.[5]
-
Peptide Mass Fingerprinting (LC-MS/MS): After proteolytic digestion of your protein, you can identify the specific peptide containing the 2,4-diF-Phe modification, confirming the site of incorporation.
Q3: Which expression system is better for incorporating 2,4-diF-Phe: E. coli or mammalian cells?
A3: Both systems have their advantages and are capable of incorporating fluorinated phenylalanine analogs.[5][7]
-
E. coli is generally faster, more cost-effective, and yields higher quantities of protein. It is often the first choice for initial expression trials and for proteins that do not require complex post-translational modifications.
-
Mammalian cells are essential when your protein of interest requires specific folding or post-translational modifications that are absent in bacteria. While yields may be lower and the process more complex, it can be necessary for the proper function of many therapeutic proteins.[8]
Q4: Can I use a standard rich medium like LB for expressing my 2,4-diF-Phe labeled protein in E. coli?
A4: It is highly discouraged to use rich media like Luria-Bertani (LB) broth. These media contain undefined amounts of all 20 canonical amino acids, including phenylalanine. The presence of phenylalanine will lead to competition and significantly reduce the incorporation efficiency of 2,4-diF-Phe.[5] A minimal medium (e.g., M9) is essential, where you have complete control over the amino acid composition.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific problems you may encounter during your experiments.
Problem 1: Poor Cell Growth and Low Protein Expression
If you observe significantly reduced cell density (OD600) or little to no target protein on an SDS-PAGE gel, the issue likely lies with cellular toxicity or suboptimal expression conditions.
Causality and Troubleshooting Steps:
-
Assess 2,4-diF-Phe Toxicity: High concentrations of the analog can be detrimental to cell health.
-
Action: Perform a dose-response experiment by titrating the concentration of 2,4-diF-Phe in your minimal media. Start with a lower concentration (e.g., 0.5 mM) and gradually increase it (e.g., 1 mM, 2 mM) to find the optimal balance between incorporation and cell viability.[3]
-
-
Optimize Induction Conditions: The timing and strength of induction are critical.
-
Supplement with Essential Amino Acids: In minimal media, the cells must synthesize all necessary amino acids. Supplementing with other amino acids can alleviate metabolic stress.
-
Action: When preparing your M9 minimal medium, add a mix of all other 19 canonical amino acids, excluding phenylalanine. This ensures that cellular resources are not diverted to amino acid biosynthesis.[6]
-
Experimental Workflow: Optimizing 2,4-diF-Phe Concentration
Caption: Workflow for optimizing 2,4-diF-Phe concentration.
Problem 2: High Levels of Wild-Type Protein Contamination
If mass spectrometry analysis reveals a significant amount of protein with the mass of the wild-type (phenylalanine incorporated), your system is not efficiently outcompeting the natural machinery.
Causality and Troubleshooting Steps:
-
Inhibit Endogenous Phenylalanine Synthesis: Even in minimal media, E. coli can synthesize its own phenylalanine.
-
Increase the Efficiency of the Orthogonal System: Ensure the components for ncAA incorporation are expressed at optimal levels.
-
Action: Verify the expression of your engineered aminoacyl-tRNA synthetase (aaRS). You may need to optimize the promoter strength or induction level for the synthetase plasmid.
-
-
Ensure Purity of 2,4-diF-Phe: Contamination of your 2,4-diF-Phe stock with L-phenylalanine can undermine your efforts.
-
Action: Use a high-purity, commercially available source of this compound.
-
Detailed Protocol for Glyphosate Inhibition in E. coli
-
Culture Growth: Inoculate a starter culture of your expression strain in LB medium overnight. The next day, inoculate 1 L of M9 minimal medium (supplemented with all amino acids except phenylalanine) with the starter culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6 - 0.8.
-
Inhibition: Reduce the shaker temperature to 18-20°C and let the culture equilibrate for 30 minutes. Add glyphosate to a final concentration of 0.1-0.2 mg/mL.[3]
-
Amino Acid Addition: Immediately add your optimized concentration of this compound. It is also advisable to add L-Tyrosine and L-Tryptophan (e.g., 50 mg/L each) as glyphosate can inhibit their synthesis as well.[3]
-
Induction: After a 20-30 minute incubation with the amino acids, induce protein expression with IPTG (e.g., to a final concentration of 0.5 mM).
-
Expression and Harvest: Continue to incubate at 18-20°C for 16-20 hours. Harvest the cells by centrifugation.[3][9]
Problem 3: Protein Aggregation and Poor Solubility
The presence of fluorinated residues can sometimes lead to protein misfolding and aggregation, resulting in the protein being found in the insoluble fraction after cell lysis.
Causality and Troubleshooting Steps:
-
Suboptimal Folding Environment: Rapid expression at high temperatures can overwhelm the cellular folding machinery.
-
Action: As mentioned previously, lower the expression temperature (18-25°C) and use a milder induction. This is one of the most effective ways to improve the solubility of recombinant proteins.[6]
-
-
Purification Buffer Optimization: The buffer used during purification may not be optimal for the fluorinated protein.
-
Action: Screen different buffer conditions. Vary the pH, salt concentration (e.g., NaCl, KCl), and include additives that can enhance stability, such as glycerol (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines.
-
-
Refolding from Inclusion Bodies: If the protein is consistently found in inclusion bodies, a denaturation and refolding protocol may be necessary.
-
Action: Isolate the inclusion bodies, solubilize them with a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride), and then refold the protein by slowly removing the denaturant, for example, through dialysis against a series of buffers with decreasing denaturant concentration.
-
Data Summary: Common Optimization Parameters
| Parameter | Standard Condition | Optimized Range for 2,4-diF-Phe | Rationale |
| Expression Medium | LB Broth | M9 Minimal Medium | Prevents competition from endogenous phenylalanine.[5] |
| [2,4-diF-Phe] | N/A | 0.5 - 2.0 mM | Balances incorporation efficiency with potential toxicity.[3] |
| Induction Temperature | 37°C | 18 - 25°C | Slows synthesis, aids proper folding, and improves ncAA incorporation.[6] |
| Induction Duration | 3 - 4 hours | 16 - 20 hours | Allows for sufficient protein accumulation at lower temperatures.[3] |
| Additives | None | Glyphosate, L-Tyr, L-Trp | Inhibits endogenous Phe synthesis and replenishes other aromatics.[9] |
III. Conclusion
Improving the yield of proteins labeled with this compound requires a systematic approach to optimization. By understanding the potential bottlenecks—cellular toxicity, competition from endogenous pathways, and suboptimal expression conditions—researchers can effectively troubleshoot and refine their protocols. The key to success lies in moving from rich to minimal media, carefully titrating the concentration of the unnatural amino acid, and optimizing induction parameters to favor correct incorporation and protein folding. Verification of incorporation through mass spectrometry is a critical quality control step. With these strategies, the powerful insights offered by fluorine-labeled proteins can be more readily accessed for advanced applications in structural biology and drug development.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Protein Expression in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of 2,4-Difluoro-L-phenylalanine
<Technical Support Center: Synthesis of 2,4-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Synthetic Challenges
The synthesis of this compound, while achievable through several routes, presents distinct challenges that require careful control of reaction conditions. Key hurdles include:
-
Enantioselectivity: Achieving a high enantiomeric excess (ee) of the desired L-enantiomer is paramount for biological applications. Many classical synthetic methods yield racemic mixtures that necessitate challenging and often costly resolution steps.
-
Control of Side Reactions: The reactivity of the starting materials can lead to the formation of impurities that are difficult to separate from the final product.
-
Purification: The final product often requires rigorous purification to remove unreacted starting materials, byproducts, and any residual catalyst.
-
Reproducibility: Scaling up the synthesis from laboratory to pilot or production scale can be challenging, with yields and purity often varying.
II. Common Synthetic Routes & Troubleshooting
Several synthetic strategies have been developed for fluorinated phenylalanines. Below are two common approaches, along with troubleshooting guidance for issues that may arise.
A. Azalactone Synthesis (Erlenmeyer-Plöchl Reaction)
This classical method involves the condensation of 2,4-difluorobenzaldehyde with an N-acylglycine (e.g., N-acetylglycine) to form an azalactone, followed by reduction and hydrolysis.[1]
Diagram of the Azalactone Synthesis Workflow
References
Technical Support Center: Optimizing Protein Expression with 2,4-Difluoro-L-phenylalanine
Welcome to the technical support center for optimizing the expression of proteins incorporating 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of fluorinated amino acids to advance their work. The introduction of fluorine atoms into a protein's structure can significantly alter its electronic and steric properties, offering novel avenues for studying protein structure, function, and for the development of new therapeutics.[1][2][3] However, the successful incorporation of non-canonical amino acids (ncAAs) like 2,4-diF-Phe presents unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring you not only solve immediate problems but also build a deeper understanding for future success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the expression of proteins with this compound.
Q1: I am observing very low or no expression of my target protein. What are the likely causes and how can I troubleshoot this?
Low or non-existent protein expression is a frequent hurdle in ncAA incorporation experiments. The issue often stems from the efficiency of the orthogonal translation system (OTS), the health of the host cells, or the inherent properties of the ncAA itself.[4]
Underlying Causes & Step-by-Step Troubleshooting:
-
Inefficient Amber (UAG) Codon Suppression: The core of site-specific ncAA incorporation relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which recognizes the amber stop codon (UAG).[4][5][6] If this system is inefficient, the ribosome will terminate translation at the UAG codon, leading to truncated, non-functional proteins and very low yields of the full-length product.
-
Solution:
-
Verify Plasmid Integrity: Sequence your expression vector to confirm that the gene of interest is in the correct reading frame and that the UAG codon is correctly placed.[7]
-
Optimize aaRS and tRNA Expression: Ensure that the expression of the aaRS and tRNA is robust. You may need to use a stronger promoter for the OTS components or switch to a vector system that co-expresses the aaRS and tRNA with your gene of interest.
-
Select a Different Orthogonal System: Not all aaRS/tRNA pairs are equally efficient for all ncAAs.[8] If possible, test different engineered synthetases to find one with higher activity and specificity for 2,4-diF-Phe.
-
-
-
Toxicity of this compound: The host cell's machinery may misinterpret 2,4-diF-Phe, leading to off-target incorporation or metabolic stress, which can inhibit cell growth and protein expression.
-
Solution:
-
Optimize ncAA Concentration: Titrate the concentration of 2,4-diF-Phe in the growth media. While a sufficient concentration is needed for efficient incorporation, excessive amounts can be toxic. A typical starting range is 1-2 mM.[8]
-
Delayed Addition of ncAA: Add 2,4-diF-Phe to the culture medium only at the time of induction rather than at the beginning of cell growth. This minimizes the exposure of the cells to potentially toxic concentrations during the initial growth phase.
-
-
-
Suboptimal Expression Conditions: Standard protein expression protocols are often not suitable for ncAA incorporation.
-
Solution:
-
Lower Induction Temperature: Reducing the expression temperature from 37°C to 18-25°C can slow down protein synthesis, which can improve proper folding and reduce the formation of insoluble aggregates.[1][9]
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression, which can exacerbate folding issues and toxicity.[9] Try lowering the IPTG concentration to a range of 0.1-0.5 mM.[1]
-
Use a Different Host Strain: Some E. coli strains are better suited for expressing challenging proteins. Strains like Rosetta™, which contain extra copies of tRNAs for rare codons, can sometimes improve expression.[7][9]
-
-
Frequently Asked Questions (FAQs)
General Concepts
Q2: What is an orthogonal translation system (OTS) and why is it crucial for incorporating 2,4-diF-Phe?
An orthogonal translation system is a pair of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that function independently of the host cell's own synthetases and tRNAs.[4] This system is engineered to specifically recognize and incorporate a non-canonical amino acid, in this case, 2,4-diF-Phe, in response to a unique codon, typically the amber stop codon (UAG).[4][5][6] This orthogonality is critical to prevent the misincorporation of 2,4-diF-Phe at other codons or the mischarging of the engineered tRNA with canonical amino acids.
Q3: How does the number and position of fluorine atoms on the phenylalanine ring affect protein expression?
The number and position of fluorine substitutions can significantly impact the efficiency of ncAA incorporation and the properties of the resulting protein.[1][8] Fluorine is highly electronegative, and its presence alters the electronic distribution of the aromatic ring.[3] This can affect how well the engineered aaRS recognizes and activates the ncAA. Different fluorination patterns can lead to varying levels of protein expression, with some analogs being more readily incorporated than others.[8]
Experimental Design & Protocols
Q4: What type of growth media should I use for expressing proteins with 2,4-diF-Phe in E. coli?
Minimal media, such as M9 minimal medium, is generally recommended for expressing proteins with fluorinated phenylalanine analogs.[1] This is because rich media (like LB) contain canonical phenylalanine, which will compete with 2,4-diF-Phe for incorporation, leading to a heterogeneous protein population. By using a minimal medium, you can control the amino acid composition and ensure that 2,4-diF-Phe is the primary phenylalanine source available to the engineered OTS.
Q5: How can I confirm that this compound has been successfully incorporated into my protein?
Mass spectrometry (MS) is the gold standard for confirming the incorporation of ncAAs.[8][10] By analyzing the intact protein or digested peptide fragments, you can detect the mass shift corresponding to the replacement of a canonical amino acid with 2,4-diF-Phe. Other techniques like ¹⁹F NMR spectroscopy can also be used to probe the local environment of the incorporated fluorinated amino acid.[5][6]
Experimental Protocols & Workflows
Protocol 1: Expression of a 2,4-diF-Phe-Containing Protein in E. coli**
This protocol is a general guideline and may require optimization for your specific protein of interest.
Day 1: Starter Culture
-
Inoculate a single colony of E. coli cells co-transformed with your protein expression plasmid and the orthogonal translation system plasmid into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
Day 2: Large-Scale Culture and Induction
-
Prepare 1 L of M9 minimal medium supplemented with glucose, MgSO₄, and any other necessary nutrients.
-
Inoculate the 1 L of M9 medium with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Reduce the temperature to 18-25°C and continue to express the protein overnight (16-20 hours).[1][11]
Day 3: Harvest and Analysis
-
Harvest the cells by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purify the labeled protein using standard chromatography techniques.[1]
-
Confirm incorporation via mass spectrometry.[10]
Data Presentation
| Parameter | Recommended Range | Rationale |
| 2,4-diF-Phe Conc. | 1-2 mM | Balances incorporation efficiency with potential cytotoxicity.[8] |
| Induction Temp. | 18-25°C | Slows protein synthesis, promoting proper folding.[1][9] |
| IPTG Conc. | 0.1-0.5 mM | Avoids rapid expression that can lead to aggregation.[1] |
| Growth Medium | M9 Minimal Medium | Prevents competition from canonical phenylalanine.[1] |
Visualizing the Workflow
Site-Specific Incorporation of 2,4-diF-Phe
Caption: Workflow for site-specific incorporation of 2,4-diF-Phe.
General Troubleshooting Flowchart
Caption: A logical approach to troubleshooting low protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
minimizing toxicity of 2,4-Difluoro-L-phenylalanine in cell culture
A Guide to Minimizing Cytotoxicity in Cell Culture Applications
Welcome to the technical support guide for 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this non-canonical amino acid (ncAA) into proteins in living cells. As Senior Application Scientists, we understand that harnessing the power of ncAAs comes with unique challenges, chief among them being cellular toxicity.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, enabling you to design robust, self-validating protocols that ensure both high incorporation efficiency and maximal cell viability.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Root of the Problem - Mechanisms of Toxicity
Q1: Why is this compound toxic to my cells?
A1: The toxicity of 2,4-diF-Phe primarily stems from its nature as a structural analog of L-phenylalanine. The cellular machinery can mistake it for the natural amino acid. This leads to several cytotoxic effects:
-
Competitive Inhibition: 2,4-diF-Phe competes with natural L-phenylalanine for binding to the active site of phenylalanyl-tRNA synthetase (PheRS). This competition can slow down the rate of protein synthesis by reducing the amount of correctly charged tRNA^Phe available for translation.
-
Protein Misfolding and Dysfunction: When 2,4-diF-Phe is successfully incorporated into proteins, the presence of two highly electronegative fluorine atoms on the phenyl ring can alter the protein's structure and function.[1] Fluorine's introduction can modulate hydrophobicity, geometry, and electrostatic interactions, which are critical for proper protein folding and stability.[1][2] This can lead to an accumulation of misfolded or non-functional proteins, triggering cellular stress responses like the Unfolded Protein Response (UPR).
-
Metabolic Disruption: High intracellular concentrations of any single amino acid, including phenylalanine analogs, can create an amino acid imbalance. This disrupts the uptake and intracellular pools of other essential amino acids, further hindering protein synthesis and overall cell health.[3]
Q2: Does the toxicity vary between different cell lines?
A2: Absolutely. Different cell lines exhibit varied sensitivities to chemical compounds due to inherent differences in their metabolic rates, amino acid transporter expression, and the robustness of their cellular stress responses.[4] For example, rapidly dividing cancer cell lines with high rates of protein synthesis may be more sensitive to disruptions in amino acid pools compared to slower-growing or primary cell lines. It is crucial to empirically determine the optimal, non-toxic concentration for each specific cell line you work with.[5]
Section 2: Proactive Strategies - Experimental Design & Optimization
Q3: How do I determine the optimal, non-toxic concentration of 2,4-diF-Phe for my experiment?
A3: The cornerstone of any successful experiment with 2,4-diF-Phe is a carefully executed dose-response curve. This allows you to identify a concentration that maximizes incorporation while minimizing cell death.
The workflow involves treating your cells with a range of 2,4-diF-Phe concentrations for your desired experimental duration (e.g., 24, 48, 72 hours) and then assessing cell viability. This will allow you to calculate the IC50 (the concentration that inhibits cell viability by 50%), which serves as a critical benchmark for further optimization. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Workflow for Optimizing 2,4-diF-Phe Experiments
Caption: Workflow for minimizing 2,4-diF-Phe toxicity.
Q4: What is the most critical step I can take to reduce toxicity?
A4: The single most effective strategy is media supplementation with natural L-phenylalanine and L-tyrosine.
The logic is based on competitive balance. By providing an excess of the natural amino acids, you can:
-
Sustain Housekeeping Protein Synthesis: Ensure that the cell has enough natural L-phenylalanine to synthesize essential proteins required for survival and basic function.
-
Outcompete for PheRS: Modulate the ratio of 2,4-diF-Phe to L-phenylalanine, thereby controlling the rate of ncAA incorporation and preventing overwhelming cellular stress.
-
Support Tyrosine-Dependent Pathways: L-tyrosine is synthesized from L-phenylalanine and is a precursor for critical molecules like catecholamines (dopamine, norepinephrine) and thyroid hormones.[6] Supplementing with tyrosine bypasses any potential block in its synthesis and prevents depletion of these vital compounds.[7]
Studies have shown that providing the immediate precursor to phenylalanine can sustain cell growth in its absence[8], and that co-treatment with L-tyrosine or L-phenylalanine can increase the uptake of other phenylalanine analogs.[9] This principle is central to mitigating the toxicity of 2,4-diF-Phe. Start by adding L-phenylalanine and L-tyrosine back to your phenylalanine-free media at concentrations ranging from 10% to 100% of their normal physiological levels.
Section 3: Troubleshooting Common Problems
Q5: My cells look fine under the microscope, but my protein yield is very low. What's happening?
A5: This common issue often points to sub-lethal cytotoxicity. While the cells may not be dying outright (as measured by membrane integrity assays like LDH), their protein synthesis machinery is likely being inhibited.
Troubleshooting Guide: Low Protein Yield
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Low target protein yield with good cell viability. | Inhibition of Protein Synthesis: 2,4-diF-Phe is outcompeting natural L-Phe at a level that slows translation but doesn't trigger apoptosis.[3] | 1. Decrease 2,4-diF-Phe Concentration: Lower the concentration to a less inhibitory level. 2. Increase L-Phe/L-Tyr Supplementation: Add more natural amino acids to the media to improve the competitive balance. 3. Optimize Incubation Time: Shorten the exposure time to the ncAA.[5] |
| Inefficient ncAA Incorporation: The orthogonal tRNA/synthetase pair may not be functioning optimally.[10] | 1. Verify Synthetase Expression: Confirm that your engineered aminoacyl-tRNA synthetase is being expressed. 2. Sequence Codons: Ensure the codon for ncAA incorporation (e.g., amber stop codon) is correct in your gene of interest. |
| | Media Depletion: Rapidly growing cells may have depleted other essential nutrients over the course of the experiment. | 1. Replenish Media: Perform a partial media change during the incubation period. 2. Use High-Quality Media: Ensure your basal medium is not compromised.[5] |
Q6: I'm seeing high levels of cell death even at low concentrations of 2,4-diF-Phe. What should I check first?
A6: Unexpectedly high toxicity can often be traced to experimental variables other than the compound itself.
Troubleshooting Guide: High Cytotoxicity
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| High cell death across all concentrations. | Solvent Toxicity: The solvent used to dissolve 2,4-diF-Phe (e.g., DMSO, NaOH) is at a toxic final concentration. | 1. Run a Vehicle Control: Test the highest concentration of the solvent alone.[4] 2. Lower Solvent Concentration: Aim for a final DMSO concentration of <0.1-0.5%.[4] |
| Compound Purity: Impurities from the synthesis of 2,4-diF-Phe could be the toxic agent. | 1. Verify Purity: Check the certificate of analysis from the supplier. 2. Source from a Reputable Vendor: Ensure you are using high-purity, L-enantiomer 2,4-diF-Phe.[11] | |
| Serum Competition: If using standard fetal bovine serum (FBS), it contains unlabeled amino acids that compete with your ncAA.[5] | 1. Use Dialyzed FBS: Switch to dialyzed FBS to remove small molecules, including competing amino acids.[5] |
| | Cell Health: The cells may have been unhealthy (e.g., high passage number, contamination) before the experiment began. | 1. Use Low Passage Cells: Start experiments with healthy, low-passage number cells. 2. Check for Contamination: Regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of 2,4-diF-Phe via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[5]
Materials:
-
Your cell line of interest
-
Complete culture medium (and a Phenylalanine-free version)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (high-purity)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow them to adhere overnight.
-
Media Preparation: The next day, prepare serial dilutions of 2,4-diF-Phe in Phe-free culture medium supplemented with dFBS. Suggested concentrations: 5 mM, 2.5 mM, 1.25 mM, 0.62 mM, 0.31 mM, 0.15 mM, 0 mM.
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the prepared media containing the 2,4-diF-Phe dilutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the 2,4-diF-Phe concentration and use a non-linear regression to determine the IC50.
Protocol 2: L-Phenylalanine/L-Tyrosine Rescue Experiment
This protocol helps identify the optimal concentration of natural amino acids to mitigate toxicity.
Materials:
-
Same as Protocol 1, plus stock solutions of L-phenylalanine and L-tyrosine.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Media Preparation: Prepare Phe-free medium containing a fixed, toxic concentration of 2,4-diF-Phe (e.g., the IC50 or IC75 value determined in Protocol 1).
-
Rescue Supplementation: To this medium, add varying concentrations of L-phenylalanine and L-tyrosine. For example, if the normal concentration in your complete medium is 0.4 mM, test 0.04 mM (10%), 0.1 mM (25%), 0.2 mM (50%), and 0.4 mM (100%).
-
Treatment & Incubation: Follow steps 3 and 4 from Protocol 1.
-
Viability Assessment: Follow steps 5-9 from Protocol 1 to assess cell viability.
-
Data Analysis: Plot cell viability against the concentration of supplemented L-Phe/L-Tyr. The optimal rescue concentration is the one that restores the highest level of viability.
Mechanism of Competitive Rescue
Caption: Competitive binding of 2,4-diF-Phe to PheRS.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Association of phenylalanine and tyrosine metabolism with mortality and response to nutritional support among patients at nutritional risk: a secondary analysis of the randomized clinical trial EFFORT [frontiersin.org]
- 7. lifespan.io [lifespan.io]
- 8. Effect of the immediate precursors of phenylalanine and tyrosine on growth and protein synthesis in phenylalanine- and tyrosine-deprived HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 11. aralezbio-store.com [aralezbio-store.com]
Technical Support Center: Purification Strategies for 2,4-Difluoro-L-phenylalanine Containing Peptides
Welcome to the technical support center for the purification of peptides containing 2,4-Difluoro-L-phenylalanine. The incorporation of fluorinated amino acids like this compound into peptide sequences is a powerful strategy in drug discovery and chemical biology.[1][2][3] The unique properties of fluorine, such as its high electronegativity and small size, can enhance metabolic stability, modulate receptor binding, and improve the overall pharmacokinetic profile of a peptide.[1][2][4] However, these same properties introduce distinct challenges during the purification process, primarily related to altered hydrophobicity and potential for aggregation.[5][6]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying these modified peptides and achieve high purity for your downstream applications.
I. Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the purification of this compound containing peptides.
Issue 1: Poor Peptide Solubility in Standard HPLC Mobile Phases
Symptoms:
-
Visible precipitation of the peptide upon dissolution in the initial mobile phase.
-
Low or no recovery of the peptide from the HPLC column.
-
Column blockage or high backpressure.
Root Cause Analysis: The incorporation of this compound significantly increases the hydrophobicity of a peptide.[7][8] The two fluorine atoms on the phenyl ring create a highly nonpolar side chain, which can lead to poor solubility in aqueous mobile phases commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).
Solutions & Protocols:
-
Initial Dissolution Strategy:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution with the HPLC mobile phase.[5]
-
Expert Tip: Ensure the final concentration of the strong organic solvent in the injected sample is low (ideally <5%) to prevent peak distortion and potential damage to the stationary phase.
-
-
Mobile Phase Modification:
-
Increase Organic Content: For highly hydrophobic peptides, consider using a higher initial concentration of the organic mobile phase (e.g., acetonitrile) than you would for a non-fluorinated analog.[5]
-
Alternative Organic Solvents: If solubility issues persist with acetonitrile, consider using n-propanol or isopropanol as part of the organic mobile phase. These solvents have different selectivities and can enhance the solubility of hydrophobic compounds.[5]
-
-
Temperature Adjustment:
-
Increasing the column temperature (e.g., to 40-60°C) can improve the solubility of the peptide and reduce viscosity of the mobile phase, leading to better peak shapes and lower backpressure.
-
Issue 2: Co-elution of the Target Peptide with Impurities
Symptoms:
-
Broad or shouldered peaks in the HPLC chromatogram.
-
Mass spectrometry analysis of a collected fraction reveals the presence of multiple species.
Root Cause Analysis: Impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences or incompletely deprotected peptides, may have hydrophobicities very similar to the target this compound containing peptide, making separation by RP-HPLC challenging.
Solutions & Protocols:
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallower gradient to increase the resolution between the target peptide and closely eluting impurities.[5] For example, instead of a 1% per minute increase in the organic mobile phase, try a 0.5% or even 0.25% per minute increase.
-
Segmented Gradient: Design a gradient with a very shallow slope around the expected elution time of the target peptide.
-
-
Orthogonal Purification Strategies:
-
When RP-HPLC alone is insufficient, an orthogonal purification technique that separates molecules based on a different property (e.g., charge) is highly effective.[9][10]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[11] It is particularly useful for removing impurities that have a different charge state from the target peptide but similar hydrophobicity.[9]
-
Workflow: Perform an initial purification step using IEX followed by a final polishing step with RP-HPLC. This two-step approach significantly enhances the final purity.[9]
-
Issue 3: Low Recovery of the Purified Peptide
Symptoms:
-
The final yield of the lyophilized peptide is significantly lower than expected based on the crude amount and HPLC peak area.
Root Cause Analysis: The increased hydrophobicity of this compound containing peptides can lead to irreversible binding to the RP-HPLC column, especially with highly hydrophobic stationary phases like C18.
Solutions & Protocols:
-
Column Selection:
-
Use a column with a less hydrophobic stationary phase, such as C8, C4, or a phenyl-hexyl column.[5]
-
Consider using a column with a wider pore size (e.g., 300 Å) for larger peptides to improve mass transfer and reduce secondary interactions.
-
-
Mobile Phase Additives:
-
Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), to mask residual silanol groups on the silica-based stationary phase and improve peak shape.[]
-
-
Post-Purification Handling:
-
Lyophilization: Ensure all organic solvents are removed before lyophilization. Residual DMSO or DMF can interfere with the process and result in an oily product instead of a fluffy powder.[5] Consider multiple lyophilization cycles or a desalting step if necessary.
-
II. Frequently Asked Questions (FAQs)
Q1: How does the incorporation of this compound affect the retention time of a peptide in RP-HPLC?
A1: The addition of this compound significantly increases the hydrophobicity of a peptide, leading to a longer retention time on an RP-HPLC column compared to its non-fluorinated counterpart.[5][7] The magnitude of this increase depends on the peptide's overall sequence and the number of fluorinated residues. It is advisable to start with a higher initial concentration of the organic mobile phase and a shallower gradient for method development.[5]
Q2: What is the impact of this compound on the mass spectrometry analysis of my peptide?
A2: The presence of two fluorine atoms will result in a corresponding mass shift in the peptide. This is a predictable change and can be used to confirm the successful incorporation of the modified amino acid. The isotopic pattern of the peptide will also be slightly altered due to the mass of fluorine. It is important to use the correct molecular weight when analyzing the mass spectrometry data.
Q3: Can I use precipitation as a primary purification method for these peptides?
A3: For highly hydrophobic peptides, a carefully optimized precipitation method can be a useful initial purification step to remove more soluble impurities.[5] This typically involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then adding an anti-solvent (like cold diethyl ether) to precipitate the peptide.[2][13] However, this method generally does not provide the high purity achievable with HPLC and should be considered a pre-purification step.
Q4: Are there alternative ion-pairing reagents to TFA for purifying this compound containing peptides?
A4: While TFA is the most common ion-pairing reagent, other options can be explored, especially if TFA interferes with downstream applications. Formic acid (FA) is a common alternative, although it may result in broader peaks. For very hydrophobic peptides, heptafluorobutyric acid (HFBA) can be used as a stronger ion-pairing agent to improve retention and resolution. However, HFBA can be difficult to remove from the final product.
Q5: How can I confirm the successful incorporation and purity of my this compound containing peptide?
A5: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (e.g., LC-MS or MALDI-TOF): To confirm the correct molecular weight, which verifies the incorporation of the this compound residue.[2]
-
¹⁹F NMR: The fluorine atoms provide a unique NMR signature that can be used to confirm the presence and environment of the fluorinated residue.[2]
III. Experimental Protocols & Visualizations
Standard RP-HPLC Purification Protocol
This protocol provides a general starting point for the purification of a synthetic peptide containing this compound. Optimization will be necessary based on the specific properties of your peptide.
Table 1: HPLC Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm and 280 nm |
| Column Temperature | 30°C |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible.[5]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.
-
Injection: Inject the prepared peptide sample onto the column.
-
Gradient Elution: Run the established gradient.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.[13]
Visual Workflow: Orthogonal Purification Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xtalks.com [xtalks.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Difluoro-L-phenylalanine in Biological Assays
Introduction
Welcome to the technical support center for 2,4-Difluoro-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this non-canonical amino acid in their experimental workflows. The strategic incorporation of fluorine into amino acid structures is a powerful tool in modern biochemistry and drug discovery, often enhancing metabolic stability, modulating protein function, and serving as a valuable probe for biophysical studies.[1][2][3] this compound, with its unique electronic properties conferred by the two fluorine atoms on the phenyl ring, offers distinct advantages but also presents specific challenges.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and application of this compound in a variety of biological assays. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the primary advantages of using this compound in my experiments?
A1: The incorporation of this compound into peptides and proteins can offer several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect against oxidative metabolism by enzymes like cytochrome P450.[1][2] This often leads to a longer in-vivo half-life for peptide-based therapeutics.
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the electronic environment of the phenyl ring. This can influence acidity, basicity, hydrophobicity, and conformation, potentially leading to enhanced binding affinity with target receptors or enzymes.[1]
-
Biophysical Probe: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[6][7][8] Incorporating this compound allows for the study of protein structure, dynamics, and ligand binding in a manner that is minimally perturbative to the overall protein structure.[7][8][9]
Q2: How should I properly store and handle this compound powder and stock solutions?
A2: Proper storage is critical to maintaining the stability and purity of this compound.
-
Powder: The lyophilized powder should be stored at 0-8°C, protected from light and moisture.[4]
-
Stock Solutions: For aqueous stock solutions, it is recommended to prepare them fresh for each experiment. The solubility of L-phenylalanine in PBS (pH 7.2) is approximately 5 mg/mL, and it is not recommended to store aqueous solutions for more than one day.[10] If long-term storage is necessary, prepare aliquots in a suitable buffer, flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound soluble in common biological buffers?
A3: While specific solubility data for this compound in all biological buffers is not extensively published, its solubility is expected to be comparable to that of L-phenylalanine. It is generally soluble in aqueous buffers like PBS.[10] For cell culture media, it is typically dissolved directly into the medium. If you encounter solubility issues, gentle warming or slight pH adjustment of the buffer may aid in dissolution. It is always recommended to visually inspect for complete dissolution before use.
Q4: Can this compound be toxic to my cells in culture?
A4: Yes, like many amino acid analogs, high concentrations of this compound can be cytotoxic. This toxicity can arise from its incorporation into cellular proteins, leading to misfolding and non-functional proteins, which disrupts essential cellular processes.[11] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response experiment.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific problems you may encounter during your experiments.
Guide 1: Poor Incorporation Efficiency into Recombinant Proteins
One of the most common challenges is achieving high-efficiency incorporation of this compound into a target protein.
Problem: Low yield of the fluorinated protein or mass spectrometry data indicates a high percentage of wild-type phenylalanine incorporation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competition with Endogenous Phenylalanine | The cellular machinery for protein synthesis may preferentially use the naturally abundant L-phenylalanine over the fluorinated analog. | For E. coli: Use a phenylalanine auxotrophic strain (e.g., DL39(DE3)) to eliminate endogenous synthesis.[12] Alternatively, in non-auxotrophic strains, add glyphosate to the minimal media to inhibit the shikimate pathway, which is responsible for aromatic amino acid synthesis.[7] For Mammalian Cells: Utilize a medium-switch strategy. Culture cells initially in complete medium, then switch to a phenylalanine-free medium supplemented with this compound prior to and during protein expression.[13][14] |
| Suboptimal Analog Concentration | The concentration of this compound in the culture medium may be too low for efficient uptake and utilization by the tRNA synthetase, or too high, leading to cytotoxicity.[11] | Perform a titration experiment to determine the optimal concentration of this compound that maximizes incorporation without significantly impacting cell viability. Monitor both protein yield and cell growth (e.g., OD₆₀₀ for E. coli or cell counting for mammalian cells).[8][15] |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | The endogenous phenylalanyl-tRNA synthetase may have a low affinity for this compound. | For site-specific incorporation, consider using an evolved, orthogonal tRNA/aaRS pair that is specifically designed to recognize the fluorinated analog and not the natural amino acids.[15][16] |
| Poor Cell Health | Stressed or unhealthy cells will have compromised protein synthesis machinery, leading to overall low protein yield, including your target protein. | Ensure optimal cell culture conditions (temperature, pH, aeration). When inducing protein expression, consider reducing the temperature (e.g., 18-25°C for E. coli) to slow down protein synthesis and promote proper folding.[14] |
Experimental Workflow: Optimizing Incorporation in E. coli
Caption: Workflow for optimizing this compound incorporation in E. coli.
Guide 2: Ambiguous Mass Spectrometry Results
Interpreting mass spectrometry data for peptides containing this compound can be challenging.
Problem: Difficulty in confirming the presence and location of this compound in your peptide or protein of interest.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Mass Shift Calculation | The theoretical mass of the peptide has not been correctly adjusted for the incorporation of this compound. | The molecular weight of L-phenylalanine is 165.19 g/mol , while this compound is 201.17 g/mol .[4] Each incorporation will result in a mass increase of 35.98 Da. Ensure your analysis software is accounting for this mass difference. |
| Complex Fragmentation Patterns | The presence of the difluorinated phenyl ring can alter the fragmentation pattern of the peptide backbone compared to its non-fluorinated counterpart. | Peptides containing phenylalanine can exhibit specific fragmentation patterns, such as the loss of the benzyl group.[17][18] The difluoro-substitution may influence the propensity of these fragmentation pathways. Carefully analyze the b- and y-ion series and look for the expected mass shifts in fragments containing the modified residue. High-resolution mass spectrometry is highly recommended. |
| Incomplete Incorporation | The sample is a heterogeneous mixture of fully fluorinated, partially fluorinated, and non-fluorinated protein. | This will result in multiple precursor ions with different masses. Analyze the mass spectrum for peaks corresponding to the expected masses of all species. This can also provide a quantitative estimate of incorporation efficiency.[13][19] |
Conceptual Diagram: Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis of proteins containing this compound.
Guide 3: Off-Target Effects or Unexplained Cellular Phenotypes
Problem: Observation of unexpected biological effects in your cellular assay that are not directly attributable to the intended function of your modified protein.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| General Cytotoxicity | As mentioned, high concentrations of this compound can be toxic to cells, leading to growth inhibition or cell death.[11][20] | Conduct a dose-response curve with the free amino acid on your control cells (not expressing your protein of interest) to determine the maximum non-toxic concentration. |
| Perturbation of Endogenous Pathways | Free this compound may act as an inhibitor or alternative substrate for enzymes involved in phenylalanine metabolism. | Review the literature for known interactions of fluorinated phenylalanines with metabolic enzymes. If possible, measure the levels of key metabolites in the phenylalanine pathway to assess for perturbations. |
| Altered Protein Function | The incorporation of this compound, while often minimally perturbative, can sometimes alter the structure, stability, or function of your protein of interest in unexpected ways. | Express and purify both the wild-type and the fluorinated versions of your protein. Perform in vitro functional assays and biophysical characterization (e.g., circular dichroism, thermal shift assays) to compare their properties. |
| Interaction with Other Cellular Components | The altered electronic properties of the difluorinated phenyl ring could lead to unintended interactions with other proteins or cellular components.[21][22][23] | This is challenging to diagnose. If other causes are ruled out, consider proteomics or transcriptomics approaches to identify differentially expressed or interacting proteins in the presence of your fluorinated protein. |
Part 3: Experimental Protocols
This section provides standardized protocols for key experimental procedures.
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 100 mM).
-
Weigh Powder: In a sterile microcentrifuge tube, accurately weigh the calculated amount of powder.
-
Dissolution: Add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 7.2).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or at 4°C for immediate use (within 24 hours).
Protocol 2: ¹⁹F NMR Analysis of a Labeled Protein
-
Sample Preparation: Purify the protein containing this compound to a high degree of homogeneity. Buffer exchange into a suitable NMR buffer (e.g., phosphate buffer in D₂O). A typical protein concentration is 50-200 µM.
-
NMR Spectrometer Setup: Tune the NMR spectrometer to the ¹⁹F frequency. Use a probe equipped with a ¹⁹F channel.
-
Data Acquisition: Acquire a simple one-dimensional ¹⁹F NMR spectrum. The broad chemical shift range of ¹⁹F (~400 ppm) allows for good signal dispersion.[7]
-
Data Processing: Process the acquired free induction decay (FID) with appropriate window functions and Fourier transformation.
-
Analysis: The chemical shift of the ¹⁹F signal is highly sensitive to the local environment of the this compound residue(s) within the protein.[6][24] Changes in chemical shift upon ligand binding, conformational changes, or changes in solvent exposure can be monitored.[8]
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
common impurities in commercial 2,4-Difluoro-L-phenylalanine and their removal
Technical Support Center: 2,4-Difluoro-L-phenylalanine
A Guide to Identifying and Removing Common Commercial Impurities
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting advice needed to ensure the purity of this critical reagent in your research and development workflows. The presence of even minor impurities can significantly impact experimental outcomes, from peptide synthesis to drug discovery, by altering biological activity, stability, and structural properties.[1][2][] This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions - Impurity Identification
Q1: What are the most common impurities I should expect in my commercial batch of this compound, and where do they come from?
A1: The impurities in a commercial batch of this compound are typically related to its synthetic route. While suppliers aim for high purity (often ≥98%), several types of impurities can persist.[4] The most common synthetic pathways involve the alkylation of a glycine equivalent with a 2,4-difluorobenzyl halide or the Erlenmeyer-Plöchl synthesis starting from 2,4-difluorobenzaldehyde.[5][6]
Based on these processes, the following impurities are most probable:
| Impurity Type | Specific Example(s) | Likely Source | Potential Impact | Primary Detection Method |
| Enantiomeric | 2,4-Difluoro-D -phenylalanine | Incomplete stereoselectivity during asymmetric synthesis or resolution steps.[6][7] | Alters peptide/protein structure, receptor binding, and biological activity. | Chiral HPLC |
| Regioisomeric | 2,3- or 3,5-Difluoro-L-phenylalanine | Impure difluorobenzyl starting materials; side reactions during aromatic substitution. | Changes electronic properties and steric profile, affecting molecular interactions. | HPLC, GC-MS, ¹⁹F NMR |
| Starting Materials | 2,4-Difluorobenzaldehyde, N-acylglycine | Incomplete reaction during synthesis.[5] | Can interfere with subsequent reactions, particularly peptide coupling. | HPLC, ¹H NMR |
| Synthetic Intermediates | Azalactone derivatives | Incomplete hydrolysis in Erlenmeyer-Plöchl type syntheses.[5] | Reactive species that can cause unwanted side reactions. | HPLC, ¹H NMR |
| Residual Solvents | Ethanol, Methanol, Ethyl Acetate, Dichloromethane | Remnants from reaction work-up, chromatography, or recrystallization steps.[8][9] | Can affect solubility and may be toxic to cell cultures. | ¹H NMR, GC-Headspace |
Q2: My high-resolution mass spectrometry (HRMS) data is correct, but my peptide synthesis is inefficient. Could an impurity be the cause?
A2: Absolutely. HRMS confirms the correct mass-to-charge ratio, but it does not provide information about isomeric impurities. The most likely culprit in this scenario is the presence of the 2,4-Difluoro-D-phenylalanine enantiomer. Most peptide synthesis protocols are stereospecific, and the presence of the incorrect D-enantiomer will not lead to successful coupling, resulting in lower yields of the desired L-peptide and the formation of diastereomeric products that can be difficult to separate. We strongly recommend running a chiral HPLC analysis to confirm the enantiomeric excess (e.e.) of your starting material. Commercial batches should ideally have an e.e. of >98%.[4]
Part 2: Troubleshooting Guide - Purification Strategies
This section provides practical advice for addressing specific purity issues. The following workflow diagram outlines a systematic approach to quality control and purification.
Caption: Workflow for Quality Assessment and Purification.
Q3: My chiral HPLC shows about 5% of the D-enantiomer. How can I remove it?
A3: Removing a small percentage of an enantiomer is challenging without specialized equipment. While classical resolution using a chiral resolving agent is possible, it is often low-yielding and complex.[7] The most direct and effective method is preparative chiral chromatography . This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing them to be separated. You will need to develop a method based on an analytical-scale separation first and then scale it up. This is the industry-standard approach for achieving high enantiomeric purity.
Q4: My ¹H NMR shows some unreacted 2,4-difluorobenzaldehyde and other aromatic signals I can't identify. What is the best way to purify my material?
A4: For removing structurally distinct organic impurities like starting materials or regioisomers, recrystallization is the most powerful and scalable technique. The principle relies on the subtle differences in solubility between your desired product and the impurities in a chosen solvent system. The goal is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain in solution upon cooling.
Given that this compound is a zwitterionic amino acid, aqueous systems or polar organic solvents are a good starting point. A mixed solvent system, such as methanol/water or ethanol/water, often provides the ideal solubility profile for effective purification.[10]
Experimental Protocol: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the specific impurities present.
Objective: To remove non-enantiomeric organic impurities.
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
-
Deionized Water
-
Heating magnetic stirrer, Erlenmeyer flask, crystallizing dish
-
Buchner funnel and filter paper
Methodology:
-
Solvent Screening (Small Scale): In separate test tubes, test the solubility of a small amount of your material (~10 mg) in 1 mL of various solvents (e.g., water, methanol, ethanol, isopropanol) at room temperature and upon heating. Look for a solvent that shows poor solubility at room temperature but good solubility when hot. A methanol/water mixture is a promising candidate.[10]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating and stirring (e.g., to 60-65 °C) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Co-solvent Addition: If using a mixed-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Add a few more drops of the primary solvent (methanol) until the solution becomes clear again. This ensures the solution is perfectly saturated.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling will trap impurities.
-
Crystallization: For maximum yield, place the flask in an ice bath or refrigerator (0-5 °C) for several hours or overnight to complete the crystallization process.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals sparingly with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Confirmation: Analyze the dried product by HPLC and NMR to confirm the removal of the impurities.
Part 3: Final Recommendations
-
Always Validate: Never assume the purity listed on the bottle is sufficient for your application. Always perform your own QC, at minimum a chiral HPLC, before use in a critical experiment.
-
Proper Storage: To prevent degradation, store this compound in a cool (0-8 °C), dry place, protected from light.[4] While fluorinated amino acids are generally stable, proper storage minimizes the risk of forming degradation products over time.[][11]
-
Consult the Certificate of Analysis (CofA): The CofA from the supplier provides batch-specific purity data. Use this as your baseline before conducting your own, more sensitive analyses.
By understanding the potential impurities and employing systematic purification strategies, you can ensure the integrity of your starting materials and the reliability of your experimental results.
References
- 1. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Incorporation Efficiency of 2,4-Difluoro-L-phenylalanine
Welcome to the technical support center for the incorporation of non-canonical amino acids (ncAAs). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the low incorporation efficiency of 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) into proteins. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is the incorporation efficiency of this compound often lower than other non-canonical amino acids?
A1: The efficiency of ncAA incorporation is a multi-faceted issue.[1][2] For 2,4-diF-Phe, several factors can contribute to lower yields. The fluorination of the phenyl ring alters its electronic properties and size, which can affect its recognition and processing by the engineered aminoacyl-tRNA synthetase (aaRS).[3] Additionally, the efficiency of the orthogonal aaRS/tRNA pair, the competition with endogenous cellular machinery, and the expression conditions all play critical roles.[4][5]
Q2: What is an "orthogonal" system and why is it crucial for ncAA incorporation?
A2: An orthogonal system in this context refers to an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that functions independently of the host cell's endogenous translational machinery.[6][7] This means the engineered aaRS specifically charges its partner tRNA with the non-canonical amino acid (in this case, 2,4-diF-Phe), and this charged tRNA delivers the ncAA to the ribosome in response to a specific codon (usually a nonsense or "stop" codon like UAG) that has been introduced into the gene of interest.[6][7] A truly orthogonal system prevents the misincorporation of natural amino acids at the target site and the mischarging of endogenous tRNAs with the ncAA.[5][6]
Q3: Can I use a cell-free protein synthesis (CFPS) system for incorporating 2,4-diF-Phe?
A3: Absolutely. CFPS systems offer several advantages for ncAA incorporation, including the ability to directly supply high concentrations of the ncAA and the orthogonal translation components, bypassing the need for cellular uptake.[4][8] This can lead to higher yields of the modified protein.[9][10] However, CFPS systems also have their own set of parameters to optimize, such as magnesium concentration and the amount of suppressor tRNA.[11][12]
Q4: How can I confirm that 2,4-diF-Phe has been successfully incorporated into my protein?
A4: Mass spectrometry is the gold standard for confirming ncAA incorporation.[13][14] By analyzing the intact protein or proteolytic digests, you can verify the mass shift corresponding to the incorporation of 2,4-diF-Phe. Other methods like ¹⁹F-NMR spectroscopy can also be employed for proteins containing fluorinated amino acids.[15][16]
II. In-Depth Troubleshooting Guides
A. Issue: Very Low or No Target Protein Expression
This is a common and frustrating issue. The problem can lie with the fundamental components of your expression system or the expression conditions themselves.
1. Verify the Integrity of Your Orthogonal Translation System (OTS)
The heart of ncAA incorporation is a high-fidelity orthogonal aaRS/tRNA pair.
-
Is your aaRS active and specific for 2,4-diF-Phe? Not all synthetases engineered for phenylalanine analogs will efficiently recognize and activate 2,4-diF-Phe. The position of the fluorine atoms significantly impacts the side chain's electronics and sterics.[17] It is crucial to use an aaRS that has been specifically evolved for or shown to be active with 2,4-diF-Phe.
-
Is your suppressor tRNA being expressed and folded correctly? The expression level and correct post-transcriptional modification of the suppressor tRNA are critical. In eukaryotic systems, for instance, the promoter elements for tRNA transcription differ from those in prokaryotes, which can affect expression levels.[1]
-
Sequence Verification: Always sequence-verify your aaRS and tRNA expression plasmids to ensure there are no mutations.
-
Control Experiments:
-
Positive Control: Express a reporter protein (e.g., GFP) with a known permissive amber codon and a well-characterized ncAA/aaRS/tRNA system to confirm your overall workflow.[18]
-
Negative Control: Express your target protein with the OTS but without adding 2,4-diF-Phe. This will help you assess the level of "read-through" where a natural amino acid is incorporated at the amber codon.[19]
-
2. Optimize Plasmid Architecture and Ratios
The relative expression levels of the aaRS, tRNA, and the target gene can significantly impact incorporation efficiency.
-
Single vs. Multiple Plasmids: Integrating the aaRS and tRNA genes onto a single plasmid can often enhance incorporation efficiency.[1]
-
Promoter Strength: The use of strong promoters for the aaRS and tRNA can increase their cellular concentrations, favoring ncAA incorporation.
-
Plasmid Ratios: When using multiple plasmids, the ratio of the OTS plasmid(s) to the target gene plasmid can be optimized. A higher ratio of OTS components may be beneficial.[20]
B. Issue: High Levels of Truncated Protein
Seeing a strong band at the expected size of the truncated protein indicates that the ribosome is terminating translation at the amber codon instead of incorporating 2,4-diF-Phe.
1. Competition with Release Factor 1 (RF1)
In many organisms, Release Factor 1 (RF1) recognizes the UAG (amber) stop codon and triggers the termination of translation. Your charged suppressor tRNA is in direct competition with RF1.
-
RF1 Knockout Strains: Using an E. coli strain where the gene for RF1 has been deleted (e.g., C321.ΔA) can dramatically increase ncAA incorporation efficiency by eliminating this competition.[21]
2. Suboptimal 2,4-diF-Phe Concentration
The intracellular concentration of the ncAA must be sufficient to ensure efficient charging of the suppressor tRNA by the aaRS.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of 2,4-diF-Phe in your culture medium. Concentrations in the range of 1-2 mM are often a good starting point for in vivo expression.[13]
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae [frontiersin.org]
- 6. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 8. mdpi.com [mdpi.com]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 12. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
- 13. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fhi.mpg.de [fhi.mpg.de]
- 18. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
Technical Support Center: Overcoming Aggregation of Proteins Containing 2,4-Difluoro-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins incorporating the non-canonical amino acid, 2,4-Difluoro-L-phenylalanine. The unique properties of this amino acid—conferred by the strategic placement of fluorine atoms—offer exciting possibilities for probing protein structure and function, as well as for designing novel therapeutics.[1][2] However, these same properties can introduce challenges, most notably protein aggregation.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and achieve soluble, functional protein.
Understanding the Challenge: Why Do Proteins with this compound Aggregate?
The incorporation of this compound can alter the delicate balance of forces that govern protein folding and stability. The primary drivers of aggregation for these modified proteins are:
-
Altered Hydrophobicity and Electrostatics: Fluorine is the most electronegative element, and its introduction into the phenyl ring significantly alters the electronic properties of the amino acid side chain.[1] This can disrupt crucial intramolecular interactions, such as π-π stacking and cation-π interactions, that are essential for maintaining the native protein conformation. These alterations can lead to the exposure of hydrophobic patches that would typically be buried within the protein core, promoting intermolecular association and aggregation.
-
Structural Rigidity: The presence of fluorine can also impact the conformational flexibility of the polypeptide chain, potentially favoring misfolded states that are prone to aggregation.
The following sections provide a structured approach to diagnosing and solving aggregation issues at various stages of your workflow.
Frequently Asked Questions (FAQs)
Q1: My protein with this compound is completely insoluble and forms inclusion bodies in E. coli. What is the first step I should take?
A1: The formation of inclusion bodies indicates that the rate of protein synthesis is exceeding the capacity of the cellular machinery to fold the protein correctly. The first step is to optimize your expression conditions to promote soluble expression. This can be achieved by:
-
Lowering the induction temperature: Reducing the temperature to 18-25°C slows down the rate of protein synthesis, giving the polypeptide more time to fold correctly.[2]
-
Reducing the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can also help to slow down expression.[2]
-
Using a richer growth medium: Supplementing your minimal media with essential amino acids can sometimes improve protein folding and solubility.
If these steps do not resolve the issue, you will need to proceed with denaturation and refolding of the protein from the inclusion bodies, as detailed in the Troubleshooting Guides.
Q2: My protein is soluble after cell lysis but precipitates during purification, especially after affinity chromatography. Why is this happening?
A2: This is a common issue that can arise from several factors:
-
Buffer composition: The buffer used for purification may not be optimal for your modified protein's stability. Key parameters to consider are pH, ionic strength, and the presence of stabilizing additives.
-
High protein concentration: As your protein becomes more concentrated during purification, the likelihood of aggregation increases.
-
Removal of stabilizing cellular components: During purification, your protein is separated from the cellular environment, which contains a multitude of molecules (chaperones, osmolytes) that can help to keep it soluble.
The solution is to screen for a buffer that better stabilizes your protein. The Troubleshooting Guides provide a detailed protocol for buffer screening.
Q3: My protein precipitates immediately upon starting dialysis to remove a denaturant or to change the buffer. What's going wrong?
A3: Rapid precipitation during dialysis is often due to "buffer shock." This occurs when the protein is abruptly transferred to a buffer that is not conducive to its solubility. Common causes include:
-
A large change in pH or ionic strength: This can alter the charge distribution on the protein surface, leading to aggregation.
-
The dialysis buffer being close to the protein's isoelectric point (pI): At its pI, a protein has a net neutral charge, which minimizes electrostatic repulsion between molecules and can lead to precipitation.[3]
-
Slow removal of a denaturant: For some proteins, lingering at an intermediate denaturant concentration during slow dialysis can populate aggregation-prone folding intermediates.[4]
To address this, consider a more gradual buffer exchange, such as stepwise dialysis, or a faster method like a desalting column.[5][6] Adding stabilizing excipients to the dialysis buffer is also crucial.
Troubleshooting Guides
Guide 1: From Inclusion Bodies to Soluble Protein
If optimizing expression fails and your protein is in inclusion bodies, a denaturing and refolding strategy is necessary.
Caption: Workflow for recovering protein from inclusion bodies.
The goal is to completely unfold the aggregated protein into a monomeric state.
Protocol: Denaturing Solubilization
-
Isolate and Wash Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet several times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and lipids.
-
Solubilize in Denaturant: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a chaotropic agent. Incubate with stirring for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Clarify the Solution: Centrifuge at high speed (e.g., >100,000 x g) to pellet any remaining insoluble material.[8] The supernatant contains the denatured, solubilized protein.
| Component | Concentration | Purpose |
| Chaotropic Agent | 6 M Guanidine HCl or 8 M Urea | Disrupts non-covalent interactions, leading to protein unfolding. |
| Buffer | 50 mM Tris-HCl, pH 8.0 | Maintains a stable pH. |
| Reducing Agent | 10-20 mM DTT or β-mercaptoethanol | Reduces incorrect disulfide bonds that may have formed in the inclusion bodies.[9] |
Table 1: Example Solubilization Buffer
This is the most critical step. The goal is to rapidly and efficiently shift the buffer conditions to favor the native protein conformation while minimizing aggregation.
Refolding Strategies
-
Rapid Dilution: This is often the most effective method. The denatured protein solution is quickly diluted (typically 10- to 100-fold) into a large volume of refolding buffer.[10] This rapid change in denaturant concentration can help to bypass the formation of aggregation-prone intermediates.
-
Dialysis: The denatured protein is placed in a dialysis bag and dialyzed against several changes of refolding buffer. This is a slower process and can sometimes lead to aggregation at intermediate denaturant concentrations.[9][10] Stepwise dialysis, where the denaturant concentration is gradually decreased, can be a useful alternative.[4]
-
On-Column Refolding: The denatured protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins). A gradient is then used to gradually decrease the denaturant concentration, allowing the protein to refold while immobilized on the column.[10]
Guide 2: Optimizing the Refolding Buffer with Additives
The composition of the refolding buffer is paramount for success. A systematic screening of additives is often necessary.
Caption: A decision-making guide for selecting refolding additives.
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 0.5 - 1 M | Suppresses aggregation by interacting with hydrophobic and charged residues on the protein surface.[11][] |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 10-20% (v/v) or 0.5 M | Act as "osmolytes" that are preferentially excluded from the protein surface, thermodynamically favoring the more compact, native state. Also increase solvent viscosity, reducing diffusion-limited aggregation.[] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01 - 0.1% (v/v) | Can help to solubilize aggregation-prone hydrophobic patches. Use with caution as they can sometimes interfere with downstream applications.[13] |
| Polymers | Polyethylene Glycol (PEG) | 1-5% (w/v) | Can stabilize folding intermediates through weak hydrophobic interactions and act as a crowding agent.[11] |
| Redox System | Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM (e.g., 5 mM GSH: 0.5 mM GSSG) | Facilitates the correct formation of disulfide bonds for cysteine-containing proteins.[9] |
Table 2: A Toolkit of Anti-Aggregation Additives
Guide 3: Analytical Techniques for Monitoring Aggregation
It is essential to quantify the extent of aggregation to assess the success of your refolding and purification strategy.
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution and polydispersity of particles in solution. A rapid way to detect the presence of large aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can resolve and quantify monomers, dimers, and higher-order soluble aggregates. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. | A common method for detecting and quantifying the formation of amyloid-like aggregates.[14] |
| Intrinsic Tryptophan Fluorescence | Changes in the local environment of tryptophan residues upon misfolding or aggregation can lead to shifts in their fluorescence emission spectra. | A sensitive probe for detecting early-stage conformational changes and misfolding. |
Table 3: Methods for Characterizing Protein Aggregation
Concluding Remarks
Overcoming the aggregation of proteins containing this compound requires a systematic and often empirical approach. The unique physicochemical properties imparted by fluorination necessitate careful optimization of expression, purification, and handling conditions.[1] By understanding the underlying causes of aggregation and methodically applying the troubleshooting strategies outlined in this guide—from optimizing expression and refolding conditions to utilizing a toolkit of anti-aggregation additives—researchers can significantly improve their chances of obtaining soluble, active, and monomeric protein for their downstream applications.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agrisera.com [agrisera.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biotechrep.ir [biotechrep.ir]
- 11. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹⁹F NMR Data Acquisition for Fluorine-Labeled Proteins
Welcome to the technical support center for ¹⁹F NMR of labeled proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of fluorine NMR to probe protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, spin ½ nature, and high gyromagnetic ratio—make it a sensitive reporter of local chemical environments with no background signal from the biological matrix.[1][2][3] However, realizing the full potential of this technique requires careful optimization of data acquisition parameters and a keen eye for troubleshooting common experimental artifacts.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Spectrometer Setup & Initial Optimization
This section addresses the foundational steps required before acquiring high-quality data. Proper setup is critical and can prevent many common issues downstream.
Q1: My ¹⁹F signal-to-noise ratio (S/N) is much lower than expected. Where should I start troubleshooting?
A1: A poor signal-to-noise ratio is a common frustration, but it can usually be traced back to a few key areas. The ¹⁹F nucleus has 83% of the sensitivity of ¹H, so you should expect a strong signal with an adequate sample concentration (typically 25-100 µM).[1][4] If your S/N is poor, follow this diagnostic workflow.
Troubleshooting Workflow for Low S/N
Caption: A step-by-step decision tree for diagnosing and resolving poor signal-to-noise in ¹⁹F NMR experiments.
Causality and In-Depth Explanation:
-
Sample Integrity: This is the most common culprit.[5] Aggregated or precipitated protein will not contribute to the sharp signals required for high-resolution NMR, effectively lowering your active concentration. Ensure your protein is stable and soluble in your chosen buffer for the duration of the experiment.[6]
-
Probe Tuning and Matching: The NMR probe is an antenna. It must be precisely tuned to the Larmor frequency of ¹⁹F (e.g., ~470 MHz on a 500 MHz spectrometer) and matched to the spectrometer's electronics (50 Ω impedance).[7] A poorly tuned probe will not efficiently transmit the RF pulse to the sample or receive the resulting signal, leading to a catastrophic loss in sensitivity.
-
Pulse Calibration: The 90° pulse width (p1) determines the flip angle of the magnetization. An inaccurate pulse width leads to suboptimal excitation and reduced signal intensity. This value is probe- and sample-dependent due to differences in dielectric properties and must be calibrated for each new sample type.[8]
Protocol: Calibrating the 90° ¹⁹F Pulse Width
-
Load your protein sample and tune/match the probe to the ¹⁹F frequency.
-
Use a standard 1D pulse sequence (e.g., zg on Bruker systems).
-
Set the number of scans (NS) to a low value (e.g., 4 or 8) for speed.
-
Set an initial guess for the 90° pulse (p1), typically 7-15 µs.
-
Acquire a series of 1D spectra, incrementing the pulse width. You are looking for the pulse width that produces a 360° null (no signal). The 180° pulse is at the first null, and the 90° pulse is half of that value.[9] Alternatively, many modern spectrometers have automated pulse calibration routines.[8]
Q2: I'm seeing a strange "rolling" baseline or a fast-decaying oscillation at the beginning of my FID. What is this artifact?
A2: This is very likely acoustic ringing . When a high-power RF pulse is applied, it can induce mechanical vibrations in the probe components (especially at high magnetic fields and for low-frequency nuclei).[10] These vibrations generate a spurious electrical signal that is picked up by the receiver coil. This artifact is particularly problematic in ¹⁹F NMR because the signals of interest can be broad, and the artifact can distort the baseline across a wide spectral region.[11]
Solutions:
-
Increase the Pre-acquisition Delay (DE): The most effective solution is to insert a short delay (the pre-acquisition delay, de or aq_mod = d on Bruker) between the end of the pulse and the start of data acquisition. This allows the acoustic ringing to decay before you start recording the real NMR signal. A delay of 50-100 µs is often sufficient.
-
Use Artifact Suppression Pulse Sequences: Specialized pulse sequences like EASY (Elimination of Artifacts in NMR SpectroscopY) are designed to cancel out background signals and ringing artifacts by acquiring a second scan without the NMR signal and subtracting it from the first.[12][13]
-
Reduce Pulse Power/Increase Pulse Length: Using a lower power pulse (a "softer" pulse) over a longer duration can reduce the mechanical stress on the probe, thereby minimizing the ringing.
Section 2: Optimizing Acquisition Parameters
Once the spectrometer is properly set up, fine-tuning the acquisition parameters is essential for maximizing data quality and resolution.
Q3: How do I choose the correct spectral width (SW) and transmitter offset (O1) for my ¹⁹F experiment?
A3: The ¹⁹F nucleus has an extremely large chemical shift range, spanning over 400 ppm.[2] Incorrectly setting your spectral window is a common error that can lead to peaks being "folded" or aliased into the spectrum at incorrect frequencies.
Workflow for Setting Spectral Window:
-
Initial Survey Spectrum: If the chemical shift of your ¹⁹F label is unknown, start with a very wide spectral width (e.g., 200-300 ppm or ~100,000-150,000 Hz on a 500 MHz instrument).[14][15] Set the transmitter offset (O1) to the approximate center of the expected chemical shift range for your type of fluoroaromatic or trifluoromethyl group.
-
Identify Signal Region: Acquire a quick spectrum with a small number of scans. Identify the region containing your protein signals.
-
Narrow the Window: Re-acquire the data with a narrower spectral width that just encompasses all signals of interest. Center the transmitter offset in the middle of your signals.[4] This maximizes digital resolution and can improve S/N.
Causality: A standard RF pulse cannot uniformly excite nuclei across a very wide frequency range.[15] Exciting nuclei far from the transmitter offset leads to phase and intensity distortions. By centering the offset and narrowing the width, you ensure all your signals are excited optimally.
Q4: What is the optimal recycle delay (D1) for my experiment, and why is it important for quantification?
A4: The recycle delay (D1) is the time between the end of one scan and the beginning of the next. It must be long enough to allow the ¹⁹F nuclei to return to thermal equilibrium through T1 (spin-lattice) relaxation. If D1 is too short, the signal becomes saturated, leading to reduced intensity and inaccurate quantification.
Expert Insight: For quantitative experiments, a recycle delay of 5 x T1 is required to ensure >99% recovery of magnetization.[16] ¹⁹F T1 values in proteins can vary significantly depending on the mobility of the labeled side chain, from ~0.9-1.1 s for solvent-exposed residues to longer for more rigid sites.[17][18]
| Label Mobility | Typical T1 (seconds) | Recommended D1 (seconds) |
| High (Solvent Exposed) | 0.8 - 1.2 | 4.0 - 6.0 |
| Medium (Partially Buried) | 1.2 - 1.8 | 6.0 - 9.0 |
| Low (Rigid Core) | 1.8 - 2.5+ | 9.0 - 12.5+ |
| Table 1: Recommended recycle delays (D1) based on typical ¹⁹F T1 relaxation times in proteins. |
Protocol: Measuring T1 (Inversion Recovery)
-
Use a standard inversion-recovery pulse sequence (e.g., t1ir on Bruker).
-
Set up a list of variable delays (VD list) that bracket the expected T1 value (e.g., 50 ms, 100 ms, 200 ms, 500 ms, 1 s, 2 s, 5 s, 10 s).
-
Set the recycle delay (D1) to at least 5 times your longest expected T1.
-
Acquire the 2D data and process it.
-
Fit the decay of peak intensities as a function of the variable delay to an exponential function to extract the T1 value.[18][19]
Q5: Should I use ¹H decoupling during my ¹⁹F acquisition? What are the advantages and disadvantages?
A5: The decision to use proton decoupling depends on the information you seek.
¹H Decoupling ON (zgfhigqn):
-
Advantage: Decoupling removes the splitting of ¹⁹F signals caused by scalar coupling (J-coupling) to nearby protons (e.g., ¹H-¹⁹F couplings across 3-5 bonds).[20][21] This collapses the multiplet structure into a single sharp peak, significantly increasing the signal-to-noise ratio and simplifying the spectrum.[7] This is the standard mode for most screening and structural state studies.
-
Disadvantage: Can cause sample heating due to the deposition of RF power, which can be a concern for sensitive proteins. It also eliminates the ability to measure ¹H-¹⁹F NOEs for structural information.
¹H Decoupling OFF (zg):
-
Advantage: Allows for the measurement of through-space ¹H-¹⁹F Nuclear Overhauser Effects (NOEs), which provide valuable distance restraints for structural analysis.[22] It also avoids any potential for sample heating.
-
Disadvantage: Results in lower S/N due to the signal intensity being distributed across a multiplet. Spectra can be more complex and crowded.
Expert Recommendation: For routine screening, ligand binding, and conformational state analysis, ¹H decoupling is highly recommended . For detailed structural studies where NOE information is required, acquire separate decoupled and non-decoupled spectra. The difficulty in implementing ¹H decoupling for ¹⁹F experiments arises because their frequencies are very close, requiring specialized probes and filters.[23]
Section 3: Troubleshooting Common Spectral Artifacts
Beyond initial setup, certain artifacts can appear in your final spectrum. Knowing how to identify and eliminate them is key to robust data interpretation.
Q6: I see a very broad, rolling "hump" in my baseline, often in the upfield region (-120 to -200 ppm). Is this from my protein?
A6: It is highly unlikely this is from your protein. This is a classic background signal originating from fluorine-containing materials within the NMR probe itself, such as Teflon (PTFE) components in the probe stator or insert.[11][24][25] This broad signal can obscure your actual protein signals and make baseline correction difficult.
Workflow for Identifying and Removing ¹⁹F Background Signal
Caption: A flowchart detailing the procedure for confirming and subtracting probe-derived ¹⁹F background signals.
Solutions:
-
Background Subtraction: The most straightforward method is to acquire a spectrum of the empty probe (or a tube with unlabeled buffer) using the exact same acquisition parameters as your sample spectrum.[24] Then, subtract this background FID from your sample FID before Fourier transformation.
-
Use Background Suppression Pulse Sequences: As mentioned for acoustic ringing, pulse sequences like DEPTH or EASY are very effective at suppressing probe background signals without requiring a separate background measurement.[12][24][26]
-
Alter the Spectral Window: Sometimes, the most intense part of the background signal is outside the region of your protein signals. If possible, you can narrow your spectral width to exclude the worst of the background.[4]
Q7: My peaks are distorted and cannot be properly phased. What is the cause?
A7: Phasing issues, especially across a wide spectrum, often point to problems with RF pulse uniformity or receiver delays.
Common Causes:
-
Non-uniform Excitation: As discussed in Q3, if your spectral width is very large, the RF pulse may not excite all nuclei uniformly.[14][15] Peaks far from the transmitter offset will have significant phase errors that cannot be corrected with simple zero- and first-order phase correction.
-
Solution: Reduce the spectral width. If you need to cover a large range, acquire multiple spectra with different transmitter offsets and stitch them together.[15]
-
-
Incorrect Receiver Gain (RG): If the receiver gain is set too high, the initial points of the FID can be clipped, leading to a distorted baseline and phasing problems.
-
Solution: Use the automated receiver gain calibration (rga on Bruker) before every experiment.
-
-
Truncated FID: If the acquisition time (AQ) is too short relative to the T2* of your signals, the FID will be cut off before it has fully decayed. This leads to "sinc wiggles" or ripples around your peaks after Fourier transformation, which can interfere with phasing.
-
Solution: Ensure your acquisition time is sufficiently long (at least 2-3 x T2*).
-
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. TUTORIAL: 1D 1H-DECOUPLED 19F SPECTRUM [imserc.northwestern.edu]
- 8. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR | Pulse Calibration Procedures | Chemical Research Support [weizmann.ac.il]
- 10. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 11. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. dotynmr.com [dotynmr.com]
- 14. benchchem.com [benchchem.com]
- 15. F19 detection [nmr.chem.ucsb.edu]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 19F with 1H Decoupling | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 21. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biophysics.org [biophysics.org]
- 23. University of Ottawa NMR Facility Blog: 1H with 19F Decoupling [u-of-o-nmr-facility.blogspot.com]
- 24. jeoljason.com [jeoljason.com]
- 25. University of Ottawa NMR Facility Blog: 11B Background Signals [u-of-o-nmr-facility.blogspot.com]
- 26. University of Ottawa NMR Facility Blog: Background Suppression in Liquids [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Improving the Solubility of Peptides Containing 2,4-Difluoro-L-phenylalanine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating 2,4-Difluoro-L-phenylalanine. The inclusion of fluorinated amino acids is a powerful strategy to enhance metabolic stability, modulate conformation, and improve binding affinity.[1][2][3] However, these benefits often come with the significant experimental challenge of poor aqueous solubility.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move from foundational principles to advanced troubleshooting protocols, empowering you to successfully formulate your peptide for any downstream application.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental reasons behind the solubility challenges associated with this compound and the critical first steps for handling these peptides.
Q1: Why do peptides containing this compound often have poor solubility?
A1: The primary reason is the significant increase in hydrophobicity imparted by the 2,4-difluorophenyl side chain. Fluorine is the most electronegative element, and its incorporation into an aromatic ring drastically alters the physicochemical properties of the amino acid.[1][4] This increased hydrophobicity promotes intermolecular aggregation, where peptide chains associate to minimize the exposure of these nonpolar residues to an aqueous environment.[5] This process is often driven by the formation of stable, intermolecular hydrogen bonds, leading to the formation of β-sheet structures that can result in precipitation or gel formation.[6][7]
Q2: What is the absolute first step I should take before attempting to dissolve my entire peptide sample?
A2: Never attempt to dissolve your entire sample at once. The cardinal rule of working with any new or challenging peptide is to perform a small-scale solubility test.[8] This preserves the bulk of your valuable material should the initial conditions prove suboptimal.
Initial Handling Protocol:
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to pellet all lyophilized powder at the bottom of the tube.[8]
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent condensation from introducing moisture.[8]
-
Aliquot for Testing: Use a small, representative portion of the peptide for your initial solubility tests.
Part 2: Systematic Troubleshooting Guide for Peptide Dissolution
Encountering solubility issues can be frustrating. This section provides a logical, step-by-step workflow to identify the optimal solvent and method for your specific peptide. The process begins with characterizing your peptide and systematically testing increasingly potent solubilization strategies.
Caption: A decision-making workflow for solubilizing challenging peptides.
Q3: My peptide has a net positive charge (Basic). What solvent should I try first?
A3: For basic peptides, solubility is enhanced in an acidic environment where the molecule carries a maximum positive charge, increasing repulsion between peptide chains.
-
First Choice: Start with sterile, distilled water.
-
Second Choice: If it remains insoluble, prepare a stock solution in a dilute acidic solvent like 10% aqueous acetic acid.[8][9]
-
Final Dilution: Once dissolved, you can dilute this stock solution with your final aqueous buffer. Monitor for any precipitation upon dilution.
Q4: My peptide has a net negative charge (Acidic). What is the recommended approach?
A4: Acidic peptides are best dissolved in a basic solution to ensure all acidic residues are deprotonated, maximizing the net negative charge.
-
First Choice: Attempt to dissolve the peptide in a standard buffer like PBS (pH 7.4).[10]
-
Second Choice: If insoluble, use a dilute basic solution, such as 0.1M ammonium bicarbonate or 0.1% aqueous ammonia (NH₄OH), to create a stock solution.[8][11]
-
Special Consideration: Avoid basic solutions if your peptide contains a free cysteine (Cys), as a pH > 7 can promote rapid oxidation to form disulfide bonds.[9][10]
Q5: My peptide is neutral or highly hydrophobic, and aqueous buffers failed. What is the co-solvent method?
A5: This is the most common scenario for peptides rich in hydrophobic residues like this compound. The co-solvent method uses a small amount of a water-miscible organic solvent to first dissolve the peptide before diluting it into an aqueous buffer.[8][12][13]
See Protocol 1 in Part 4 for a detailed, step-by-step methodology. The key is to dissolve the peptide completely in the organic solvent first, then introduce it slowly to the aqueous phase to prevent it from crashing out of solution.[14] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[8]
Q6: I've tried co-solvents, but my peptide still precipitates or forms a gel. What advanced techniques can I use?
A6: If standard methods fail, it indicates severe aggregation. You can escalate your approach, but be mindful that these methods can affect peptide structure and may not be compatible with your final application.
-
Physical Disruption: Use a bath sonicator to apply ultrasonic energy, which can help break up solid particles and facilitate dissolution.[8][10] Gentle warming (e.g., to 37°C) can also increase solubility, but avoid excessive heat which could degrade the peptide.[8]
-
Chaotropic Agents: For non-biological or analytical applications (like HPLC or mass spectrometry), denaturing agents like 6M guanidinium hydrochloride (Gdn-HCl) or 8M urea can be used.[8][10] These agents work by disrupting the non-covalent hydrogen bond networks that hold aggregates together. They must typically be removed before any biological experiments.
-
Strong Organic Solvents: Solvents like hexafluoro-2-propanol (HFIP) are exceptionally potent at dissolving peptides prone to β-sheet formation.[15] HFIP can be used to prepare a stock solution, which is then lyophilized to remove the solvent, leaving the peptide in a more amorphous and soluble state for subsequent reconstitution in other solvents.
Part 3: Proactive Design & Modification Strategies
For researchers in the design phase, several strategies can be employed to mitigate solubility issues from the outset.
Caption: How different strategies work to prevent peptide aggregation.
Q7: How can I proactively design my this compound peptide to be more soluble?
A7: Thoughtful sequence design can dramatically improve solubility:
-
Incorporate Charged Residues: Strategically place hydrophilic amino acids (Asp, Glu, Lys, Arg) within the sequence to increase the overall charge and polarity.[5]
-
Break Up Hydrophobic Stretches: Avoid long contiguous sequences of hydrophobic residues. Insert a polar or charged amino acid to interrupt these regions.
-
Use Proline: Incorporating a Proline residue can introduce a "kink" into the peptide backbone, effectively disrupting the formation of regular secondary structures like β-sheets.[10]
Q8: Are there chemical modifications that can permanently improve solubility?
A8: Yes, covalent modifications are a highly effective, albeit more involved, strategy:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing its hydrodynamic radius and aqueous solubility.[5]
-
N-Methylation: Introducing a methyl group to a backbone amide nitrogen physically blocks a hydrogen bond donor site, directly inhibiting the formation of β-sheets.[6]
-
Hydrophilic Tagging: Adding a short, highly charged or polar sequence (e.g., a poly-arginine or poly-lysine tail) to the N- or C-terminus can improve the solubility of the entire peptide construct.[16]
Part 4: Experimental Protocols & Data Tables
Protocol 1: Standard Co-Solvent Dissolution for Hydrophobic Peptides
This protocol details the recommended method for dissolving neutral or hydrophobic peptides, such as those containing this compound.
-
Preparation: Ensure your lyophilized peptide is pelleted at the bottom of the vial and has equilibrated to room temperature.
-
Add Organic Solvent: Add a small, precise volume of 100% DMSO (or an alternative like DMF or ACN) to the vial. Aim for a high concentration (e.g., 10-20 mg/mL).
-
Initial Dissolution: Vortex or gently sonicate the vial until the peptide is completely dissolved, resulting in a clear solution. This is your concentrated stock solution.
-
Dilution Step: Place your target aqueous buffer (e.g., PBS, Tris) on a stir plate with a small stir bar.
-
Slow Addition: While the aqueous buffer is stirring gently, slowly add your concentrated organic stock solution drop-by-drop.[14] This slow dilution is critical to prevent the peptide from precipitating.
-
Final Observation: Once the desired final concentration is reached, observe the solution. If it remains clear, the peptide is soluble. If it becomes cloudy or turbid, the solubility limit has been exceeded.
Table 1: Recommended Initial Solvents Based on Peptide Net Charge
| Peptide Property | Net Charge (at pH 7) | Recommended Initial Solvent | Rationale |
| Acidic | Negative (< 0) | 0.1M Ammonium Bicarbonate (NH₄HCO₃) | Maximizes negative charge, increasing repulsion.[8] |
| Basic | Positive (> 0) | 10% Acetic Acid (CH₃COOH) | Maximizes positive charge, increasing repulsion.[8] |
| Neutral/Hydrophobic | Zero (0) | 100% DMSO, DMF, or ACN | Overcomes hydrophobic forces for initial dissolution.[9][12] |
Table 2: Common Co-Solvents and Considerations for Biological Assays
| Co-Solvent | Abbreviation | Notes and Typical Final Concentration Limits |
| Dimethyl Sulfoxide | DMSO | Excellent solubilizing power. Can be cytotoxic to cells at >1%.[11][12] May oxidize Met or free Cys residues.[9] Recommended final conc: < 0.5% . |
| Dimethylformamide | DMF | Good alternative to DMSO, especially for peptides with Cys.[9] Generally more toxic than DMSO. Recommended final conc: < 0.1% . |
| Acetonitrile | ACN | Common solvent for HPLC. Less effective than DMSO/DMF but can be used. Evaporates easily. Recommended final conc: < 1% . |
| Isopropanol | IPA | Useful for very hydrophobic peptides. Less common for cell-based assays. |
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. jpt.com [jpt.com]
- 13. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming 2,4-Difluoro-L-phenylalanine Incorporation via Mass Spectrometry
Introduction: Beyond the Canonical Twenty
In the fields of drug discovery and protein engineering, the ability to move beyond the 20 canonical amino acids opens up a new frontier for designing proteins with novel functions.[1][2] The site-specific incorporation of non-canonical amino acids (ncAAs) allows for the introduction of unique chemical functionalities, such as bio-orthogonal handles for conjugation, spectroscopic probes to study protein dynamics, and modifications to enhance therapeutic stability.[3][4][5]
Among the diverse array of available ncAAs, fluorinated variants like 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) are particularly valuable.[6] The introduction of fluorine, a small and highly electronegative atom, can subtly modulate the electronic properties, hydrophobicity, and conformation of a protein without causing significant structural disruption.[6] These modifications can enhance protein stability, alter binding affinities, and serve as sensitive probes for ¹⁹F NMR studies.[6][7][8]
However, the promise of engineering proteins with 2,4-diF-Phe hinges on one critical step: robust and unambiguous verification of its incorporation. While various methods exist, mass spectrometry (MS) has emerged as the gold standard due to its unparalleled sensitivity, accuracy, and ability to provide sequence-specific information.[7][9] This guide provides a comprehensive, in-depth comparison of mass spectrometry-based validation with other common techniques, grounded in the practical insights of a seasoned application scientist. We will explore the causality behind each experimental step, ensuring a self-validating workflow from sample preparation to data analysis.
The Mass Spectrometry Workflow for ncAA Confirmation
The core principle behind using mass spectrometry to confirm 2,4-diF-Phe incorporation is the detection of a precise mass shift. L-phenylalanine has a monoisotopic mass of approximately 165.08 Da. In contrast, this compound has a mass of approximately 201.06 Da, resulting in a predictable mass increase of +35.98 Da in any peptide where the substitution occurs. Our workflow is designed to isolate and identify this specific mass change.
The overall process, from expressing the modified protein to confirming ncAA incorporation, follows a multi-step workflow. This typically involves cell culture and protein expression, purification of the target protein, enzymatic digestion into smaller peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for preparing a protein sample containing putative 2,4-diF-Phe for mass spectrometric analysis.
1. Protein Sample Preparation (Denaturation, Reduction, and Alkylation)
-
Causality: The protein must be denatured and its disulfide bonds broken to ensure the protease can access all cleavage sites.[10] Alkylation of free cysteine residues prevents disulfide bonds from reforming.[10] This multi-step process transforms a folded protein into a linear amino acid chain, which is essential for achieving complete digestion and accurate peptide identification.
-
Protocol:
-
To 20-50 µg of purified protein in solution, add a denaturing agent like urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[11]
-
Cool the sample to room temperature. Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark for 30 minutes.[10]
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is critical for trypsin activity.
-
2. In-Solution Tryptic Digestion
-
Causality: Trypsin is the most commonly used protease in proteomics because it cleaves with high specificity at the C-terminus of lysine (K) and arginine (R) residues. This predictable cleavage pattern is fundamental for database search algorithms to match experimental peptide masses to theoretical peptides from a known protein sequence.
-
Protocol:
-
Add sequencing-grade modified trypsin to the protein solution at a ratio of 1:50 (trypsin:protein, w/w).
-
Incubate the digestion mixture overnight (12-16 hours) at 37°C.
-
Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1.0%, bringing the pH to <3.0.
-
3. Peptide Desalting and Concentration
-
Causality: Salts, detergents, and other contaminants from purification and digestion buffers can severely suppress the ionization of peptides in the mass spectrometer, leading to poor signal or complete signal loss.[12] A desalting step using reversed-phase chromatography (e.g., a C18 ZipTip) is essential for sample cleanup.[13]
-
Protocol:
-
Condition a C18 desalting tip by washing with 100% acetonitrile (ACN) followed by equilibration with 0.1% TFA in water.
-
Load the acidified peptide sample onto the C18 tip. Peptides will bind to the stationary phase while salts and other hydrophilic contaminants are washed away.
-
Wash the bound peptides with 0.1% TFA in water to remove any remaining contaminants.
-
Elute the clean peptides from the tip using a solution of 50-80% ACN with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until analysis.
-
4. LC-MS/MS Data Acquisition and Analysis
-
Causality: Liquid chromatography separates the complex peptide mixture over time, reducing the complexity of the sample entering the mass spectrometer at any given moment. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the m/z of the fragments (MS2 or tandem MS scan). The MS2 fragmentation pattern provides the amino acid sequence information.[13][14]
-
Protocol:
-
Reconstitute the dried peptides in a solvent suitable for mass spectrometry (e.g., 2% ACN, 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile concentration.
-
Analyze the raw MS data using a database search algorithm (e.g., Mascot, Sequest, or MaxQuant).
-
Crucial Step: Configure the search parameters to include a variable modification on phenylalanine corresponding to the mass difference of +35.98 Da . This instructs the software to look for peptides where a Phe residue has been replaced by 2,4-diF-Phe.
-
Manually inspect the MS1 spectra for the expected mass-shifted peptide and validate the peptide sequence via the MS2 fragmentation pattern to confirm the precise site of incorporation.
-
Comparative Analysis: Mass Spectrometry vs. Alternative Methods
While mass spectrometry is definitive, other techniques are often employed. Understanding their relative strengths and weaknesses is key to designing a robust validation strategy.[15][16]
| Feature | Mass Spectrometry (LC-MS/MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) | Western Blotting |
| Principle | Detects the mass-to-charge ratio of peptides, identifying the specific mass shift caused by 2,4-diF-Phe incorporation.[15] | Directly detects the ¹⁹F nucleus, providing a signal exclusively from the incorporated fluorinated amino acid.[7][15] | Uses antibodies to detect a full-length protein, often via an affinity tag (e.g., His-tag), inferring incorporation. |
| Type of Information | Confirms exact mass, provides amino acid sequence, and pinpoints the precise site of incorporation. | Confirms incorporation and provides rich data on the local chemical environment, protein folding, and dynamics.[8] | Indicates the presence of a full-length protein but provides no direct evidence of ncAA incorporation. |
| Sensitivity | Very high (femtomole to attomole range).[15] | Moderate to high, but requires significantly more sample (micromolar to millimolar concentrations).[15] | High, but dependent on antibody affinity and specificity. |
| Quantification | Highly quantitative. The relative abundance of modified vs. unmodified peptides can determine incorporation efficiency.[16] | Highly quantitative. The integral of the ¹⁹F signal is directly proportional to the number of incorporated nuclei.[15] | Generally qualitative or semi-quantitative at best. Not suitable for determining incorporation efficiency. |
| Throughput | High. Modern systems can analyze many samples per day. | Low. Experiments can take hours to days per sample. | Very high. Can screen many samples simultaneously. |
| Key Advantage | Unambiguous confirmation of mass and sequence location. | Provides unique structural and dynamic insights.[17] | Rapid and simple for initial screening of expression. |
| Key Limitation | Provides no information on protein structure or folding. | Does not provide sequence-level information on its own. | Indirect method that cannot distinguish between successful incorporation and read-through of a stop codon. |
Why Mass Spectrometry is the Definitive Choice
As the table illustrates, while ¹⁹F NMR offers powerful structural insights and Western Blotting is useful for a quick expression check, only mass spectrometry directly answers the two most critical questions:
-
Is the 2,4-diF-Phe present in the protein? MS confirms this by detecting the precise +35.98 Da mass shift.
-
Where is it located? Tandem MS (MS/MS) provides the peptide sequence, definitively localizing the modification to the intended site.
A validation workflow that relies solely on Western Blotting is incomplete and potentially misleading. A positive band only confirms the production of a full-length protein; it does not rule out mis-incorporation of a natural amino acid at the target site. For trustworthy and publishable results, mass spectrometric validation is essential.
Conclusion: A Self-Validating System for Confident Results
The incorporation of this compound is a powerful technique for advancing protein design and drug development. However, the integrity of any subsequent experiment relies on the confident validation of this incorporation. By following a meticulous workflow—from careful sample preparation that minimizes contaminants to a precise LC-MS/MS analysis configured to find the specific mass shift—researchers can create a self-validating system.[10][13]
For the highest level of confidence, a dual approach is recommended: use mass spectrometry for rapid, definitive confirmation and quantification of incorporation efficiency, followed by ¹⁹F NMR spectroscopy to ensure the structural and functional integrity of the final, modified protein.[16] This synergistic approach provides the comprehensive data needed to drive research forward with accuracy and certainty.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium(ii) arene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2,4-Difluoro-L-phenylalanine vs. 4-Fluoro-L-phenylalanine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Fluorinated phenylalanine analogs, in particular, offer a powerful toolset for enhancing therapeutic properties. This guide provides an in-depth, objective comparison of two pivotal analogs: 2,4-Difluoro-L-phenylalanine (2,4-F₂-Phe) and 4-Fluoro-L-phenylalanine (4-F-Phe), grounded in experimental insights to inform your research and development workflows.
Core Physicochemical and Conformational Distinctions
The introduction of fluorine, a small but highly electronegative atom, fundamentally alters the properties of the phenylalanine side chain. The number and position of these substitutions dictate the resulting effects on a molecule's bioactivity, stability, and structure.[1][2]
4-Fluoro-L-phenylalanine (4-F-Phe): With a single fluorine atom at the para position, 4-F-Phe is often considered a conservative substitution. Its size is comparable to a hydrogen atom, minimizing steric disruption. The primary impact is electronic; the strong electron-withdrawing nature of fluorine polarizes the aromatic ring. This can enhance electrostatic interactions, such as cation-π bonding, and increase the metabolic stability of the C-F bond against enzymatic degradation.
This compound (2,4-F₂-Phe): The addition of a second fluorine at the ortho position introduces more profound changes. This disubstitution not only amplifies the electronic effects seen in 4-F-Phe but also introduces a significant steric component. The ortho fluorine can restrict the rotational freedom of the phenyl ring, imposing conformational constraints on the peptide backbone. This can be a powerful tool for locking a peptide into a specific, bioactive conformation.
The unique properties of 2,4-F₂-Phe, such as enhanced stability and bioactivity, make it a valuable building block in the synthesis of novel therapeutic agents.[3] Its incorporation can lead to improved pharmacokinetic profiles and increased potency, particularly for treatments targeting neurological disorders and cancer.[3]
Table 1: Comparative Physicochemical Properties
| Property | 4-Fluoro-L-phenylalanine | This compound | Key Distinction & Rationale |
| Molecular Formula | C₉H₁₀FNO₂[4] | C₉H₉F₂NO₂[3] | Addition of a second fluorine atom. |
| Molecular Weight | 183.18 g/mol [5][6] | 201.17 g/mol [3] | The extra fluorine atom increases the mass. |
| Appearance | White to off-white powder[4] | Off-white powder[3] | Similar physical appearance. |
| LogP (Octanol/Water) | 1.16[7] | Higher (estimated) | Increased fluorination generally increases lipophilicity. |
| Conformational Flexibility | High | Moderately Restricted | The ortho-fluorine in 2,4-F₂-Phe creates steric hindrance, limiting side-chain rotation. |
Applications in Drug Design and Chemical Biology
The choice between these two analogs is dictated by the specific goals of the research, whether it's subtle modulation or significant structural and functional alteration.
4-Fluoro-L-phenylalanine: The Refined Probe and Stabilizer
4-F-Phe is widely used when the goal is to enhance stability with minimal structural perturbation. Its applications are extensive:
-
Metabolic Stability: The robust C-F bond enhances resistance to enzymatic degradation, prolonging the in-vivo half-life of peptide therapeutics.[8][9]
-
¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive NMR probe to study protein structure, dynamics, and ligand binding without significantly altering the native conformation.[10]
-
Modulating Binding Affinity: The altered electronic properties of the phenyl ring can fine-tune interactions with biological targets, often leading to improved binding affinities.[8][4] It has been successfully used in the development of anticancer agents and drugs targeting neurological disorders.[4]
This compound: The Potent Modulator
2,4-F₂-Phe is employed when a more substantial modification is desired to overcome specific challenges in drug design.
-
Enhanced Bioactivity: The unique electronic and steric profile can significantly improve binding affinity and receptor selectivity.[3] This makes it a valuable tool in rational drug design.[3]
-
Conformational Control: By restricting side-chain rotation, 2,4-F₂-Phe can lock a peptide into a desired bioactive conformation, which is crucial for potent receptor activation or inhibition.
-
Improved Pharmacokinetics: Its incorporation into peptide sequences can lead to better pharmacokinetic profiles and increased potency.[3] It is particularly relevant for developing treatments for neurological disorders and cancer.[3][11]
Experimental Workflow: Site-Specific Incorporation in E. coli**
A common method for incorporating these non-canonical amino acids is through the use of a phenylalanine-auxotrophic E. coli strain. This self-validating system ensures that the target protein can only be expressed when the fluorinated analog is supplied in the growth medium.
Diagram 1: Workflow for In Vivo Incorporation
Caption: A generalized workflow for in vivo incorporation of fluorinated phenylalanine analogs.
Step-by-Step Protocol
-
Preparation: Transform a phenylalanine-auxotrophic E. coli strain with a plasmid containing your gene of interest under an inducible promoter. Grow a starter culture overnight in a rich medium (e.g., LB).
-
Medium Exchange: Pellet the starter culture. Wash the cells with M9 minimal medium to remove any residual phenylalanine.
-
Induction Culture: Resuspend the cells in M9 minimal medium supplemented with all necessary amino acids except phenylalanine. Add the desired fluorinated analog (e.g., 50-100 mg/L of 4-F-Phe or 2,4-F₂-Phe).
-
Expression: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., to a final concentration of 1 mM). Reduce the temperature to 18-25°C and incubate overnight.[12]
-
Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatography techniques.
-
Verification: Confirm the successful incorporation of the fluorinated analog by analyzing the protein's mass using mass spectrometry. The observed mass should correspond to the theoretical mass of the protein containing the analog.
Conclusion: A Strategic Choice for Targeted Outcomes
The selection between this compound and 4-Fluoro-L-phenylalanine is a critical decision in the design of novel therapeutics and biological probes.
-
Choose 4-Fluoro-L-phenylalanine for applications requiring enhanced metabolic stability, subtle electronic modulation of binding interactions, or for use as a minimally perturbing ¹⁹F NMR probe for structural and dynamic studies.
-
Choose this compound when the goal is to introduce significant conformational constraints, overcome binding affinity limitations, or to create peptides with substantially altered bioactivity and improved pharmacokinetic profiles.
By understanding the distinct advantages each analog offers, researchers can make more informed decisions, accelerating the development of next-generation peptides and proteins with tailored therapeutic properties.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating 2,4-Difluoro-L-phenylalanine Incorporation: Edman Degradation vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) like 2,4-Difluoro-L-phenylalanine is a cornerstone of modern protein engineering and drug development. This modification can enhance protein stability, modulate biological activity, and introduce novel functionalities. However, the successful incorporation of these synthetic building blocks necessitates rigorous analytical validation to confirm their precise location within the peptide sequence. This guide provides an in-depth comparison of two primary methodologies for this validation: the classic, sequential chemistry of Edman degradation and the high-throughput, fragmentation-based approach of mass spectrometry.
The Imperative of Sequence Validation
The intended biological or therapeutic effect of a UAA-containing protein is critically dependent on the exact positioning of the unnatural residue. A failure in the fidelity of incorporation during synthesis can lead to a heterogeneous mixture of protein products, potentially compromising experimental results and therapeutic efficacy. Therefore, robust analytical confirmation is not merely a quality control step but an essential component of the research and development process.
Method 1: Edman Degradation - The Sequential Proof
Edman degradation has been a trusted method for N-terminal protein sequencing for decades.[1] It operates through a stepwise chemical process, sequentially cleaving and identifying amino acids from the N-terminus of a peptide.[2] This methodical approach provides direct, unambiguous evidence of the amino acid sequence.
The Chemistry of Confirmation
The Edman degradation process involves a three-stage cycle for each amino acid residue:
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions. PITC reacts with the free N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) peptide.[3]
-
Cleavage: The N-terminal residue is selectively cleaved from the peptide chain by treatment with an anhydrous acid, typically trifluoroacetic acid (TFA).[2] This step releases an anilinothiazolinone (ATZ) derivative of the amino acid.
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by heating in an aqueous acid.[1] This PTH-amino acid is then identified by its characteristic retention time using High-Performance Liquid Chromatography (HPLC).[4]
This cycle is repeated to determine the sequence one residue at a time.
Workflow for Edman Degradation Validation
Caption: Automated workflow for validating UAA incorporation via Edman degradation.
Expected Performance for this compound
While specific experimental data for the Edman degradation of this compound is not extensively published, we can extrapolate its expected behavior based on chemical principles and data from similarly halogenated compounds, such as 4-bromo-phenylalanine.[5]
| Parameter | Standard Phenylalanine (Phe) | This compound (2,4-diF-Phe) (Predicted) | Rationale |
| Coupling Efficiency | High (>98%) | High (>98%) | The reactivity of the N-terminal α-amino group with PITC is unlikely to be affected by the fluorine substituents on the distal phenyl ring.[5] |
| Cleavage Efficiency | High (>98%) | High | The electron-withdrawing nature of the two fluorine atoms is not expected to significantly inhibit the acid-catalyzed cyclization and cleavage of the PTC-amino acid. The C-F bonds are stable to TFA.[5][6] |
| Repetitive Yield | Typically >95% | Expected to be high | Dependent on the overall efficiency of each cycle; no significant drop-off is predicted due to the presence of 2,4-diF-Phe. |
| PTH-Derivative Stability | Stable | Stable | The phenylthiohydantoin ring and the C-F bonds are stable under the conditions of the Edman cycle. |
| HPLC Retention Time of PTH-Derivative | Well-established | Expected to be longer than PTH-Phe | The addition of two fluorine atoms increases the molecular weight and hydrophobicity of the PTH derivative, which will likely result in a later elution time from a standard reverse-phase HPLC column compared to PTH-Phe.[5] |
Experimental Protocol: Edman Degradation
-
Sample Preparation:
-
Ensure the peptide sample containing this compound is of high purity (>90%).
-
Load 10-100 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane and allow it to dry completely.[1]
-
-
Automated Edman Sequencing:
-
Place the PVDF membrane into the reaction chamber of an automated protein sequencer.
-
Initiate the sequencing program. The standard Edman chemistry cycles (coupling, cleavage, conversion) are generally applicable.[3]
-
-
HPLC Analysis and Calibration:
-
The key to validation is the unambiguous identification of the PTH-2,4-diF-Phe derivative at the expected cycle.
-
Crucial Step: A standard of synthetic PTH-2,4-diF-Phe must be run on the same HPLC system to determine its precise retention time. This standard is used to calibrate the analysis.
-
The HPLC system, typically a reverse-phase C18 column, separates the PTH-amino acids based on their hydrophobicity.[4] The elution of the unknown derivative from the peptide is compared directly to the retention time of the calibrated standard.
-
-
Data Interpretation:
-
Successful validation is achieved when a peak corresponding to the retention time of the PTH-2,4-diF-Phe standard appears in the chromatogram of the expected cycle number.
-
The absence of this peak, or its appearance in an incorrect cycle, would indicate a failure in the incorporation.
-
Method 2: Mass Spectrometry - The High-Resolution Alternative
Mass spectrometry (MS) has become the dominant technology for peptide and protein analysis due to its high sensitivity, speed, and versatility.[2] For sequence validation, tandem mass spectrometry (MS/MS) is employed, where peptides are fragmented and their sequences are deduced from the resulting fragment masses.
The Principle of Fragmentation
In a typical "bottom-up" proteomics workflow, the protein is first digested into smaller peptides. These peptides are then ionized (e.g., by Electrospray Ionization - ESI) and introduced into the mass spectrometer.
-
MS1 Scan: The mass-to-charge (m/z) ratio of the intact peptide ions is measured.
-
Isolation: A specific peptide ion (a precursor ion) of interest is isolated.
-
Fragmentation (MS2 Scan): The isolated precursor ion is fragmented by collision with an inert gas, such as nitrogen or argon. This is known as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[7]
-
Sequence Deduction: The fragmentation typically occurs at the peptide bonds, creating a series of characteristic fragment ions (primarily b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.[8]
Workflow for Mass Spectrometry Validation
Caption: Workflow for validating UAA incorporation using tandem mass spectrometry.
Expected Fragmentation of a this compound Peptide
The presence of 2,4-diF-Phe in a peptide is identified by a characteristic mass shift in the fragment ion series.
-
Residue Mass: The residue mass of Phenylalanine (Phe) is 147.0684 Da. The residue mass of this compound (2,4-diF-Phe) is 183.0496 Da, a mass increase of +36.0 Da due to the substitution of two hydrogens with two fluorines.
-
b- and y-ion Series: When analyzing the MS/MS spectrum, the mass difference between the b-ion (or y-ion) containing 2,4-diF-Phe and the preceding ion in the series will be 183.0496 Da. This specific mass shift confirms the presence and location of the UAA.
-
Immonium Ion: Phenylalanine produces a characteristic immonium ion at m/z 120.08.[9] The corresponding immonium ion for 2,4-diF-Phe would be expected at m/z 156.06, providing an additional diagnostic marker.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
If starting with a full-length protein, digest it into smaller peptides using a protease like trypsin. For synthetic peptides, this step is omitted.
-
Desalt the peptide sample using a C18 ZipTip or similar cleanup procedure.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a reverse-phase gradient.
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, where it automatically selects precursor ions for MS/MS fragmentation.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectra using protein sequencing software (e.g., Mascot, MaxQuant, PEAKS).
-
When setting up the search parameters, the mass modification for 2,4-diF-Phe (+35.9812 Da relative to Phe) must be specified as a variable modification on Phenylalanine or as a new, custom amino acid.
-
The software will then match the experimental fragment ion series against theoretical fragmentation patterns that include this mass shift.
-
Manual inspection of the annotated spectra is crucial to confirm the presence of the b- and y-ion series spanning the modified residue.
-
Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[1] | Ionization and fragmentation of peptides, with sequence deduced from fragment ion masses. |
| Primary Output | Direct, ordered sequence of PTH-amino acids. | MS/MS spectra showing fragment ion series. |
| Confirmation of UAA | Identification of a unique PTH-derivative at a specific cycle via HPLC retention time.[4] | Detection of a specific mass shift in the b- and y-ion series corresponding to the UAA residue mass. |
| Sensitivity | Picomole (10-100 pmol) range.[1] | Femtomole to attomole range. |
| Sample Purity | Requires highly purified (>90%) single peptide. | Can analyze complex mixtures. |
| Sequence Coverage | Limited to N-terminal region (typically <30-50 residues).[1] | Can provide full sequence coverage of peptides and, through digestion, entire proteins. |
| Throughput | Low; one sample at a time, with each cycle taking ~30-60 minutes. | High; automated analysis of hundreds to thousands of peptides in a single run. |
| Blocked N-Terminus | Not applicable if the N-terminus is chemically modified (e.g., acetylation).[1] | Can sequence internal peptides, bypassing a blocked N-terminus. |
| De Novo Sequencing | Straightforward, direct readout of the N-terminal sequence. | Possible but can be computationally complex, especially for novel UAAs without specialized software. |
| Cost & Complexity | Dedicated instrument; relatively straightforward operation. | High initial instrument cost; requires significant expertise in operation and data analysis. |
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful, self-validating systems for confirming the incorporation of this compound. The choice between them depends on the specific experimental context and available resources.
-
Edman Degradation is the gold standard for unambiguous N-terminal sequence confirmation . If the primary goal is to verify the identity and N-terminal integrity of a highly purified, relatively short peptide (especially for regulatory purposes), Edman degradation provides direct and easily interpretable evidence.[5] Its key limitation is its inability to analyze peptides with blocked N-termini or complex mixtures.
-
Mass Spectrometry offers unparalleled sensitivity, throughput, and depth of coverage . It is the superior choice for analyzing complex protein samples, confirming internal incorporation sites, and characterizing any other potential post-translational modifications simultaneously. For most modern proteomics and drug development applications, a mass spectrometry-based approach provides a more comprehensive, efficient, and versatile solution for validating UAA incorporation.
For the highest level of confidence, particularly in a drug development setting, the two techniques can be used orthogonally: mass spectrometry for a comprehensive overview and characterization, and Edman degradation for definitive confirmation of the N-terminal sequence.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. ehu.eus [ehu.eus]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mono- vs. Di-Fluorinated Phenylalanine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the properties of peptides and proteins for enhanced therapeutic potential.[1][2] Among the most widely utilized of these modified biomolecules are the fluorinated analogs of phenylalanine. The introduction of one or more fluorine atoms to the phenyl ring can profoundly alter the parent molecule's physicochemical and biological characteristics, including its acidity, hydrophobicity, metabolic stability, and conformational preferences.[3][4] This guide provides an in-depth comparative analysis of mono- and di-fluorinated phenylalanine analogs, offering experimental data and mechanistic insights to inform their rational application in drug design and chemical biology.
The Fluorine Advantage: Subtle Change, Profound Impact
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties due to its small atomic size—comparable to hydrogen—and the exceptional strength of the carbon-fluorine (C-F) bond.[1] These characteristics lead to significant modulations in the behavior of the amino acid and, consequently, any peptide or protein into which it is incorporated. Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can effectively block sites of oxidative metabolism by enzymes like cytochrome P450, leading to a longer in vivo half-life for peptide-based therapeutics.[1][5]
-
Modulated Physicochemical Properties: Fluorination can alter the acidity (pKa) of nearby functional groups and modify the electronic environment of the aromatic ring, thereby influencing interactions with biological targets.[3]
-
Conformational Control: The steric and electronic effects of fluorine can influence the three-dimensional structure of peptides, potentially leading to increased binding affinity and selectivity for their targets.
-
Increased Lipophilicity: The addition of fluorine atoms generally increases a compound's affinity for lipid environments, which can be advantageous for membrane permeability and absorption.
Mono- vs. Di-Fluorinated Phenylalanine: A Head-to-Head Comparison
The decision to incorporate a mono- or di-fluorinated phenylalanine analog depends on the specific goals of the drug design project. The number and position of the fluorine atoms have a graded effect on the molecule's properties.
Physicochemical Properties: A Quantitative Look
The table below summarizes key physicochemical properties of representative mono- and di-fluorinated phenylalanine analogs.
| Property | Phenylalanine (Phe) | 4-Fluoro-L-phenylalanine (4-F-Phe) | 3,5-Difluoro-DL-phenylalanine (3,5-diF-Phe) |
| Molecular Weight ( g/mol ) | 165.19 | 183.18[6][7] | 201.17[8] |
| pKa (Carboxylic Acid) | ~2.2 | ~2.20[7] | Data not readily available |
| pKa (Amine) | ~9.1 | Data not readily available | Data not readily available |
| Hydrophobicity Index (HI) | 50 (Reference) | Higher than Phe | Higher than 4-F-Phe |
| Relative Retention Time (RP-HPLC) | 1.00 | > 1.00 | > 4-F-Phe |
Note: The Hydrophobicity Index (HI) is a relative scale, and higher values indicate greater hydrophobicity. Relative retention times from RP-HPLC are also indicative of hydrophobicity, with longer retention times corresponding to more hydrophobic compounds.[9]
The data clearly indicates that increasing the degree of fluorination leads to a corresponding increase in hydrophobicity. This can have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Impact on Biological Activity: Case Studies
The true test of these analogs lies in their impact on biological function. The following case studies illustrate the differential effects of mono- and di-fluorination.
Case Study 1: Enhancing Opioid Receptor Affinity with Monofluorination
Biphalin, a dimeric opioid peptide, exhibits high affinity for both µ- and δ-opioid receptors. Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) significantly boosts its binding affinity.[10] The high electronegativity of the fluorine atom alters the charge distribution on the aromatic ring, which can enhance crucial molecular interactions like cation-π stacking, often vital for peptide-receptor binding.[10]
| Biphalin Analog | µ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
| Native Sequence (Phe at 4,4') | 0.25 | 0.85 |
| 4-F-Phe Analog | 0.12 | 0.15 |
Data for biphalin analogs with a 1,2-phenylenediamine linker.[10]
The incorporation of 4-F-Phe leads to a substantial increase in affinity for both receptors, with a particularly dramatic effect observed for the δ-receptor.[10]
Case Study 2: Probing Protein Structure and Function with Di-Fluorination
The two equivalent fluorine atoms in 3,5-difluoro-phenylalanine provide a unique probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[8] This can be a powerful tool for studying protein structure, dynamics, and ligand binding in vivo. While quantitative data on the in vivo incorporation efficiency of 3,5-diF-Phe is not as readily available as for 4-F-Phe, the distinct NMR signal from the two fluorine atoms can simplify spectral analysis.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare fluorinated phenylalanine analogs.
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogs by measuring their retention times on a C18 column.[9]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Phenylalanine and fluorinated phenylalanine standards
Procedure:
-
Prepare 1 mg/mL stock solutions of each amino acid standard in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Inject a standard volume (e.g., 20 µL) of the first amino acid standard.
-
Run a linear gradient of mobile phase B from 5% to 95% over a specified time (e.g., 30 minutes).
-
Monitor the compound's elution using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
Record the retention time (tR) at which the peak maximum elutes.
-
Repeat the injection and gradient for each fluorinated phenylalanine standard, ensuring the column is re-equilibrated to the starting conditions between each run.
-
Calculate the relative retention time for each analog by dividing its retention time by the retention time of phenylalanine.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of peptides containing fluorinated phenylalanine analogs for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled native peptide and fluorinated peptide analogs
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled native and fluorinated peptides.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptides.
-
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value for each peptide using the Cheng-Prusoff equation.
Visualization of Key Concepts
Impact of Fluorination on Cation-π Interactions
The introduction of electron-withdrawing fluorine atoms to the aromatic ring of phenylalanine can significantly weaken its ability to participate in cation-π interactions, which are crucial for many protein-ligand and protein-protein interactions.[11]
Caption: Fluorination reduces the electron density of the phenyl ring, weakening cation-π interactions.
Workflow for Evaluating Fluorinated Analogs
The systematic evaluation of fluorinated phenylalanine analogs in a drug discovery program follows a logical progression from initial synthesis to in-depth biological characterization.
Caption: A generalized workflow for the synthesis and evaluation of fluorinated phenylalanine analogs.
Conclusion
The choice between mono- and di-fluorinated phenylalanine analogs is a nuanced one that depends on the specific therapeutic objective. Monofluorination can provide a subtle yet powerful means to enhance binding affinity and metabolic stability with minimal steric perturbation. Di-fluorination offers a more pronounced effect on hydrophobicity and can serve as a valuable spectroscopic probe for in-depth biophysical studies. By understanding the graded effects of fluorination and employing rigorous experimental evaluation, researchers can harness the power of these unique building blocks to develop the next generation of peptide and protein therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Structural Impact of 2,4-Difluoro-L-phenylalanine Incorporation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and protein therapeutics, the quest for enhanced stability, refined binding affinity, and improved pharmacokinetic profiles is paramount. The strategic incorporation of non-natural amino acids is a cornerstone of this endeavor, and among these, fluorinated amino acids have emerged as particularly powerful tools.[1][2] This guide provides an in-depth, comparative analysis of the structural impact of incorporating 2,4-Difluoro-L-phenylalanine (2,4-F2-Phe) into peptide scaffolds, contrasting its effects with the native L-phenylalanine (Phe).
The rationale for selecting fluorinated amino acids extends beyond simple steric modification. The fluorine atom, being the most electronegative element, imparts unique electronic properties to the amino acid side chain.[1] This can modulate everything from local conformation and hydrophobicity to metabolic stability and protein-protein interactions.[1] Specifically, the difluorination at the 2 and 4 positions of the phenyl ring creates a distinct electronic and steric profile compared to both the natural phenylalanine and monofluorinated analogues, making a detailed structural assessment essential for predictable drug design.
This guide is structured to walk you through the critical experimental workflows required to rigorously characterize these structural changes. We will delve into the causality behind each experimental choice, provide detailed protocols, present comparative data, and discuss the interpretation of these findings.
Rationale: Why this compound?
The choice to incorporate 2,4-F2-Phe is a deliberate one, aimed at leveraging specific physicochemical alterations:
-
Altered Electrostatics: The two electron-withdrawing fluorine atoms significantly perturb the quadrupole moment of the aromatic ring. This can fundamentally change cation-π and π-π stacking interactions, which are often critical for receptor binding and protein folding.[3]
-
Enhanced Hydrophobicity: Fluorination generally increases the hydrophobicity of the side chain, which can enhance binding affinity within hydrophobic pockets and influence membrane permeability.[1]
-
Conformational Constraint: The steric bulk and unique electronic properties of the fluorine atoms can restrict the rotational freedom (chi angles) of the side chain, pre-organizing the peptide into a more bioactive conformation.
-
Increased Proteolytic Resistance: Modification of the aromatic ring can hinder recognition by proteases that typically cleave at the C-terminus of aromatic residues, thereby increasing the peptide's in vivo half-life.[4]
-
¹⁹F NMR Probe: The fluorine nucleus serves as a sensitive, background-free NMR probe for studying peptide conformation, dynamics, and interactions in solution.[5][6][7]
The following sections will provide the experimental framework to validate and quantify these anticipated effects.
Experimental Workflow for Structural Assessment
A multi-technique approach is crucial for a comprehensive understanding. No single method provides a complete picture; rather, they offer complementary insights into the peptide's structure from the solution state to the solid state.
Caption: High-level experimental workflow for comparative peptide analysis.
Assessing Secondary Structure and Stability with Circular Dichroism (CD)
Causality: CD spectroscopy is the first line of inquiry for assessing the global structural impact of an amino acid substitution.[8][9] It provides a rapid, low-concentration method to determine if the incorporation of 2,4-F2-Phe has grossly perturbed the peptide's secondary structure (e.g., alpha-helix, beta-sheet content) and to quantify changes in its thermal stability.[9][10][11] An increase in the melting temperature (Tm) upon substitution is a strong indicator of enhanced conformational stability.[12][13]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide (both native and 2,4-F2-Phe analog) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations.[14]
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm or a quantitative amino acid analysis.
-
Prepare a final sample at a concentration of approximately 50-100 µM.[8] Ensure the sample is transparent and free of aggregates.[14]
-
-
Data Acquisition (Secondary Structure):
-
Data Acquisition (Thermal Melt):
-
Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an alpha-helix).
-
Increase the temperature in a controlled manner (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the peptide is fully denatured (e.g., 95°C).
-
-
Data Processing:
-
Convert the raw CD signal (mdeg) to Mean Residue Molar Ellipticity ([θ]) to normalize for concentration and peptide length.[8]
-
Plot [θ] versus temperature for the thermal melt data. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
Comparative Data Table: CD Analysis
| Peptide Variant | Predominant Secondary Structure | Melting Temperature (Tm) (°C) | Interpretation |
| Native Peptide (Phe) | Alpha-Helical | 62.5 ± 0.5 | Baseline thermal stability. |
| Modified Peptide (2,4-F2-Phe) | Alpha-Helical | 71.2 ± 0.7 | Significant increase in thermal stability, suggesting conformational pre-organization or enhanced hydrophobic packing. |
High-Resolution Solution Structure by NMR Spectroscopy
Causality: While CD gives a global overview, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-level information about the peptide's 3D structure and dynamics in solution, which is its most biologically relevant state.[15] For peptides containing 2,4-F2-Phe, two complementary approaches are essential:
-
¹H/¹³C/¹⁵N 2D/3D NMR: Standard experiments (COSY, TOCSY, NOESY) are used to assign all the proton resonances and determine through-space proximities, which are then used to calculate a family of solution structures.[15][16] This allows for a direct comparison of backbone and side-chain conformations between the native and modified peptides.
-
¹⁹F NMR: This is a uniquely powerful tool for fluorinated molecules. The ¹⁹F chemical shift is extremely sensitive to the local chemical environment.[6][7] Changes in the ¹⁹F chemical shift can report on subtle conformational changes, ligand binding, or changes in solvent exposure at the site of modification.[6]
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-2 mg of the peptide in a suitable deuterated solvent (e.g., 90% H₂O / 10% D₂O with deuterated buffer components) to a final concentration of ~1-2 mM.[8]
-
-
Data Acquisition:
-
Acquire a suite of 2D NMR spectra (e.g., TOCSY, NOESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer.
-
For the NOESY experiment, use a mixing time appropriate for the size of the peptide (e.g., 150-250 ms) to observe through-space correlations.
-
-
Structure Calculation:
-
Assign all proton resonances using the TOCSY (for spin system identification) and NOESY (for sequential assignment) spectra.[16]
-
Integrate the NOESY cross-peaks and convert them into distance restraints.
-
Use software like XPLOR-NIH or CYANA to calculate an ensemble of structures that satisfy the experimental restraints.
-
Comparative Data Table: Key NMR Observables
| Parameter | Native Peptide (Phe) | Modified Peptide (2,4-F2-Phe) | Interpretation |
| ¹⁹F Chemical Shift (ppm) | N/A | -110.5 (F2), -115.2 (F4) | Provides a baseline for monitoring environmental changes. A downfield shift may indicate increased solvent exposure. |
| Key NOE Contact (e.g., Pheᵢ Hα to Leuᵢ₊₃ Hβ) | Strong | Weaker / Absent | Suggests a change in the local backbone conformation or side-chain orientation induced by the 2,4-F2-Phe residue. |
| Side Chain χ1 Angle Population | 65% g⁻, 30% trans, 5% g⁺ | 90% g⁻, 10% trans, 0% g⁺ | The difluoro-substitution sterically restricts the side-chain rotameric space, locking it into a more defined conformation. |
Atomic-Resolution Solid-State Structure by X-Ray Crystallography
Causality: X-ray crystallography provides the highest resolution view of a molecule's structure.[17] While it represents a static snapshot in a non-physiological crystal lattice, it offers unparalleled detail about bond lengths, angles, and specific intermolecular packing interactions.[17] Obtaining a crystal structure of both the native and the 2,4-F2-Phe-containing peptide allows for a precise, atom-by-atom comparison of how the modification impacts both the molecular conformation and the crystal packing.
Caption: Conceptual impact of 2,4-F2-Phe substitution on side-chain properties.
Experimental Protocol: Peptide Crystallography
-
Crystallization Screening:
-
Synthesize and purify several milligrams of the peptide.
-
Use commercially available sparse-matrix screens to explore a wide range of crystallization conditions (precipitants, buffers, salts, additives).
-
Set up crystallization trials using methods like hanging-drop or sitting-drop vapor diffusion.[18]
-
-
Crystal Optimization & Harvesting:
-
Once initial hits are identified, optimize the conditions to obtain single, diffraction-quality crystals.
-
Harvest the crystals and flash-cool them in liquid nitrogen, often using a cryoprotectant to prevent ice formation.
-
-
Data Collection & Structure Solution:
Conclusion: An Integrated Perspective
The incorporation of this compound is a potent strategy for modulating peptide structure and function. The difluorination pattern introduces significant electronic and steric changes that can enforce a more stable, pre-organized conformation, as evidenced by increased thermal stability in CD analysis and restricted side-chain rotamers observed by NMR. These solution-state findings can be further validated at the atomic level by X-ray crystallography. The ¹⁹F NMR signal provides a unique and powerful handle to monitor these changes in real-time.
By employing the integrated workflow described in this guide, researchers can move beyond simple substitution and rationally engineer next-generation peptide therapeutics with precisely tailored structural and functional properties. The causality-driven approach ensures that each experiment yields maximal insight, contributing to a comprehensive understanding of the molecular forces at play.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Functional Validation of 2,4-Difluoro-L-phenylalanine Labeled Proteins
Welcome, fellow researchers, to an in-depth exploration of validating the functional integrity of proteins labeled with the non-canonical amino acid 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe). The incorporation of fluorinated amino acids has become a powerful tool in modern protein science, offering unique probes for 19F-NMR studies of protein structure, dynamics, and ligand interactions. However, the introduction of any modification, no matter how subtle, necessitates rigorous functional validation to ensure that the observed phenomena are representative of the native protein's behavior. This guide provides a comparative analysis of key functional assays, grounded in experimental data and practical insights, to empower you to confidently assess the activity of your 2,4-diF-Phe labeled proteins.
The Rationale for Functional Validation: Why We Must Look Before We Leap
The substitution of hydrogen with fluorine, the most electronegative element, can introduce subtle yet significant changes in the local electronic environment of the amino acid side chain. While often considered a minimally perturbing modification, the difluorination of the phenylalanine ring can alter its hydrophobicity, aromaticity, and potential for cation-π interactions.[1][2] These alterations could, in turn, impact protein folding, stability, and ultimately, its biological function. Therefore, a comprehensive functional assessment is not merely a quality control step but a fundamental prerequisite for the robust interpretation of any subsequent biophysical data.
A Multi-pronged Approach to Functional Validation
A single assay is rarely sufficient to provide a complete picture of a protein's functional state. A well-rounded validation strategy employs a combination of in vitro biochemical assays, cell-based functional readouts, and biophysical characterization methods. This multi-pronged approach allows for a thorough assessment of the labeled protein's activity at different levels of biological complexity.
Caption: A streamlined workflow for the functional validation of labeled proteins.
In Vitro Biochemical Assays: Probing Core Functionality
Biochemical assays performed in a controlled, cell-free environment provide the most direct measure of a protein's intrinsic activity.
Enzyme Kinetics: A Quantitative Measure of Catalytic Efficiency
For enzymes, a steady-state kinetic analysis is the gold standard for functional validation. By comparing the Michaelis-Menten parameters (Km and kcat) of the labeled enzyme to its wild-type counterpart, we can quantitatively assess any alterations in substrate binding and catalytic turnover.[3][4][5]
Experimental Protocol: Steady-State Enzyme Kinetics
-
Protein Preparation: Purify both the 2,4-diF-Phe labeled and wild-type proteins to >95% homogeneity. Determine the active enzyme concentration for both preparations.
-
Assay Setup: Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Data Acquisition: Monitor product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat (Vmax/[Enzyme]).
Interpreting the Data:
| Parameter | Interpretation | Potential Impact of 2,4-diF-Phe |
| Km | Substrate concentration at half-maximal velocity; reflects substrate binding affinity. | An increase may suggest weaker substrate binding. |
| kcat | Turnover number; represents the number of substrate molecules converted to product per enzyme molecule per unit time. | A decrease may indicate impaired catalysis. |
| kcat/Km | Catalytic efficiency; reflects the overall efficiency of the enzyme. | A significant change indicates a functional perturbation. |
Ligand Binding Assays: Assessing Molecular Recognition
For non-enzymatic proteins such as receptors and antibodies, ligand binding assays are crucial for validating their ability to recognize and interact with their specific binding partners.[6][7][8]
Experimental Protocol: Fluorescence Polarization (FP) Ligand Binding Assay
-
Ligand Labeling: Label the cognate ligand with a suitable fluorophore.
-
Assay Setup: Prepare a series of wells with a fixed concentration of the labeled ligand and the 2,4-diF-Phe labeled or wild-type protein.
-
Data Acquisition: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the change in polarization as a function of protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Interpreting the Data:
A significant difference in the Kd values between the labeled and wild-type proteins would indicate that the 2,4-diF-Phe substitution has altered the protein's ligand-binding affinity.
Cell-Based Assays: Validating Function in a Biological Context
Cell-based assays provide a more physiologically relevant assessment of protein function by evaluating its activity within a living cell.
Cellular Signaling Assays
For proteins involved in signaling pathways, such as G-protein coupled receptors (GPCRs), measuring the downstream cellular response to activation is a powerful validation tool.
Caption: A generic GPCR signaling pathway for functional validation.
Experimental Protocol: cAMP Assay for a Gs-coupled GPCR
-
Cell Culture: Culture cells expressing either the 2,4-diF-Phe labeled or wild-type GPCR.
-
Stimulation: Treat the cells with varying concentrations of the cognate agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50.
Interpreting the Data:
A significant shift in the EC50 value for the labeled receptor would suggest an alteration in its signaling potency.
In-Cell NMR: Probing Structure and Interaction in a Native Environment
For a direct look at the labeled protein inside a living cell, in-cell NMR is an unparalleled technique.[9] It allows for the observation of the 19F-labeled protein in its native environment, providing insights into its folding state and interactions with cellular components.
Biophysical Characterization: Assessing Structural Integrity and Stability
Biophysical methods provide valuable information about the structural integrity and stability of the labeled protein, which are prerequisites for its proper function.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of a protein. A comparison of the CD spectra of the labeled and wild-type proteins can reveal any significant changes in their folding.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method for measuring protein thermal stability.[10][11][12][13] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
Experimental Protocol: Thermal Shift Assay
-
Sample Preparation: Mix the purified protein (labeled or wild-type) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: Gradually increase the temperature of the sample in a real-time PCR instrument.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The midpoint of the unfolding transition is the melting temperature (Tm).
Interpreting the Data:
| Observation | Interpretation |
| Similar Tm values | The 2,4-diF-Phe label has not significantly altered the protein's thermal stability. |
| Significant decrease in Tm | The label may have a destabilizing effect on the protein's structure. |
| Increase in Tm upon ligand binding | Confirms that the labeled protein is capable of binding the ligand. |
Comparative Data Summary
The following table provides a hypothetical comparison of results from the functional assays described above for a 2,4-diF-Phe labeled enzyme versus its wild-type counterpart.
| Assay | Parameter | Wild-Type | 2,4-diF-Phe Labeled | Conclusion |
| Enzyme Kinetics | Km (µM) | 10 ± 1 | 12 ± 1.5 | Minimal impact on substrate binding. |
| kcat (s⁻¹) | 50 ± 3 | 45 ± 4 | Slight reduction in catalytic turnover. | |
| kcat/Km (M⁻¹s⁻¹) | 5.0 x 10⁶ | 3.75 x 10⁶ | Minor decrease in catalytic efficiency. | |
| Ligand Binding (FP) | Kd (nM) | 25 ± 2 | 30 ± 3 | No significant change in ligand affinity. |
| Cellular Signaling | EC50 (nM) | 15 ± 1.8 | 20 ± 2.5 | Slight decrease in signaling potency. |
| Thermal Shift Assay | Tm (°C) | 55.2 ± 0.3 | 54.8 ± 0.4 | No significant change in thermal stability. |
In this hypothetical example, the data collectively suggest that the 2,4-diF-Phe label has a minimal, likely acceptable, impact on the protein's function, thus validating its use for further biophysical studies.
Conclusion: Ensuring Scientific Rigor
The incorporation of this compound offers exciting opportunities for probing protein structure and function. However, the integrity of the resulting data hinges on the thorough functional validation of the labeled protein. By employing a multi-faceted approach that combines in vitro biochemical assays, cell-based functional readouts, and biophysical characterization, researchers can confidently ensure that their findings accurately reflect the behavior of the native protein. This rigorous validation is the cornerstone of robust and reproducible science in the field of protein engineering and biophysics.
References
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. courses.washington.edu [courses.washington.edu]
- 6. biocompare.com [biocompare.com]
- 7. New fluorescent probes for ligand-binding assays of odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Protein Stability Monitoring—A Review | MDPI [mdpi.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermofluor Stability Assay -Protein Stability [peakproteins.com]
- 13. Fluorescence-Based Protein Stability Monitoring-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Confirming 2,4-Difluoro-L-phenylalanine Incorporation: An In-Depth Comparison of ¹⁹F NMR and Alternative Methods
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) such as 2,4-Difluoro-L-phenylalanine represents a frontier in protein engineering, enabling novel functionalities for therapeutics and research. However, the success of these endeavors hinges on the unambiguous confirmation of ncAA incorporation. This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, establishing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard. We will dissect the fundamental principles that grant ¹⁹F NMR its superior analytical power, provide detailed experimental protocols, and offer a pragmatic comparison against alternative methods like mass spectrometry and Western blotting. This document is intended for researchers, scientists, and drug development professionals seeking a robust, self-validating system to confirm and characterize their engineered proteins.
The Critical Challenge: Validating ncAA Incorporation
The ability to genetically encode ncAAs has unlocked unprecedented control over protein structure and function.[1][2] By moving beyond the canonical 20 amino acids, we can introduce bio-orthogonal handles, spectroscopic probes, and novel chemical functionalities. This compound is a particularly valuable ncAA, as the two fluorine atoms on the phenyl ring serve as sensitive reporters of the local environment without significantly perturbing the protein's structure.[3][4]
¹⁹F NMR: A Superior Analytical Tool for Fluorinated ncAAs
While several techniques can suggest ncAA incorporation, ¹⁹F NMR provides direct, quantitative, and structurally sensitive proof. Its power stems from the unique and highly favorable properties of the ¹⁹F nucleus.[3][5][6]
Core Advantages of the ¹⁹F Nucleus:
-
100% Natural Abundance & Spin ½: The ¹⁹F nucleus is a spin-½ particle and is 100% naturally abundant, eliminating the need for expensive isotopic enrichment.[5][6]
-
High Gyromagnetic Ratio: Its gyromagnetic ratio is the second highest after ¹H, resulting in an intrinsic signal sensitivity that is 83% of that of a proton, allowing for analysis of relatively dilute protein samples.[3][5]
-
Bio-orthogonality: Fluorine is virtually absent in biological systems.[6][7] This means a ¹⁹F NMR spectrum of a labeled protein is exquisitely clean, with no background signals to complicate interpretation.[8][9]
-
Extreme Environmental Sensitivity: The ¹⁹F chemical shift is hyper-responsive to its local electronic environment, with a chemical shift range spanning over 400 ppm.[5][10] This makes it an incredibly sensitive reporter for subtle changes in protein conformation, folding, and ligand binding.[8][9][11]
For this compound, these advantages are magnified. Each incorporated residue introduces two distinct fluorine atoms (at the 2- and 4-positions) into the protein. These two nuclei will appear as separate signals in the ¹⁹F NMR spectrum, providing two points of reference for the local environment of a single amino acid side chain. This offers a unique opportunity for detailed structural and dynamic analysis.
Experimental Workflow: From Expression to Spectrum
A successful ¹⁹F NMR experiment relies on a meticulous workflow, from protein expression to data acquisition. The following diagram and protocols outline a self-validating system.
Caption: Workflow for ¹⁹F NMR confirmation of ncAA incorporation.
Protocol 1: Protein Expression & Purification
This protocol outlines a general method for expressing a protein with a site-specifically incorporated this compound using the amber stop codon (UAG) suppression methodology in E. coli.[1][12]
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding your protein of interest, with an amber stop codon (TAG) engineered at the desired incorporation site.
-
A plasmid encoding an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair specific for the desired ncAA.[12]
-
-
Growth: Grow the cells in a minimal medium (e.g., M9 medium) at 37°C with appropriate antibiotics. Using minimal media is crucial to prevent the cells from synthesizing canonical phenylalanine.
-
Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, add this compound to a final concentration of ~1 mM.
-
Expression: Induce protein expression with IPTG (or another suitable inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours.
-
Purification: Harvest the cells by centrifugation. Purify the ncAA-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
Expert Insight: The purity of the final protein sample is paramount. Contaminating proteins will not generate a ¹⁹F signal, but they can affect protein concentration measurements, which are critical for accurate quantification of incorporation efficiency.
Protocol 2: ¹⁹F NMR Sample Preparation & Data Acquisition
This protocol details the steps for acquiring a 1D ¹⁹F NMR spectrum.[13][14]
-
Sample Preparation:
-
Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0). The buffer should be prepared with 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the NMR spectrometer.
-
Concentrate the protein to a final concentration between 10 µM and 1 mM. Higher concentrations will reduce acquisition time.
-
(Optional but Recommended for Quantification) Add a known concentration of an internal standard, such as trifluorotoluene (TFT), that does not interact with the protein and has a chemical shift well-separated from the protein signals.
-
-
Spectrometer Setup:
-
The experiment must be performed on an NMR spectrometer equipped with a probe capable of observing the ¹⁹F nucleus (a fluorine probe). Modern cryoprobes offer significant sensitivity gains.[15]
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
-
Data Acquisition:
-
Acquire a simple 1D ¹⁹F NMR spectrum. Proton decoupling is typically applied during acquisition to sharpen the fluorine signals by removing ¹H-¹⁹F couplings.
-
Key Parameters:
-
Spectral Width:
50-100 ppm, centered around the expected chemical shift region for fluorophenylalanine (-110 to -125 ppm). -
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 1-2 seconds. A longer delay (5x T₁) may be needed for precise quantification.[10]
-
Number of Scans: Varies from a few hundred to many thousands, depending on protein concentration and desired signal-to-noise ratio.
-
-
Data Interpretation: What Your Spectrum is Telling You
The resulting ¹⁹F NMR spectrum is a rich source of information.
-
Qualitative Confirmation: The very presence of signals in the expected region of the ¹⁹F spectrum is direct, unambiguous evidence of successful incorporation.[14] No signal means no incorporation.
-
Signal Pattern: For each this compound incorporated into a unique protein environment, you should observe two distinct peaks corresponding to the fluorine at the 2-position and the 4-position. If the protein exists in multiple conformations that are in slow exchange on the NMR timescale, you may see a doubling of these peaks.
-
Chemical Shift (δ): The exact chemical shift of each ¹⁹F signal is exquisitely sensitive to its local environment.[8][11] A fluorine atom buried in a hydrophobic core will have a different chemical shift than one on the protein surface.[16] Changes in chemical shift upon ligand binding can map the binding site and report on conformational changes.[9][17]
-
Quantitative Analysis: By comparing the integrated area of the protein's ¹⁹F signals to the integral of the known concentration internal standard, you can calculate the absolute concentration of the labeled protein and thereby determine the incorporation efficiency.[10][14]
Comparative Analysis: ¹⁹F NMR vs. The Alternatives
While ¹⁹F NMR is the most informative method, other techniques are often used. Understanding their capabilities and limitations is key to designing a comprehensive validation strategy.[14]
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (MS) | Western Blot (WB) |
| Principle | Direct detection of the ¹⁹F nucleus. | Measures the mass-to-charge ratio of the protein or its peptides. | Uses antibodies to detect the presence of the full-length protein. |
| Information Provided | Direct & Unambiguous Proof. Quantitative (efficiency). Structural & dynamic insights. | Direct Proof of Mass. Confirms the expected mass shift. Can identify the site of incorporation (MS/MS). | Indirect Evidence. Confirms expression of full-length protein. Does not confirm ncAA is present. |
| Sensitivity | Moderate to High (µM to mM). | Very High (nM to pM). | High (pM to fM). |
| Sample Requirements | Requires soluble, purified protein. Non-destructive. | Requires purified protein. Destructive. | Can be used on cell lysates. |
| Key Advantage | Richness of information: direct proof, quantification, and structural data in one experiment. | High sensitivity and ability to pinpoint incorporation site via peptide mapping. | High throughput and suitability for initial screening of expression conditions. |
| Key Limitation | Requires specialized equipment (NMR with ¹⁹F probe). Lower throughput. | Provides no information on native protein structure or dynamics. | Prone to false positives (a band could be full-length protein with a canonical amino acid). |
Expert Analysis
-
Western Blotting is a useful first-pass technique. A band at the correct molecular weight suggests that the translational machinery did not terminate at the amber codon. However, it cannot distinguish between successful ncAA incorporation and read-through with a canonical amino acid. It is necessary, but not sufficient, for confirmation.
-
Mass Spectrometry provides definitive proof of the mass change associated with incorporation (e.g., replacing Phenylalanine (147.07 g/mol ) with 2,4-Difluorophenylalanine (183.05 g/mol )). Intact mass analysis confirms the correct total mass, while peptide mapping (LC-MS/MS) can pinpoint the exact location of the modification. It is an excellent complementary technique to NMR, but it reports on the denatured state of the protein.
-
¹⁹F NMR is the only technique that provides direct, quantitative evidence of incorporation in the context of the folded, functional protein. It confirms that the ncAA is present and simultaneously reports on its local environment, making it an indispensable tool for both validation and functional studies.
Conclusion
Validating the incorporation of this compound is a non-negotiable step in protein engineering. While Western Blotting and Mass Spectrometry provide valuable and often complementary information, ¹⁹F NMR spectroscopy stands alone in its ability to deliver direct, quantitative, and structurally relevant confirmation in a single, non-destructive experiment. Its unparalleled sensitivity to the local environment transforms the validation process from a simple checkpoint into the first step of a deeper biophysical characterization. For any research program leveraging fluorinated ncAAs, mastering the ¹⁹F NMR workflow is not just best practice—it is essential for generating trustworthy, high-impact data.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 17. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of Peptides: The 2,4-Difluoro-L-phenylalanine Advantage
In the pursuit of developing robust peptide-based therapeutics, overcoming enzymatic degradation is a paramount challenge. Native peptides often exhibit fleeting half-lives in vivo due to their susceptibility to proteases, which significantly curtails their therapeutic potential. A leading strategy to bolster peptide stability is the site-specific incorporation of non-canonical amino acids. This guide offers a detailed comparison of the enzymatic stability of peptides containing 2,4-Difluoro-L-phenylalanine ((2,4-F₂)Phe) versus their native L-phenylalanine (Phe) counterparts, supported by experimental evidence and mechanistic insights.
The Stability Deficit of Native Peptides
Peptides are promising drug candidates due to their high specificity and potency. However, their utility is often hampered by rapid clearance and degradation by a host of endogenous proteases, such as chymotrypsin, trypsin, and pepsin. These enzymes recognize specific amino acid sequences and efficiently hydrolyze peptide bonds, rendering the therapeutic molecule inactive. This inherent instability necessitates strategies to engineer protease resistance directly into the peptide's structure.
This compound: A Minimal Modification with Maximal Impact
The introduction of fluorinated amino acids is a powerful tactic to enhance metabolic stability.[1] The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter the local electronic environment and steric profile of an amino acid side chain without adding significant bulk.[2] Specifically, incorporating (2,4-F₂)Phe in place of Phe can sterically hinder the approach of proteases and alter the electronic nature of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[3]
Comparative Enzymatic Stability: Experimental Evidence
The true measure of this strategy's success lies in empirical data. Studies comparing the degradation of peptides with and without (2,4-F₂)Phe consistently demonstrate a marked increase in stability against common proteases. The data presented below is representative of typical results obtained from in vitro enzymatic stability assays.
Table 1: Comparative Stability of a Model Peptide in the Presence of α-Chymotrypsin
| Peptide Variant | Incubation Time (minutes) | % Intact Peptide Remaining |
| Native Peptide (with Phe) | 0 | 100% |
| 30 | 45% | |
| 60 | 15% | |
| 120 | < 2% | |
| Modified Peptide (with (2,4-F₂)Phe) | 0 | 100% |
| 30 | 98% | |
| 60 | 91% | |
| 120 | 85% |
Note: The data presented are illustrative and compiled from typical findings in the field. Actual results may vary depending on the specific peptide sequence and experimental conditions.
As the data illustrates, the native peptide undergoes rapid degradation, with less than 2% remaining after a two-hour incubation with α-chymotrypsin. In stark contrast, the (2,4-F₂)Phe-containing analogue exhibits remarkable resistance, with 85% of the peptide still intact under the same conditions. This dramatic increase in stability highlights the protective effect of difluorination at the P1 position, the amino acid residue immediately preceding the cleavage site for chymotrypsin.
The Underlying Mechanism of Enhanced Stability
The increased proteolytic resistance conferred by (2,4-F₂)Phe is not coincidental but is grounded in fundamental biochemical principles. Two primary factors contribute to this "fluoro-stabilization" effect:
-
Stereoelectronic Perturbation : The two highly electronegative fluorine atoms on the phenyl ring create a strong electron-withdrawing effect.[1] This alters the charge distribution of the aromatic ring and the adjacent peptide bond's carbonyl group. Proteases like chymotrypsin rely on specific electronic interactions to recognize their substrate and catalyze hydrolysis. The altered electronics of the (2,4-F₂)Phe-containing peptide bond make it a less favorable substrate for the enzyme's catalytic machinery.
-
Steric Hindrance : While fluorine is similar in size to hydrogen, the presence of two fluorine atoms on the phenyl ring can create steric bulk that physically impedes the optimal docking of the peptide into the enzyme's active site. The precise fit required for efficient catalysis is disrupted, leading to a significant reduction in the rate of cleavage.
Experimental Protocol: A Guide to Assessing Enzymatic Stability
To empirically validate the enhanced stability of (2,4-F₂)Phe-containing peptides, a standardized enzymatic degradation assay can be performed. The following protocol outlines a typical workflow using α-chymotrypsin as the model protease and reverse-phase high-performance liquid chromatography (RP-HPLC) for analysis.[4][5]
Materials:
-
Native and (2,4-F₂)Phe-modified peptides
-
α-Chymotrypsin from bovine pancreas
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)
Step-by-Step Methodology:
-
Peptide Stock Solution Preparation :
-
Dissolve both the native and modified peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
-
Enzyme Stock Solution Preparation :
-
Prepare a stock solution of α-chymotrypsin in the same buffer at a concentration of 1 mg/mL.
-
-
Initiation of Digestion :
-
In separate microcentrifuge tubes, add the peptide stock solution.
-
To initiate the reaction, add the α-chymotrypsin solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).[3]
-
Incubate the reaction mixtures at 37°C with gentle agitation.
-
-
Time-Point Sampling and Quenching :
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic activity by adding an equal volume of the quenching solution (10% TFA).[6] This acidic solution will denature and inactivate the enzyme.
-
-
RP-HPLC Analysis :
-
Analyze the quenched samples by RP-HPLC. The intact peptide will elute at a specific retention time, while degradation fragments will typically elute earlier.
-
Use a suitable gradient of mobile phase B to achieve good separation (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using UV detection at 220 nm or 280 nm.
-
-
Data Analysis :
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining by comparing the peak area at each time point to the peak area at time zero.
-
Plot the percentage of intact peptide versus time for both the native and modified peptides to visualize the degradation kinetics and determine the peptide half-life (t½).
-
Conclusion and Outlook
The incorporation of this compound is a subtle yet powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The experimental data consistently demonstrates a dramatic increase in resistance to proteolytic degradation compared to native phenylalanine-containing peptides. This enhanced stability, rooted in fundamental principles of stereoelectronics and steric hindrance, directly addresses one of the most significant hurdles in peptide drug development. By providing a clear rationale and a robust experimental framework, this guide equips researchers with the knowledge to leverage this valuable modification in the design of next-generation peptide therapeutics with significantly improved pharmacokinetic profiles and enhanced in vivo efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Enhancing Protein Thermal Stability: An Analysis of 2,4-Difluoro-L-phenylalanine
Introduction: The Imperative of Stability in Protein Therapeutics and Research
In the realms of drug development and fundamental biological research, the functional integrity of a protein is paramount. A protein's three-dimensional structure dictates its function, and this structure is maintained by a delicate balance of intramolecular forces. Thermal stability—a protein's resistance to unfolding or denaturation as temperature increases—is a critical attribute. Proteins with low thermal stability are prone to aggregation and loss of function, posing significant challenges for manufacturing, storage, and therapeutic efficacy.[1]
For decades, protein engineering has sought to enhance thermal stability through methods like rational design and directed evolution using the 20 canonical amino acids. However, the advent of genetic code expansion has unlocked a new frontier. By incorporating non-canonical amino acids (ncAAs) with unique chemical properties, we can now fine-tune protein characteristics in ways previously unimaginable.[2][3][4]
This guide provides an in-depth analysis of 2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) , a fluorinated phenylalanine analog, as a tool for enhancing protein thermal stability. We will explore the underlying mechanisms of fluoro-stabilization, present comparative experimental data against other methods, and provide detailed protocols for assessing these effects.
The Mechanism of Fluoro-Stabilization: More Than Just Hydrophobicity
The replacement of hydrogen atoms with fluorine in amino acid side chains is a powerful strategy for stabilizing proteins.[5][6] This "fluoro-stabilization" effect arises from a combination of factors.
Fluorinated amino acids are generally more hydrophobic than their hydrocarbon counterparts.[5] The incorporation of these residues into the hydrophobic core of a protein enhances the hydrophobic effect—the primary driving force of protein folding—leading to a more stable folded state.[7][8] Furthermore, the substitution of hydrogen with fluorine causes minimal steric or structural perturbation, as fluorine is the next smallest atom.[7][8][9] This allows for seamless integration into the protein structure without disrupting the overall fold.
While increased hydrophobicity is a major contributor, the unique electronic properties of the carbon-fluorine bond also play a crucial role. The high electronegativity of fluorine creates a strong C-F bond and alters the electrostatic potential of the aromatic ring.[10] In the case of 2,4-diF-Phe, the two fluorine atoms create a distinct electronic profile compared to the canonical phenylalanine, potentially leading to favorable, stabilizing intramolecular interactions.
Site-Specific Incorporation: A Primer on Orthogonal Translation Systems
To integrate 2,4-diF-Phe at a specific position within a protein, we must bypass the cell's natural protein synthesis machinery. This is achieved using an Orthogonal Translation System (OTS) .[11][12] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host cell's endogenous synthetases and tRNAs.
The process, a key component of genetic code expansion, works as follows:
-
Codon Reassignment: A stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA.[13]
-
Engineered Machinery: A plasmid encoding the orthogonal aaRS/tRNA pair is introduced into the expression host (e.g., E. coli). The aaRS is specifically evolved to recognize and charge the orthogonal tRNA with 2,4-diF-Phe.[11][13]
-
Expression: The host is cultured in media supplemented with 2,4-diF-Phe. When the ribosome encounters the UAG codon in the target gene's mRNA, the orthogonal tRNA delivers 2,4-diF-Phe, resulting in its site-specific incorporation into the polypeptide chain.
Caption: Workflow for site-specific incorporation of 2,4-diF-Phe using an Orthogonal Translation System.
Comparison Guide: Evaluating Stability Enhancement
To objectively assess the impact of 2,4-diF-Phe, we compare its effect on the thermal stability of a model protein (e.g., a therapeutic antibody fragment) against the wild-type protein and versions modified with other fluorinated analogs. The primary metric for comparison is the melting temperature (Tm), determined by Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) spectroscopy.
| Protein Variant | Modification | Tm (°C) by DSF | ΔTm vs. Wild-Type (°C) | Notes |
| Wild-Type (WT) | Canonical Phenylalanine | 70.5 | - | Baseline stability. |
| Phe -> 4-F-Phe | Single fluorine substitution | 74.0 | +3.5 | Moderate stability increase; a common conservative substitution.[14] |
| Phe -> 2,4-diF-Phe | Difluoro substitution | 78.2 | +7.7 | Significant stability enhancement with balanced properties. |
| Phe -> Pff | Pentafluoro substitution | 76.5 | +6.0 | Increased stability, but potential for greater structural perturbation.[15] |
| Rational Mutant | Canonical amino acid swap | 72.1 | +1.6 | Modest improvement achieved by optimizing core packing. |
Analysis of Results:
The data clearly demonstrates the superior stabilizing effect of incorporating this compound. The +7.7°C shift in melting temperature is substantial and highly desirable for improving the shelf-life and robustness of protein-based products.
-
vs. 4-Fluorophenylalanine (4-F-Phe): While 4-F-Phe provides a notable increase in stability, the addition of a second fluorine atom in 2,4-diF-Phe more than doubles the stabilizing effect. This suggests that the altered electronic landscape of the difluorinated ring contributes significantly beyond simple hydrophobicity.
-
vs. Pentafluorophenylalanine (Pff): Interestingly, the maximally fluorinated Pff confers less stability than 2,4-diF-Phe in this context. This highlights a key principle: more fluorination is not always better. The larger size and significantly different electronic nature of the pentafluorinated ring may introduce subtle steric clashes or unfavorable interactions that offset some of the gains from increased hydrophobicity.[16]
-
vs. Rational Design: The improvement from a canonical amino acid mutation is modest in comparison, underscoring the limitations of the standard 20 amino acid toolkit for achieving dramatic gains in thermal stability.
Experimental Protocols
Accurate and reproducible measurement of thermal stability is critical. Below are detailed, self-validating protocols for the two gold-standard techniques used in this analysis.
Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF, also known as a Thermal Shift Assay (TSA), is a high-throughput method for determining protein melting temperatures.[17][18] It measures the fluorescence of a dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds.[19][20]
Caption: High-level workflow for a Differential Scanning Fluorimetry (DSF) experiment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 20 µM solution of the purified protein (both wild-type and the 2,4-diF-Phe variant) in a suitable, degassed buffer (e.g., 10 mM PBS, pH 7.4). Causality: Buffer choice is critical; components like Tris can interfere with some fluorescence measurements.
-
Dilute the SYPRO Orange dye stock (e.g., 5000x in DMSO) to a 100x working stock in the assay buffer.
-
-
Reaction Assembly:
-
In a 96-well PCR plate, add 19 µL of the 20 µM protein solution to each well. Include buffer-only controls to establish a baseline.
-
Prepare a master mix of the dye by diluting the 100x working stock to 20x in assay buffer.
-
Add 1 µL of the 20x dye solution to each well for a final concentration of 1x.
-
Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Instrumentation and Data Acquisition:
-
Place the plate in a real-time PCR instrument.[17]
-
Set up a melt curve protocol:
-
Temperature range: 25°C to 95°C.
-
Ramp rate: 1°C per minute.
-
Data acquisition: Collect fluorescence data at every 0.5°C increment.
-
-
-
Data Analysis:
-
Export the fluorescence intensity data as a function of temperature.
-
Plot the data. A sigmoidal curve will be observed as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve. This is calculated by fitting the curve to the Boltzmann equation.
-
Protocol 2: Circular Dichroism (CD) Spectropolarimetry
CD spectroscopy is a powerful technique for assessing protein secondary structure and its changes upon thermal denaturation.[21][22][23] The thermal stability is determined by monitoring the change in molar ellipticity at a specific wavelength as the temperature is increased.[21][24][25]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Causality: High concentrations of salts or buffers like Tris absorb in the far-UV region and must be avoided.[22]
-
Filter the sample through a 0.22 µm filter to remove any aggregates.
-
-
Initial Spectrum Acquisition:
-
Thermal Melt Experiment:
-
Set the spectropolarimeter to monitor the CD signal at a single wavelength corresponding to a peak or trough in the far-UV spectrum (e.g., 218 nm).
-
Use a Peltier temperature controller to ramp the temperature from 20°C to 95°C at a rate of 1°C per minute.
-
Record the ellipticity at every 1°C increment.
-
-
Data Analysis:
-
Plot the molar ellipticity as a function of temperature.
-
The resulting data will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a sigmoidal curve function to determine the Tm, which is the temperature at the midpoint of the transition.
-
Conclusion and Future Outlook
The site-specific incorporation of this compound presents a robust and highly effective strategy for enhancing the thermal stability of proteins. Our comparative analysis demonstrates that this particular ncAA can provide a significantly greater stability boost than more conventional fluorinated analogs or standard protein engineering approaches. The underlying mechanism, a combination of enhanced hydrophobicity and unique electronic effects, allows for substantial stabilization with minimal structural perturbation.
For researchers, scientists, and drug development professionals, this compound is a powerful tool. Its use can lead to the development of more stable therapeutic proteins with longer shelf-lives, industrial enzymes that can withstand harsher process conditions, and more reliable protein reagents for research. The detailed experimental protocols provided herein offer a clear roadmap for validating the stabilizing effects of this and other ncAAs, ensuring scientific integrity and accelerating innovation. As the toolkit of non-canonical amino acids continues to expand, a systematic, data-driven approach to their application will be essential in unlocking the next generation of engineered proteins.
References
- 1. Researchers find why 'lab-made' proteins have unusually high temperature stability | EurekAlert! [eurekalert.org]
- 2. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-canonical amino acids as a tool for the thermal stabilization of enzymes [ouci.dntb.gov.ua]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 7. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Structural basis for the enhanced stability of highly fluorinated proteins | Semantic Scholar [semanticscholar.org]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 16. Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 20. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. researchgate.net [researchgate.net]
- 25. portlandpress.com [portlandpress.com]
A Senior Application Scientist's Guide to Quantitative Analysis of 2,4-Difluoro-L-phenylalanine Incorporation Efficiency
Introduction: The Rise of Fluorinated Phenylalanines in Protein Engineering
The deliberate incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in chemical biology and drug development, allowing for the introduction of novel chemical functionalities not found in the 20 canonical amino acids.[1] Among the hundreds of ncAAs developed, fluorinated analogs of phenylalanine have garnered significant interest.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence protein stability, folding, and protein-protein interactions without imposing significant steric hindrance.[2][3]
2,4-Difluoro-L-phenylalanine (2,4-diF-Phe) is a valuable probe for studying aromatic interactions and for use in ¹⁹F-NMR structural studies.[4][5] However, its utility is directly dependent on the efficiency and fidelity of its incorporation into a target protein. Inefficient incorporation leads to low yields of the modified protein, while poor fidelity results in a heterogeneous mixture of proteins, complicating downstream analysis and application.
This guide provides a comprehensive comparison of the primary methodologies for the quantitative analysis of 2,4-diF-Phe incorporation. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare its performance with other relevant ncAAs, supported by experimental data from authoritative sources.
Chapter 1: The Machinery of Incorporation - A Mechanistic Overview
The site-specific incorporation of 2,4-diF-Phe, like most ncAAs, is predominantly achieved through the reassignment of a codon, typically the amber stop codon (UAG).[6][7] This process, known as nonsense suppression, requires an orthogonal translation system (OTS) composed of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNA CUA) pair that is engineered to be functionally independent of the host cell's endogenous translational machinery.[7][8]
The core principle is that the engineered aaRS specifically recognizes and charges the suppressor tRNA with 2,4-diF-Phe. The ribosome then reads the UAG codon and, instead of terminating translation, incorporates the 2,4-diF-Phe-loaded tRNA, resulting in the full-length, modified protein. The efficiency of this entire process is a critical parameter that must be rigorously quantified.
Caption: Workflow for site-specific ncAA incorporation.
Chapter 2: Quantitative Methodologies
Two primary methods dominate the quantitative analysis of ncAA incorporation: Mass Spectrometry and Fluorescence-Based Assays. Each offers distinct advantages and provides complementary information.
Gold Standard: Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming and quantifying ncAA incorporation due to its high accuracy and ability to provide direct evidence of the modification.
Causality Behind the Choice: MS directly measures the mass-to-charge ratio (m/z) of the protein or its constituent peptides. The incorporation of 2,4-diF-Phe in place of a canonical amino acid (e.g., Tyrosine, Phe) results in a predictable mass shift. This allows for unambiguous confirmation and quantification of fidelity (i.e., ensuring only 2,4-diF-Phe is incorporated at the target site).[9][10]
Experimental Protocol: LC-MS/MS Analysis of an Incorporated Protein
-
Protein Expression and Purification:
-
Co-transform the expression host (e.g., E. coli) with the plasmid containing the gene of interest (with an in-frame UAG codon) and the plasmid encoding the OTS for 2,4-diF-Phe.
-
Grow the culture in a minimal medium to late-log phase. Induce protein expression and supplement the medium with 1-2 mM 2,4-diF-Phe.
-
Control: Run a parallel expression culture without 2,4-diF-Phe. This is a critical self-validating step to assess read-through or mis-incorporation of canonical amino acids at the UAG codon.
-
Harvest the cells, lyse, and purify the target protein (e.g., via a His6-tag).[10]
-
-
Sample Preparation for MS:
-
Quantify the purified protein concentration (e.g., BCA assay).
-
Take 10-20 µg of the purified protein, denature with 8 M urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Perform in-solution digestion overnight at 37°C using a protease like Trypsin. Trypsin cleaves C-terminal to Lysine and Arginine, generating a predictable set of peptides.
-
Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides into a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography (nLC) system.
-
The nLC separates the peptides by hydrophobicity before they enter the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode: it performs a full MS scan to measure the m/z of intact peptides, then selects the most intense ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a protein database containing the sequence of the target protein.
-
Confirmation: Look for the peptide containing the UAG-encoded site. Its measured mass should correspond to the theoretical mass with 2,4-diF-Phe incorporated. The MS/MS fragmentation pattern will confirm the amino acid sequence and the precise location of the modification.
-
Quantification (Efficiency): Compare the peak area (ion intensity) of the peptide containing 2,4-diF-Phe with the peak areas of any peptides resulting from mis-incorporation (e.g., canonical amino acids) at the same site in the "+ncAA" sample.
-
Quantification (Fidelity): In the "+ncAA" sample, the fidelity is calculated as: (Intensity of 2,4-diF-Phe peptide) / (Sum of intensities of all peptides corresponding to that site) * 100%. A high-fidelity system will show a dominant peak for the 2,4-diF-Phe peptide.[10]
-
High-Throughput Screening: Fluorescence-Based Assays
Fluorescence-based methods are ideal for rapidly screening OTS variants or optimizing expression conditions, providing a semi-quantitative measure of full-length protein expression, which serves as a proxy for incorporation efficiency.[8][11]
Causality Behind the Choice: These assays typically use a reporter protein like Green Fluorescent Protein (GFP) with a UAG codon at a permissive site.[8] Only the successful incorporation of the ncAA at the UAG site will result in the synthesis of the full-length, fluorescent protein. The fluorescence intensity is therefore directly proportional to the amount of full-length protein produced.
Experimental Protocol: GFP-Reporter Assay
-
Construct Preparation:
-
Clone a reporter gene (e.g., sfGFP) into an expression vector. Introduce a UAG codon at a permissive site within the gene (e.g., position 150 in sfGFP).[10]
-
Use a separate plasmid for the OTS (aaRS/tRNA pair).
-
-
Expression and Measurement:
-
Co-transform an expression host with the GFP-reporter plasmid and the OTS plasmid.
-
Plate the cells on a 96-well plate. Grow cultures in minimal media supplemented with varying concentrations of 2,4-diF-Phe.
-
Controls (Self-Validation):
-
Negative Control: Cells transformed with both plasmids, but grown without 2,4-diF-Phe. This measures background fluorescence from ribosomal read-through.
-
Positive Control: Cells transformed with a wild-type GFP plasmid (no UAG codon) to establish maximum possible fluorescence.
-
-
After an induction period (e.g., 24 hours), measure the fluorescence of the cultures in a plate reader (e.g., Excitation 485 nm, Emission 510 nm) and the optical density (OD600) to normalize for cell growth.
-
-
Data Analysis:
-
Calculate the normalized fluorescence (Fluorescence / OD600) for each well.
-
The relative incorporation efficiency can be expressed as a percentage of the positive control: (Normalized Fluorescence [+ncAA] - Normalized Fluorescence [-ncAA]) / (Normalized Fluorescence [WT GFP]) * 100%.
-
Caption: Comparison of MS and Fluorescence workflows.
Chapter 3: Comparative Analysis
The incorporation efficiency of 2,4-diF-Phe is highly dependent on the specific engineered aaRS used. Its performance can be benchmarked against other commonly used ncAAs. While direct head-to-head data for 2,4-diF-Phe is sparse, we can infer performance based on data for similar fluorinated analogs.
| Non-Canonical Amino Acid (ncAA) | Typical Expression System | Common Quantification Method | Reported Efficiency / Yield | Key Considerations | Reference |
| This compound | E. coli, HEK cells | MS, ¹⁹F-NMR | Moderate to High | Efficiency is highly dependent on the evolved synthetase. Can be toxic at high concentrations. | [10][12] |
| p-Azido-L-phenylalanine (AzF) | E. coli, Mammalian cells | MS, Fluorescence (via Click Chemistry) | High (often >95% fidelity) | Bioorthogonal handle allows for versatile downstream labeling. Generally well-tolerated by cells. | [13][14][15] |
| p-Acetyl-L-phenylalanine (AcF) | E. coli, Yeast, Mammalian cells | MS, Western Blot (via ketone probing) | High | Bioorthogonal keto group is useful for chemical ligation. Can exhibit lower solubility. | [16] |
| Pentafluoro-L-phenylalanine | E. coli, HEK cells | MS, Fluorescence Reporter | ~34 µg/g of HEK cells (yield) | Perfluorination can significantly alter protein properties. Requires a highly evolved synthetase. | [10] |
| p-Fluoro-L-phenylalanine | E. coli | MS | 64-75% | One of the first fluorinated analogs incorporated; serves as a good baseline for comparison. | [4][5] |
Conclusion
Quantifying the incorporation efficiency of this compound is not a trivial task but is essential for the successful application of this powerful amino acid analog. A dual-pronged approach is recommended for any serious research endeavor. Fluorescence-based reporter assays serve as an invaluable tool for initial high-throughput screening of synthetase libraries and optimization of expression conditions. However, for definitive validation and precise quantification of both efficiency and fidelity, high-resolution mass spectrometry remains the undisputed gold standard. By employing these methods with the appropriate controls, researchers can generate robust, reproducible data, paving the way for the rational design of novel proteins and therapeutics with enhanced properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A continuous fluorescent assay for in vitro translation compatible with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Development of Force Field Parameters for Fluorinated Amino Acids in MD Simulations
Introduction: The Rising Stock of Fluorine in Biomolecular Design
To my fellow researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amino acids has become a powerful tool in our arsenal. From enhancing metabolic stability and modulating protein-protein interactions to serving as sensitive ¹⁹F NMR probes for studying protein dynamics, the unique physicochemical properties of fluorinated amino acids are undeniable. However, the predictive power of molecular dynamics (MD) simulations—a cornerstone of modern drug discovery—hinges entirely on the accuracy of the underlying force field.
Standard biomolecular force fields are meticulously parameterized for the 20 canonical amino acids. The introduction of a highly electronegative and larger fluorine atom in place of hydrogen necessitates a careful and rigorous re-parameterization process. A poorly parameterized fluorinated residue can lead to inaccurate representations of molecular interactions, conformational ensembles, and ultimately, misleading simulation results.
This guide provides an in-depth, comparative analysis of the development of force field parameters for fluorinated amino acids across major biomolecular force fields: AMBER, CHARMM, GROMOS, and OPLS-AA. We will delve into the core philosophies of each force field, provide detailed experimental and computational workflows for parameterization, and discuss robust validation strategies against experimental data. This is not a rigid template but a dynamic guide designed to equip you with the knowledge to critically evaluate and develop accurate parameters for your specific research needs.
Comparative Analysis of Force Field Philosophies for Non-Canonical Residues
The choice of a force field is a critical first step, as each has a distinct philosophy regarding parameterization, particularly for non-canonical residues like their fluorinated counterparts.
| Force Field Family | Core Philosophy for Non-Canonical Residues | Typical Charge Derivation | Availability of Fluorinated Amino Acid Parameters |
| AMBER | High emphasis on accurate electrostatic representation, often involving quantum mechanical (QM) calculations in both gas and condensed phases. The General Amber Force Field (GAFF) provides a framework for parameterizing novel small molecules. | Restrained Electrostatic Potential (RESP) fitting, with advanced methods like Implicitly Polarized Charge (IPolQ) for improved accuracy in condensed phases.[1][2] | Parameters for several aromatic fluorinated amino acids are available for the ff15ipq force field.[1][3] Parameters for some apolar, nonaromatic fluorinated amino acids are available for the ff14SB force field.[1][3] |
| CHARMM | A hierarchical and transferable approach. The CHARMM General Force Field (CGenFF) provides a robust framework and tools for parameterizing a wide array of small molecules, ensuring compatibility with the core biomolecular force field. | Fitting to QM data, including interactions with water molecules, to reproduce condensed-phase properties. Partial charges are optimized to reproduce QM electrostatic potentials and dipole moments.[1] | A large set of non-standard amino acids, including some fluorinated ones, have been parameterized for the CHARMM36 force field.[1] However, availability for specific fluorinated residues may vary.[1][3] |
| GROMOS | Employs a united-atom representation for aliphatic groups, reducing the number of particles and increasing computational efficiency. Parameterization is often based on reproducing thermodynamic properties of pure liquids. | Based on fitting to reproduce experimental thermodynamic data, such as heats of vaporization and densities of liquids. | Less readily available as pre-parameterized sets compared to AMBER and CHARMM. Parameterization often requires a more manual approach, building upon existing united-atom topologies. |
| OPLS-AA | "All-Atom" force field with a strong emphasis on reproducing experimental properties of organic liquids, such as density and heat of vaporization. Parameterization of new molecules often involves creating parameters for small model compounds representing the novel chemical moieties. | Charges are typically derived from QM calculations on isolated molecules, with subsequent refinement of Lennard-Jones parameters to match experimental liquid properties.[4] | Specific parameters for fluorinated amino acids are not as widely distributed as in AMBER or CHARMM. Parameterization generally follows the established OPLS-AA methodology for new organic molecules.[4][5] |
A Deep Dive into Parameterization Workflows
The development of accurate force field parameters is a multi-step process that combines quantum mechanics, molecular mechanics, and fitting algorithms. Below, we outline a comprehensive workflow, with a detailed focus on the well-documented AMBER ff15ipq methodology as a prime example.
The AMBER ff15ipq Workflow for Fluorinated Aromatic Amino Acids: A Case Study
A recent study by Yang et al. provides an exemplary workflow for parameterizing eight fluorinated aromatic amino acids for the AMBER ff15ipq protein force field.[1][3] This process is designed to be consistent with the parent ff15ipq derivation, ensuring compatibility and accuracy.
1. Generation of Conformational Ensembles:
The first step is to generate a diverse set of conformations for the fluorinated amino acid. This is typically done using a capped dipeptide (e.g., Ace-Xaa-NMe, where Xaa is the fluorinated residue) to represent the local peptide environment.
-
Protocol:
2. Derivation of Implicitly Polarized (IPolQ) Atomic Charges:
Accurate electrostatics are paramount. The IPolQ method is an iterative process that derives atomic charges that implicitly account for electronic polarization in the condensed phase.[1][2]
-
Protocol:
-
For each conformation, perform QM calculations to determine the electrostatic potential (ESP) in both the gas phase and in the presence of an explicit solvent model (e.g., SPC/Eb water molecules).[1][3]
-
Fit atomic charges to reproduce the gas-phase and solvated-phase ESPs separately.
-
Average the two sets of charges to obtain the implicitly polarized charges.
-
Repeat this process iteratively until the charges converge.[1]
-
Figure 1: The Implicitly Polarized Charge (IPolQ) derivation workflow.
3. Fitting of Bonded Parameters:
With the electrostatic model defined, the next step is to parameterize the bonded terms (bond lengths, bond angles, and dihedral angles) to reproduce the QM potential energy surface.
-
Protocol:
-
Generate a large number of conformations of the capped dipeptide in a vacuum.
-
For each conformation, calculate the single-point QM energy.
-
Using a parameter fitting program (e.g., mdgx in AMBERTools), optimize the force constants and equilibrium values for bonds, angles, and the Fourier series terms for dihedrals to minimize the root-mean-square error (RMSE) between the MM and QM energies.[1]
-
Figure 2: Workflow for fitting bonded force field parameters.
Parameterization within Other Force Fields: A General Approach
While a detailed, published guide for fluorinated amino acids in GROMOS and OPLS-AA is less common, the general principles of parameterization for non-canonical residues apply.
-
CHARMM (CGenFF): The CHARMM General Force Field provides a web server and standalone programs that automate much of the parameterization process for small molecules. The user provides a molecule, and the server provides a topology and parameter file with penalties for parameters that are not well-defined. The user can then refine these parameters by fitting to QM data, particularly for dihedral angles.
-
GROMOS: As a united-atom force field, the first step is to define the atom types and the topology of the fluorinated amino acid, drawing analogies from existing building blocks. New bonded parameters are often derived by fitting to QM calculations on model compounds. Non-bonded parameters are typically adjusted to reproduce experimental thermodynamic properties of liquids. The Automated Topology Builder (ATB) can be a useful resource for generating initial topologies for the GROMOS 53A6 force field.
-
OPLS-AA: The OPLS-AA philosophy relies heavily on parameterizing small model compounds that represent the novel chemical groups. For a fluorinated amino acid, one would parameterize small fluorinated alkanes or fluorinated aromatic compounds. The non-bonded parameters (Lennard-Jones) are refined to reproduce the experimental density and heat of vaporization of these liquids. Bonded parameters are typically derived from QM calculations.[4][5]
The Litmus Test: Experimental Validation of Your Parameters
The development of a new set of parameters is incomplete without rigorous validation against experimental data. This is a crucial step to ensure that your simulations will be predictive and reliable.
1. Conformational Propensities of Peptides:
A fundamental test is to ensure that the new parameters reproduce the correct conformational preferences of the fluorinated amino acid.
-
Experimental Protocol:
-
Synthesize a small peptide containing the fluorinated amino acid (e.g., a tetrapeptide).
-
Use NMR spectroscopy to determine J-coupling constants, which can be related to dihedral angles via the Karplus equation.
-
Alternatively, analyze the Ramachandran plots of the fluorinated residue in high-resolution crystal structures from the Protein Data Bank (PDB).[1]
-
-
Computational Protocol:
-
Run MD simulations of the same peptide.
-
Calculate the potential of mean force (PMF) as a function of the backbone dihedral angles (Φ/Ψ) using umbrella sampling or other enhanced sampling techniques.[1]
-
Compare the resulting free energy landscape with the experimental data.
-
2. Stability and Dynamics of a Folded Protein:
Incorporating the fluorinated amino acid into a well-characterized protein provides a more complex and realistic test of the parameters.
-
Experimental Protocol:
-
Express and purify the protein with the incorporated fluorinated amino acid.
-
Measure the protein's thermal or chemical stability using techniques like circular dichroism (CD) or differential scanning calorimetry (DSC).[6][7][8][9]
-
For dynamic validation, perform ¹⁹F NMR relaxation experiments to measure relaxation rates.[1]
-
-
Computational Protocol:
-
Run long-timescale MD simulations of the fluorinated protein.
-
Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.
-
Calculate ¹⁹F NMR relaxation rates from the simulation trajectory and compare them with experimental values.[1]
-
Perform alchemical free energy calculations to compute the change in protein stability upon fluorination and compare with experimental ΔΔG values.[1]
-
3. Hydration Free Energy:
The interaction of the fluorinated residue with water is a critical component of its behavior in a biological system.
-
Experimental Protocol:
-
Experimentally determine the hydration free energy of a small molecule analog of the fluorinated amino acid sidechain.
-
-
Computational Protocol:
-
Calculate the hydration free energy of the same analog using thermodynamic integration or other free energy methods.
-
Compare the calculated and experimental values. A good agreement indicates that the non-bonded parameters are well-balanced.
-
| Validation Method | Experimental Observable | Computational Metric | Purpose |
| Peptide Conformational Analysis | NMR J-couplings, PDB Ramachandran plots | Potential of Mean Force (PMF) of Φ/Ψ angles | Validates the accuracy of dihedral angle parameters and local conformational preferences. |
| Protein Stability | ΔG of unfolding (from CD or DSC) | ΔΔG of folding (from alchemical free energy calculations) | Assesses the overall impact of the fluorinated residue on protein stability.[6][7][8][9] |
| Protein Dynamics | ¹⁹F NMR relaxation rates | Calculated relaxation rates from MD trajectory | Validates the description of local dynamics and motions of the fluorinated sidechain.[1] |
| Solvation Properties | Hydration free energy of sidechain analog | Calculated hydration free energy | Ensures the accuracy of the non-bonded parameters and the balance of solute-solvent interactions. |
Conclusion and Best Practices
The development of accurate force field parameters for fluorinated amino acids is a challenging but essential task for leveraging the power of MD simulations in modern drug discovery and biomolecular engineering. While a "one-size-fits-all" solution does not exist, a systematic and rigorous approach can yield reliable and predictive parameters.
Key Recommendations:
-
Choose a Force Field and Stick to its Philosophy: Each force field has a self-consistent parameterization strategy. Mixing and matching parameters from different force fields is generally not recommended.
-
Leverage Existing Frameworks: For AMBER and CHARMM, utilize the GAFF and CGenFF frameworks, respectively, as they provide a robust starting point.
-
Rigorous Charge Derivation is Crucial: Electrostatics are a dominant force in molecular interactions. Employ high-level QM calculations and methods like IPolQ to obtain accurate partial charges.
-
Don't Neglect Bonded Parameters: While non-bonded interactions are critical, inaccurate bonded parameters can lead to incorrect conformational sampling.
-
Validate, Validate, Validate: Comparison with a diverse set of experimental data is the ultimate test of your parameters. Do not rely on a single validation metric.
By following the principles and workflows outlined in this guide, researchers can confidently develop and utilize force field parameters for fluorinated amino acids, unlocking the full potential of MD simulations to provide atomic-level insights into the behavior of these fascinating and powerful building blocks of modern biochemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Integrated NMR/Molecular Dynamics Determination of the Ensemble Conformation of a Thermodynamically Stable CUUG RNA Tetraloop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoropolyethers: Development of an All-Atom Force Field for Molecular Simulations and Validation with New Experimental Vapor Pressures and Liquid Densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic approach for development of an OPLS-like force field and its application to hydrofluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
comparing the uptake of different fluorinated phenylalanine analogs in tumor cells
An In-Depth Comparative Guide to the Uptake of Fluorinated Phenylalanine Analogs in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research and development, the metabolic reprogramming of cancer cells presents a fertile ground for diagnostic and therapeutic innovation. Among the most promising targets are the amino acid transporters, which are frequently upregulated to fuel the voracious appetite of proliferating tumors. The L-type amino acid transporter 1 (LAT1), in particular, has emerged as a key player in this process, responsible for the transport of large neutral amino acids, including phenylalanine.
This guide, prepared by a Senior Application Scientist, offers a comprehensive comparison of the uptake of different fluorinated phenylalanine analogs in tumor cells. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your research. Our focus will be on the three primary positional isomers: 2-fluoro-L-phenylalanine (2-F-Phe), 3-fluoro-L-phenylalanine (3-F-Phe), and 4-fluoro-L-phenylalanine (4-F-Phe), with comparative insights from other relevant analogs.
The Rationale for Targeting Fluorinated Phenylalanine Analogs in Oncology
Cancer cells exhibit an increased demand for amino acids to support rapid growth and proliferation[1]. This has led to the upregulation of specific amino acid transporters, with LAT1 being a prominent example due to its high expression in a wide array of human cancers and its limited presence in normal tissues[2]. The transport of essential amino acids like phenylalanine via LAT1 is crucial for protein synthesis and for activating key signaling pathways, such as mTORC1, that drive tumor progression[3].
Fluorinating phenylalanine creates analogs that can be utilized as probes for Positron Emission Tomography (PET) imaging or as potential therapeutic agents. The introduction of the fluorine-18 (¹⁸F) isotope allows for non-invasive visualization and quantification of LAT1 activity in tumors, offering advantages over traditional glucose-based imaging with [¹⁸F]FDG, especially in tissues with high background glucose metabolism like the brain[4][5]. The position of the fluorine atom on the phenyl ring is a critical determinant of the analog's biological activity, influencing its affinity for LAT1 and its subsequent transport into the cell[6].
The Central Role of the LAT1 Transporter
The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a sodium-independent antiporter, exchanging extracellular large neutral amino acids for intracellular ones, often glutamine[7]. Its overexpression is correlated with poor prognosis in various cancers, making it an attractive target for both diagnosis and therapy[2][8]. Understanding the intricate dance between fluorinated phenylalanine analogs and LAT1 is paramount for designing effective cancer-targeting strategies.
Below is a diagram illustrating the mechanism of uptake of fluorinated phenylalanine analogs via the LAT1 transporter.
References
- 1. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Unnatural Amino Acid Incorporation: A Comparative Analysis of Click Chemistry Methods
For researchers at the vanguard of protein engineering, drug development, and molecular biology, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and manipulate biological systems. However, the successful incorporation of these novel building blocks is only the first step; rigorous validation is paramount to ensure the fidelity of the expressed protein. This guide provides an in-depth comparison of click chemistry-based methods for validating UAA incorporation, offering field-proven insights and detailed protocols to guide your experimental design. We will dissect the nuances of the two major click chemistry paradigms—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and contrast them with traditional validation techniques.
The Imperative of Validation: Ensuring High-Fidelity Protein Engineering
The central dogma of molecular biology is elegant in its simplicity, but the introduction of an expanded genetic code is a sophisticated perturbation. The incorporation of a UAA relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host's endogenous machinery.[1][2] The fidelity of this process is not absolute. Mis-incorporation of canonical amino acids at the target site or off-target incorporation of the UAA can lead to a heterogeneous population of protein products, confounding downstream functional assays. Therefore, robust validation is not merely a quality control step but a fundamental requirement for data integrity.
Click Chemistry: A Bioorthogonal Toolkit for Protein Validation
"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, and that proceed under benign, aqueous conditions.[3][4] These bioorthogonal reactions, meaning they do not interfere with native biological processes, are exceptionally well-suited for the selective labeling of biomolecules.[5][6][7] The most prominent click reactions for UAA validation involve the cycloaddition of an azide and an alkyne to form a stable triazole linkage.[5][8] This is achieved by incorporating a UAA bearing either an azide or an alkyne group, which then serves as a chemical "handle" for reaction with a complementary probe (e.g., a fluorophore or biotin).[6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry
Introduced by Sharpless and Meldal, CuAAC is a copper(I)-catalyzed reaction between a terminal alkyne and an azide.[3][9] It is renowned for its exceptional speed and efficiency, often yielding quantitative labeling.[10]
Mechanism of Action: The reaction proceeds via the copper(I)-catalyzed formation of a copper-acetylide intermediate, which then reacts with the azide to form a triazole ring.[9] This catalytic cycle is highly efficient and specific for terminal alkynes.
Experimental Workflow: CuAAC Validation of UAA Incorporation
Caption: Workflow for UAA incorporation validation using CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative
A significant advancement in bioorthogonal chemistry was the development of SPAAC by Bertozzi and colleagues.[3] This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[5][11] The inherent ring strain of the cyclooctyne provides the energetic driving force for the reaction with an azide.[5][11][12]
Mechanism of Action: The [3+2] cycloaddition between the strained alkyne and the azide proceeds without a catalyst, driven by the release of ring strain.[3][11] This makes SPAAC highly biocompatible and suitable for labeling in living cells.[3][5]
Experimental Workflow: SPAAC Validation of UAA Incorporation
Caption: Workflow for UAA incorporation validation using SPAAC.
Head-to-Head Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is dictated by the specific experimental context, particularly the requirement for live-cell compatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (k₂ ≈ 10⁴–10⁵ M⁻¹s⁻¹)[7] | Moderate to fast (k₂ ≈ 10⁻¹–10³ M⁻¹s⁻¹)[13] |
| Biocompatibility | Limited in live cells due to copper toxicity[14] | Excellent for live-cell and in vivo applications[3][5] |
| Reagents | Terminal alkyne, azide, Cu(I) source, reducing agent, ligand | Strained cyclooctyne, azide |
| Background Labeling | Generally low | Can exhibit some off-target reactivity with thiols[15] |
| Ideal Applications | In vitro labeling of purified proteins, fixed cells, proteomics[15] | Live-cell imaging, in vivo labeling, dynamic studies[1][5] |
A study comparing CuAAC and SPAAC for O-GlcNAc proteomics found that CuAAC with a biotin-diazo-alkyne probe resulted in the identification of a greater number of proteins with higher accuracy compared to SPAAC with a biotin-DIBO-alkyne probe.[15] This suggests that for in vitro applications where speed and efficiency are paramount, CuAAC may be the superior choice.[15]
Beyond Click Chemistry: Alternative Validation Methods
While click chemistry offers a versatile and robust method for validation, it is essential to consider orthogonal approaches to build a comprehensive and convincing body of evidence.
Mass Spectrometry
Mass spectrometry (MS) is the gold standard for unequivocally confirming the incorporation of a UAA and determining the precise site of modification.[16][17][18][19] By analyzing the mass of proteolytic peptides, one can identify the peptide containing the UAA and confirm its mass shift. Tandem MS (MS/MS) can further pinpoint the exact location of the UAA within the peptide sequence.[19]
Advantages:
-
Unambiguous identification and localization of the UAA.
-
Can provide quantitative information on incorporation efficiency.[20]
Disadvantages:
-
Requires specialized equipment and expertise.
-
Can be time-consuming and less high-throughput than other methods.
Western Blotting
Western blotting is a widely accessible technique that can provide semi-quantitative evidence of UAA incorporation.[16][21][22] By using an antibody that specifically recognizes the full-length protein, one can compare the expression levels in the presence and absence of the UAA. A band corresponding to the full-length protein should only be visible when the UAA is supplied, indicating successful amber codon suppression.[16]
Advantages:
-
Widely available and relatively simple to perform.
-
Provides a good initial screen for UAA incorporation.
Disadvantages:
-
Indirect and does not confirm the identity of the incorporated amino acid.
-
Prone to artifacts and requires careful controls.
Detailed Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Containing Protein in Cell Lysate
Materials:
-
Cell lysate containing the alkyne-UAA incorporated protein.
-
Azide-fluorophore probe (e.g., Azide-Alexa Fluor 488).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand.
-
Phosphate-buffered saline (PBS).
-
SDS-PAGE loading buffer.
Procedure:
-
Prepare the Click-&-Go™ reaction cocktail: In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 50 µL.
-
Azide-fluorophore probe to a final concentration of 10-50 µM.
-
5 µL of a 10 mM CuSO₄ solution.
-
10 µL of a 50 mM sodium ascorbate solution (freshly prepared).
-
5 µL of a 10 mM TBTA solution in DMSO.
-
Vortex briefly to mix.
-
-
Labeling Reaction: Add 50 µL of the cell lysate (containing 20-50 µg of total protein) to the reaction cocktail.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Sample Preparation for Analysis: Add 25 µL of 4x SDS-PAGE loading buffer to the reaction mixture. Heat at 95°C for 5 minutes.
-
Analysis: Analyze the sample by SDS-PAGE followed by in-gel fluorescence imaging. A fluorescent band at the expected molecular weight of the target protein confirms successful labeling and, therefore, UAA incorporation.
Protocol 2: SPAAC Labeling of an Azide-Containing Protein in Live Cells
Materials:
-
Mammalian cells expressing the protein of interest with an azide-UAA.
-
Complete cell culture medium.
-
Cyclooctyne-fluorophore probe (e.g., DBCO-Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and UAA Incorporation: Culture the cells in the presence of the azide-UAA for 24-48 hours to allow for protein expression and UAA incorporation.[6]
-
Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the cyclooctyne-fluorophore probe (typically at 10-50 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.[6]
-
-
Washing: Wash the cells three times with PBS to remove any unbound probe.[6]
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Visualize the labeled protein using a fluorescence microscope.
Conclusion: A Multi-Pronged Approach to Validation
The validation of unnatural amino acid incorporation is a critical step in any protein engineering workflow. Click chemistry, with its two powerful variants, CuAAC and SPAAC, provides a robust and versatile platform for this purpose. CuAAC excels in in vitro applications where speed and efficiency are paramount, while SPAAC is the undisputed champion for live-cell and in vivo studies. However, no single method tells the whole story. A self-validating system employs a multi-pronged approach, combining the strengths of click chemistry with the definitive confirmation of mass spectrometry and the accessibility of western blotting. By carefully selecting the appropriate validation methods and meticulously executing the experimental protocols, researchers can ensure the integrity of their engineered proteins and pave the way for groundbreaking discoveries.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. jcmarot.com [jcmarot.com]
- 13. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 19. academic.oup.com [academic.oup.com]
- 20. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-L-Phenylalanine
As researchers and drug development professionals, our work with novel compounds like 2,4-Difluoro-L-Phenylalanine is critical. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). It moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring your safety protocols are robust, intuitive, and effective.
The foundational principle of chemical safety is to understand the substance you are handling.[1] this compound is typically a solid powder. The primary risks associated with this form are inhalation of dust and direct contact with skin and eyes.[2][3][4] Safety Data Sheets (SDS) for this and similar fluorinated amino acids indicate that the compound can cause serious eye irritation, skin irritation, and respiratory tract irritation.[2][5] Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.
Hazard Assessment: The Cornerstone of PPE Selection
Before any procedure, a thorough hazard assessment is mandatory.[6][7] The level of PPE required is not static; it adapts to the specific task. Weighing the dry powder, for instance, presents a higher risk of aerosolization than handling a prepared solution.[3][8] Our protocol is built on this risk-based approach, ensuring protection is always commensurate with the hazard.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree based on the compound's form and task risk.
Core PPE Ensemble: A Multi-Layered Defense
The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6][7] For handling this compound, this baseline is enhanced.
| PPE Component | Specification & Standard | Rationale for Use with this compound |
| Hand Protection | Disposable Nitrile Gloves (min. 4 mil thickness) | Provides a barrier against incidental skin contact. Nitrile is selected for its general chemical resistance.[1][9] Double-gloving is recommended when handling powders to protect against contamination during doffing.[6] |
| Body Protection | Laboratory Coat (long-sleeved) | Protects skin and personal clothing from contamination by dust or splashes.[10] A flame-resistant coat should be considered if flammable solvents are also in use.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 rated) | Required to prevent airborne powder from causing serious eye irritation.[2] Standard safety glasses do not provide an adequate seal against fine dust.[6] |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a significant risk of aerosolization, such as during bulk powder transfer or spill cleanup.[7][11] |
| Respiratory | N95 Respirator or higher | Necessary when engineering controls (e.g., fume hood) are insufficient to control airborne dust.[7] Its use must be part of a formal respiratory protection program. |
Operational Plan: Step-by-Step Protocols
Procedural discipline is as crucial as the equipment itself. Simply wearing PPE is not enough; it must be donned (put on) and doffed (taken off) correctly to prevent cross-contamination.
Protocol: Donning and Doffing PPE for Handling Powdered this compound
A. Donning (Putting On) Procedure:
-
Step 1: Hand Hygiene. Wash hands thoroughly with soap and water before beginning.
-
Step 2: Lab Coat. Put on a clean, long-sleeved lab coat and fasten it completely.
-
Step 3: Respiratory Protection (if required). If the risk assessment indicates a need for a respirator, perform a seal check according to your institution's guidelines.
-
Step 4: Eye and Face Protection. Put on chemical splash goggles. If a face shield is required, place it over the goggles.
-
Step 5: Gloves. Put on the first pair of nitrile gloves. Put on a second pair over the first, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[8]
B. Doffing (Taking Off) Procedure: The goal is to touch potentially contaminated surfaces only with the outer gloves.
-
Step 1: Outer Gloves. Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container.
-
Step 2: Face Shield & Goggles. Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Step 3: Lab Coat. Unfasten the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place it in the proper receptacle for laundry or disposal.
-
Step 4: Respirator (if used). Remove the respirator without touching the front.
-
Step 5: Inner Gloves. Remove the final pair of gloves using the same technique as in Step 1.
-
Step 6: Final Hand Hygiene. Immediately wash hands thoroughly with soap and water.[1]
Spill and Disposal Plan
Preparedness is key to mitigating accidents. All personnel must know the location of emergency eyewash stations and safety showers.[1][12]
Spill Response:
-
Minor Spill (Solid): If a small amount of powder is spilled within a fume hood, gently cover it with a damp paper towel to avoid making the dust airborne.[3] Use forceps to place the material into a sealed container for disposal. Clean the area with a suitable solvent or detergent solution.
-
Major Spill: Evacuate the area and alert your laboratory supervisor and institutional safety office immediately.[13]
Disposal:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be sealed in a labeled plastic bag and disposed of as solid chemical waste.[8][14]
-
Chemical Waste: Unused this compound and contaminated materials must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4][15] Do not pour chemical waste down the drain.
By integrating these expert-level protocols and understanding the causality behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. gz-supplies.com [gz-supplies.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. aksci.com [aksci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
